molecular formula C9H8N2O2S B1453676 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid CAS No. 1071359-88-0

2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid

Cat. No.: B1453676
CAS No.: 1071359-88-0
M. Wt: 208.24 g/mol
InChI Key: QZAZXZDEIZXWJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid is a useful research compound. Its molecular formula is C9H8N2O2S and its molecular weight is 208.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-4-methyl-1,3-benzothiazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-4-2-5(8(12)13)3-6-7(4)11-9(10)14-6/h2-3H,1H3,(H2,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZAZXZDEIZXWJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651556
Record name 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071359-88-0
Record name 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a viable synthetic pathway for 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The benzothiazole scaffold is a privileged structure, appearing in a variety of pharmacologically active molecules.[1][2] This document outlines the strategic considerations, reaction mechanisms, and a detailed experimental protocol for its synthesis.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of substituted 2-aminobenzothiazoles often involves the construction of the thiazole ring onto a pre-functionalized benzene ring. A common and effective method is the reaction of a substituted aniline with a thiocyanate source, followed by cyclization.[1][3]

For the target molecule, this compound, a logical retrosynthetic disconnection breaks the thiazole ring, leading back to a key intermediate, a substituted phenylthiourea, which in turn can be derived from the corresponding substituted aniline.

A primary synthetic route involves the oxidative cyclization of a substituted arylthiourea. A plausible and direct approach starts from 4-amino-3-methylbenzoic acid. This starting material conveniently contains the required methyl and carboxylic acid functionalities at the desired positions relative to the amine, which will become part of the fused thiazole ring.

An alternative, though potentially more complex route, could involve synthesizing 2-amino-4,6-dimethylbenzothiazole and then selectively oxidizing the 6-methyl group to a carboxylic acid. This approach may present challenges in achieving selective oxidation without affecting the 4-methyl group or the electron-rich heterocyclic ring. Therefore, the former strategy, starting with the carboxylic acid group already in place, is generally preferred for its efficiency.

Proposed Synthesis Pathway

The recommended pathway proceeds in two main stages from the commercially available 4-amino-3-methylbenzoic acid:

  • Formation of the Arylthiourea Intermediate: Reaction of 4-amino-3-methylbenzoic acid with a thiocyanate salt in the presence of an acid catalyst to form the corresponding N-(4-carboxy-2-methylphenyl)thiourea.

  • Oxidative Cyclization: Treatment of the arylthiourea intermediate with an oxidizing agent, such as chlorine or bromine, to induce electrophilic cyclization and form the 2-aminobenzothiazole ring.

This overall transformation is a variation of the Hugerschoff synthesis of 2-aminobenzothiazoles.

Mechanistic Insights

The key step in this synthesis is the oxidative cyclization of the N-(4-carboxy-2-methylphenyl)thiourea intermediate. The generally accepted mechanism proceeds as follows:

  • Activation of the Thiourea: The thiourea is activated by the oxidizing agent (e.g., bromine).

  • Electrophilic Attack: The electron-rich aromatic ring attacks the electrophilic sulfur species.

  • Cyclization: An intramolecular electrophilic aromatic substitution occurs at the position ortho to the amino group, which is highly activated.

  • Aromatization: Loss of a proton restores the aromaticity of the benzene ring, and subsequent elimination of HBr leads to the formation of the stable 2-aminobenzothiazole ring system.

Experimental Protocol

The following protocol is a detailed, step-by-step methodology for the synthesis of this compound. This procedure is adapted from established methods for the synthesis of similar 2-aminobenzothiazole derivatives.[4]

Materials and Reagents
  • 4-amino-3-methylbenzoic acid

  • Sodium thiocyanate (NaSCN)

  • Methanol (MeOH)

  • Bromine (Br₂)

  • Hydrochloric acid (HCl), 1 M and concentrated

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 4-amino-3-methylbenzoic acid in methanol.

  • Addition of Thiocyanate: To this suspension, add sodium thiocyanate.

  • Cooling: Cool the mixture to -10 °C in an ice-salt bath.

  • Bromination: While maintaining the temperature below -5 °C, add bromine dropwise to the stirred suspension. Stir the reaction mixture for 2 hours at this temperature.

  • Isolation of Intermediate: Filter the resulting precipitate and wash with cold methanol.

  • Cyclization and Hydrolysis: Suspend the filtered solid in 1 M hydrochloric acid and heat the suspension to reflux for 30 minutes.

  • Purification: Filter the hot solution to remove any insoluble impurities. To the hot filtrate, add concentrated hydrochloric acid to precipitate the product.

  • Final Isolation: Cool the mixture and collect the solid product by filtration. Wash the product with cold water and dry under vacuum.

Quantitative Data Summary

The following table summarizes typical quantitative data for this synthesis, based on analogous reactions.[4] Yields are highly dependent on reaction scale and purification efficiency.

ParameterValue
Starting Material4-amino-3-methylbenzoic acid
Key ReagentsNaSCN, Br₂
SolventMethanol, Water
Reaction Temperature-10 °C to Reflux
Reaction Time2-3 hours
Typical Yield40-50%

Visualizing the Synthesis Pathway

The following diagram illustrates the proposed synthetic route for this compound.

Synthesis_Pathway cluster_start Starting Material cluster_reagents1 Reagents cluster_intermediate Intermediate cluster_reagents2 Reagents cluster_product Final Product A 4-amino-3-methylbenzoic acid C N-(4-carboxy-2-methylphenyl)thiourea (in situ) A->C Thiocyanation B 1. NaSCN, MeOH 2. Br₂, -10 °C to -5 °C E 2-Amino-4-methyl-1,3-benzothiazole- 6-carboxylic acid C->E Oxidative Cyclization D 1 M HCl, Reflux

Caption: Synthesis of this compound.

Conclusion

The described synthesis pathway offers a direct and efficient method for the preparation of this compound from a readily available starting material. The procedure relies on the well-established chemistry of 2-aminobenzothiazole formation via oxidative cyclization of an arylthiourea intermediate. This technical guide provides researchers and drug development professionals with the necessary information to synthesize this valuable heterocyclic compound for further investigation and application.

References

Sources

physicochemical properties of 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic Acid

Authored by: A Senior Application Scientist

Introduction

Benzothiazole derivatives are a cornerstone in medicinal chemistry and drug discovery, recognized for their wide spectrum of biological activities.[1][2][3] These compounds, characterized by a fused benzene and thiazole ring system, are integral to the development of agents with anticancer, antimicrobial, anticonvulsant, and neuroprotective properties.[3] Within this important class of molecules, this compound represents a key scaffold. The strategic placement of an amino group, a methyl group, and a carboxylic acid on the benzothiazole core offers multiple points for chemical modification, allowing for a thorough exploration of the chemical space to optimize pharmacological efficacy and selectivity.[3]

This guide provides a comprehensive overview of the anticipated . While experimental data for this specific molecule is not extensively available in public literature, we will leverage data from closely related analogs and established analytical methodologies to provide a robust framework for its characterization. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols.

Molecular Structure and Predicted Physicochemical Profile

The chemical structure of this compound combines the key functional groups that define its chemical behavior. The basic amino group and the acidic carboxylic acid group suggest amphoteric properties, with its solubility and ionization state being highly dependent on pH. The aromatic benzothiazole core contributes to its thermal stability and provides a platform for potential π-π stacking interactions.

Below is a table summarizing the predicted and analogous physicochemical properties. It is crucial to note that these values are estimations derived from computational models and data from similar compounds, such as 2-Methyl-1,3-benzothiazole-6-carboxylic acid and 2-Amino-4-methylbenzothiazole.

PropertyPredicted/Analogous ValueData Source/Rationale
Molecular Formula C9H8N2O2SBased on structure
Molecular Weight 208.24 g/mol Based on structure[4]
Appearance Likely a white to off-white solidAnalogy to similar compounds[5]
Melting Point >200 °C (Decomposition likely)High degree of aromaticity and hydrogen bonding potential
XLogP3-AA (LogP) ~2.0 - 2.5Interpolated from analogs[5][6]
Hydrogen Bond Donors 2Amino and Carboxylic Acid groups
Hydrogen Bond Acceptors 4Thiazole N, Carbonyl O, Hydroxyl O
pKa (acidic) ~4-5Typical for a benzoic acid derivative
pKa (basic) ~3-4Typical for an aminobenzothiazole
Aqueous Solubility Poorly soluble at neutral pHExpected zwitterionic nature

Synthetic Strategy

While a specific, optimized synthesis for this compound is not detailed in the provided search results, a plausible synthetic route can be devised from established methods for analogous structures. A common approach involves the reaction of an appropriately substituted aminothiophenol with a cyclizing agent. Alternatively, functional group interconversion from a more readily available precursor, such as the oxidation of a methyl group on a related benzothiazole, could be explored. One potential synthetic pathway is outlined below.[7][8]

Synthetic_Pathway A 4-Amino-3-methylbenzoic acid B Thiocyanation A->B NaSCN, Br2 C Intermediate B->C D Cyclization C->D Reflux in acid E This compound D->E

Caption: A potential synthetic route to the target compound.

Experimental Determination of Physicochemical Properties

The following section details the experimental protocols for characterizing the key physicochemical properties of a novel small molecule like this compound.

Solubility Determination

Causality: Solubility is a critical parameter influencing bioavailability and formulation development. For an amphoteric compound, solubility is expected to be lowest near its isoelectric point and higher at acidic and basic pH.

Methodology: Equilibrium Shake-Flask Method

  • Preparation of Buffers: Prepare a series of buffers at various pH values (e.g., pH 2, 4, 6, 7.4, 9, and 12).

  • Sample Preparation: Add an excess of the solid compound to each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute appropriately, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare pH Buffers B Add Excess Compound A->B C Equilibrate (24-48h) B->C D Centrifuge C->D E Extract Supernatant D->E F Analyze by HPLC-UV E->F

Caption: Workflow for solubility determination.

Melting Point Determination

Causality: The melting point provides an indication of purity and the strength of the crystal lattice. A sharp melting range is characteristic of a pure crystalline solid.

Methodology: Capillary Melting Point Apparatus

  • Sample Preparation: Finely powder the dry sample.

  • Capillary Loading: Pack a small amount of the powder into a capillary tube.

  • Measurement: Place the capillary in a melting point apparatus and heat at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

pKa Determination

Causality: The acid dissociation constant(s) (pKa) are fundamental to understanding the ionization state of the molecule at different pH values, which in turn dictates its solubility, lipophilicity, and interaction with biological targets.

Methodology: Potentiometric Titration

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable co-solvent/water mixture.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and separately with a strong base (e.g., NaOH).

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the midpoints of the buffer regions in the titration curve.

Lipophilicity (LogP) Determination

Causality: The partition coefficient (LogP) between an organic and an aqueous phase is a key indicator of a drug's ability to cross cell membranes.

Methodology: Shake-Flask Method (Octanol-Water)

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Sample Preparation: Dissolve the compound in one of the phases.

  • Partitioning: Mix equal volumes of the octanol and aqueous phases in a flask and agitate until equilibrium is reached.

  • Phase Separation: Centrifuge to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using HPLC-UV.

  • Calculation: LogP = log ([Concentration in Octanol] / [Concentration in Water]).

LogP_Workflow A Prepare Saturated Octanol & Water B Dissolve Compound A->B C Mix & Equilibrate B->C D Centrifuge to Separate Phases C->D E Quantify Concentration in Each Phase D->E F Calculate LogP E->F

Caption: Workflow for LogP determination.

Chemical Stability Assessment

Causality: Understanding the degradation pathways of a compound is crucial for determining its shelf-life and potential for in-vivo metabolism.

Methodology: Forced Degradation Studies

  • Stress Conditions: Expose solutions of the compound to a range of stress conditions, including:

    • Acidic: 0.1 M HCl at elevated temperature.

    • Basic: 0.1 M NaOH at elevated temperature.

    • Oxidative: 3% H2O2 at room temperature.

    • Thermal: Elevated temperature in a neutral solution.

    • Photolytic: Exposure to UV and visible light.

  • Time Points: Sample the solutions at various time points.

  • Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry (LC-MS) can be used to identify the degradants.

Spectroscopic Characterization

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the exchangeable protons of the amino and carboxylic acid groups. The chemical shifts and coupling patterns will be crucial for confirming the substitution pattern on the benzothiazole ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule, with characteristic signals for the aromatic carbons, the thiazole ring carbons, the methyl carbon, and the carbonyl carbon of the carboxylic acid.[6]

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group, the O-H stretching of the carboxylic acid, the C=O stretching of the carbonyl group, and the C=N stretching of the thiazole ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion.

Conclusion

This compound is a molecule of significant interest for drug discovery due to its versatile chemical structure. While direct experimental data is sparse, this guide provides a comprehensive framework for its characterization based on the properties of analogous compounds and established analytical methodologies. The successful execution of the described experimental protocols will enable researchers to build a complete physicochemical profile of this compound, facilitating its advancement in the drug development pipeline.

References

  • PubChem. (n.d.). 2-Amino-4-methylbenzothiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (n.d.). Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate. Retrieved from [Link]

  • Tanke, R. S., & Foxman, B. M. (2007). 2-Amino-4-methylbenzothiazole. ResearchGate. Retrieved from [Link]

  • MDPI. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the production of 2-amino-4-methyl-benzothiazole.
  • PubChem. (n.d.). 2-Methyl-1,3-benzothiazole-6-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2007). 2-Amino benzothiazole 6-carboxylic acid synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-methylthiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Aminothiazoline-4-carboxylic acid. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Preprints.org. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2022). Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds. Retrieved from [Link]

  • MDPI. (2022). New Physicochemical Methodology for the Determination of the Surface Thermodynamic Properties of Solid Particles. Retrieved from [Link]

  • PubMed Central. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its chemical identity, propose a robust synthetic pathway, and explore its potential as a versatile scaffold in medicinal chemistry.

Introduction: The Prominence of the 2-Aminobenzothiazole Scaffold

The 2-aminobenzothiazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1] Its unique electronic and structural features allow for diverse interactions with biological targets, leading to applications in oncology, infectious diseases, and neurodegenerative disorders.[2][3][4] The subject of this guide, this compound, is a specifically substituted derivative with functional groups that offer multiple points for chemical modification, making it a highly attractive building block for the synthesis of novel therapeutic agents.

While this specific compound is of great interest, it is important to note that a dedicated CAS number for the free carboxylic acid is not readily found in major chemical databases. However, its corresponding methyl ester, Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate , is a known compound with the CAS number 225525-63-3 .[5] This guide will therefore provide a detailed pathway for the synthesis of the target carboxylic acid, proceeding through this well-documented ester intermediate.

Chemical Identity and Physicochemical Properties

A clear understanding of the chemical and physical properties of a compound is fundamental to its application in research and development.

Structure and Identification

The chemical structure of this compound is presented below, along with its key identifiers.

Table 1: Core Identifiers for this compound

IdentifierValue
IUPAC Name This compound
Molecular Formula C9H8N2O2S
CAS Number Not readily available for the free acid.
Related CAS Number 225525-63-3 (for the methyl ester)[5]
Physicochemical Characteristics

The predicted physicochemical properties of this compound are summarized in the following table. These parameters are crucial for predicting the compound's behavior in biological systems and for designing experimental protocols.

Table 2: Computed Physicochemical Properties

PropertyValueSource
Molecular Weight 208.24 g/mol [6]
XLogP3-AA 2.4[7]
Hydrogen Bond Donor Count 2[7]
Hydrogen Bond Acceptor Count 4[8]
Rotatable Bond Count 1[8]
Topological Polar Surface Area 93.6 Ų[7]

Synthesis and Purification: A Guided Protocol

The synthesis of this compound can be efficiently achieved through a two-step process, starting from commercially available precursors. The overall synthetic workflow is depicted below.

Synthetic_Pathway Starting_Material Methyl 4-amino-3-methylbenzoate Intermediate Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate (CAS: 225525-63-3) Starting_Material->Intermediate KSCN, Br2 Glacial Acetic Acid Final_Product This compound Intermediate->Final_Product Base Hydrolysis (e.g., NaOH) followed by Acidification

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate

This step involves the formation of the benzothiazole ring system through a thiocyanation and cyclization reaction.

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 1 equivalent of methyl 4-amino-3-methylbenzoate in glacial acetic acid.

  • Thiocyanation: Add 4 equivalents of potassium thiocyanate (KSCN) to the solution and stir at room temperature for 45 minutes.[1]

  • Cyclization: Cool the reaction mixture to 10°C in an ice bath. Prepare a solution of 2 equivalents of bromine in a minimal amount of glacial acetic acid and add it dropwise to the reaction mixture, ensuring the temperature does not exceed 15°C.[1]

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

  • Work-up and Isolation: Pour the reaction mixture onto crushed ice and carefully basify to a pH of 8 using a 25% aqueous ammonia solution. The resulting precipitate is the desired methyl ester.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Hydrolysis to this compound

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Protocol:

  • Reaction Setup: Suspend the purified methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate in a mixture of ethanol and water.

  • Hydrolysis: Add an excess of a base, such as sodium hydroxide (NaOH), and heat the mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3-4 with a suitable acid (e.g., 1M HCl). The carboxylic acid will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold water to remove any inorganic salts, and dry under vacuum. Further purification can be achieved by recrystallization.

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it a versatile scaffold for the development of new therapeutic agents.

Scaffold_Modification Scaffold This compound 2-Amino Group 6-Carboxylic Acid Aromatic Ring Derivatization1 Amide/Sulfonamide Formation Scaffold:f1->Derivatization1 Derivatization2 Ester/Amide Formation Scaffold:f2->Derivatization2 Derivatization3 Electrophilic Aromatic Substitution Scaffold:f3->Derivatization3

Caption: Potential sites for derivatization on the this compound scaffold.

The three primary sites for chemical modification are:

  • The 2-Amino Group: This nucleophilic group can be readily acylated, sulfonated, or alkylated to introduce a wide variety of substituents. These modifications can modulate the compound's pharmacokinetic properties and its interactions with biological targets.

  • The 6-Carboxylic Acid Group: This functional group provides a handle for the formation of esters and amides, allowing for the attachment of various side chains. This is a common strategy for improving cell permeability and creating prodrugs.

  • The Benzene Ring: The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups that can fine-tune the electronic properties and steric profile of the molecule.

The 2-aminobenzothiazole scaffold has been explored for a range of therapeutic applications, and derivatives of this core have shown promise as:

  • Anticancer Agents: By targeting various kinases and other signaling pathways involved in cell proliferation.[2][4]

  • Antimicrobial Agents: Exhibiting activity against a range of bacteria and fungi.[1]

  • Neuroprotective Agents: Showing potential in the treatment of diseases such as Alzheimer's and Parkinson's.[1]

Conclusion

References

  • PubChem. (n.d.). 2-Amino-4-methylbenzothiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US4435576A - Process for the production of 2-amino-4-methyl-benzothiazole.
  • PubChem. (n.d.). 2-Methyl-1,3-benzothiazole-6-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Tanke, R. S., & Foxman, B. M. (2007). 2-Amino-4-methylbenzothiazole.
  • Allen, C. F. H., & VanAllan, J. (1944). 2-Amino-6-methylbenzothiazole. Organic Syntheses, 24, 12.
  • Reva, I., et al. (2020). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 25(21), 5099.
  • Gjorgjieva, M., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(14), 8153–8162.
  • Li, Y., et al. (2018). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives.
  • Sciencemadness Discussion Board. (2007). 2-Amino benzothiazole 6-carboxylic acid synthesis. Retrieved from [Link]

  • Durcik, M., et al. (2023). Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate.
  • Al-Ostath, A., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(30), 27015–27035.
  • Al-Ostath, A., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Retrieved from [Link]

  • Gjorgjieva, M., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega. Retrieved from [Link]

  • ResearchGate. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. Retrieved from [Link]

  • Kamal, A., et al. (2015). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 20(4), 5923–5951.
  • Kamal, A., et al. (2017). 2-Aminobenzothiazoles in anticancer drug design and discovery. Expert Opinion on Drug Discovery, 12(10), 1035–1052.

Sources

solubility of 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its synthesis, purification, formulation, and bioavailability. This guide provides a comprehensive technical analysis of the solubility characteristics of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of extensive published quantitative data for this specific molecule, this document leverages expert analysis of its structural attributes, data from closely related analogues, and fundamental chemical principles to predict its solubility profile. Furthermore, it furnishes detailed, field-proven experimental protocols for researchers to accurately determine its solubility, ensuring a robust and reproducible approach to characterization.

Molecular Structure and Physicochemical Drivers of Solubility

A molecule's solubility is intrinsically governed by its structure. This compound is a complex heterocyclic system featuring multiple functional groups that dictate its interaction with various solvents.

  • Amphoteric Nature : The molecule possesses both a basic primary amine (-NH₂) at the 2-position and an acidic carboxylic acid (-COOH) at the 6-position. This makes the compound amphoteric, capable of acting as either an acid or a base. In aqueous systems, its solubility is expected to be minimal at its isoelectric point and increase significantly in both acidic (forming a soluble cation) and basic (forming a soluble anion) conditions.

  • Zwitterionic Potential : The presence of both acidic and basic centers allows for the formation of a zwitterion, an internal salt. This intramolecular charge separation significantly increases the molecule's polarity, which tends to decrease its solubility in non-polar organic solvents but may enhance it in highly polar, protic solvents.

  • Hydrogen Bonding : The amino group acts as a hydrogen bond donor, while the carboxylic acid group is both a donor (hydroxyl proton) and an acceptor (carbonyl oxygen). The nitrogen and sulfur atoms in the benzothiazole ring can also act as hydrogen bond acceptors. This high capacity for hydrogen bonding is a primary determinant of its solubility in protic solvents like alcohols.

  • Aromatic Core : The fused benzothiazole ring system is largely non-polar and hydrophobic. This region of the molecule will favor interactions with non-polar or moderately polar solvents through van der Waals forces and π-π stacking.

The overall solubility in any given organic solvent is a result of the interplay between these competing factors: the polar, hydrogen-bonding functional groups and the non-polar aromatic core.

Figure 1: Key Structural Features Influencing Solubility cluster_molecule This compound cluster_interactions Solvent Interactions M Core Molecule N_amino Basic Amino Group (-NH₂) (H-Bond Donor) PolarProtic Polar Protic Solvents (e.g., Methanol, Water) N_amino->PolarProtic Strong H-Bonding PolarAprotic Polar Aprotic Solvents (e.g., DMSO, DMF) N_amino->PolarAprotic Dipole-Dipole COOH Acidic Carboxylic Acid (-COOH) (H-Bond Donor & Acceptor) COOH->PolarProtic Strong H-Bonding Acid-Base Rxn Possible COOH->PolarAprotic Dipole-Dipole H-Bonding Ring Aromatic Benzothiazole Core (Hydrophobic, π-π Interactions) Ring->PolarAprotic Dipole-Induced Dipole NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) Ring->NonPolar van der Waals 'Like-Dissolves-Like' Methyl Methyl Group (-CH₃) (Increases Lipophilicity) Methyl->NonPolar van der Waals

Caption: Figure 1: Key Structural Features Influencing Solubility.

Predicted Solubility Profile in Common Organic Solvents

Solvent ClassExample SolventPredicted SolubilityRationale / Expert Insights
Polar Protic Methanol, EthanolModerate to High The -NH₂ and -COOH groups can form strong hydrogen bonds with the solvent's hydroxyl group. The alkyl chain of the alcohol may also interact favorably with the benzothiazole core. A synthesis procedure for the related 2-aminobenzothiazole-6-carboxylic acid notably uses methanol as a reaction solvent, implying sufficient solubility.[2]
Polar Aprotic DMSO, DMFHigh These solvents have large dipole moments and are excellent hydrogen bond acceptors, allowing them to effectively solvate both the amino and carboxylic acid groups. DMSO, in particular, is a common solvent for dissolving complex, poorly soluble benzothiazole derivatives for biological screening and synthesis.[3]
Polar Aprotic AcetonitrileLow to Moderate While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO or DMF. Solubility is expected to be lower, as it may struggle to disrupt the strong intermolecular hydrogen bonds (crystal lattice energy) of the solid compound.
Halogenated Dichloromethane (DCM)Low DCM has an intermediate polarity but cannot act as a hydrogen bond donor and is a very weak acceptor. A patent for the analogue without the carboxylic acid group notes that its hydrochloride salt is suspended, not dissolved, in methylene chloride.[4] The free base with the additional polar carboxylic acid group is predicted to have even lower solubility.
Ethers Tetrahydrofuran (THF)Low THF is a weaker polar aprotic solvent. It is unlikely to effectively solvate the highly polar, zwitterionic character of the molecule.
Non-Polar Aromatic TolueneVery Low The non-polar nature of toluene is a poor match for the polar functional groups. However, the related 2-amino-4-methylbenzothiazole was successfully crystallized from a heptane-toluene mixture, indicating some minimal solubility in less polar media, likely driven by the aromatic core.[5]
Non-Polar Aliphatic Hexane, HeptaneInsoluble The significant mismatch in polarity between the highly polar solute and the non-polar solvent will result in negligible solubility, based on the "like dissolves like" principle.

Experimental Determination of Solubility: A Validated Protocol

To move from prediction to empirical fact, rigorous experimental determination is essential. The Shake-Flask method is a globally recognized standard for measuring the solubility of compounds.[6] It is a self-validating system designed to ensure that a saturated solution in thermodynamic equilibrium is achieved.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute is determined using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

Detailed Step-by-Step Methodology
  • Preparation : Add an excess of this compound (e.g., 5-10 mg) to a series of clear glass vials, one for each solvent to be tested. The excess solid is crucial to ensure saturation is reached.

  • Solvent Addition : Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into each corresponding vial.

  • Equilibration : Seal the vials tightly to prevent solvent evaporation. Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C). Agitate the vials at a constant speed for a predetermined time.

    • Expert Insight: A preliminary time-to-equilibrium study is recommended. Analyze samples at 24, 48, and 72 hours. Equilibrium is confirmed when consecutive measurements are statistically identical. For complex heterocyclic systems, 48 hours is often a safe starting point.

  • Phase Separation : After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Centrifugation at the same temperature is the preferred method to ensure clear separation of the supernatant.

  • Sampling and Dilution : Carefully withdraw a known aliquot of the clear supernatant. Immediately perform a precise serial dilution with the appropriate mobile phase or solvent to bring the concentration within the calibrated range of the analytical instrument.

  • Quantification : Analyze the diluted samples using a validated, stability-indicating HPLC-UV method.

    • Construct a calibration curve using at least five standards of known concentration.

    • The solubility (S) is calculated using the formula: S (mg/mL) = (Concentration from calibration curve) × (Dilution Factor)

Figure 2: Shake-Flask Method Workflow start Start: Add Excess Solid to Vial add_solvent Add Known Volume of Solvent start->add_solvent equilibrate Equilibrate with Agitation (Constant Temp, e.g., 48h) add_solvent->equilibrate separate Phase Separation (Centrifugation) equilibrate->separate sample Sample Supernatant & Perform Serial Dilution separate->sample analyze Quantify Concentration (Validated HPLC-UV) sample->analyze calculate Calculate Solubility (mg/mL or mol/L) analyze->calculate

Caption: Figure 2: Shake-Flask Method Workflow.

Conclusion and Practical Implications

Understanding the solubility of this compound is paramount for its effective utilization. Based on its amphoteric and zwitterionic nature, it is predicted to be most soluble in highly polar aprotic solvents like DMSO and DMF, with moderate to high solubility in polar protic solvents such as methanol. Conversely, its solubility is expected to be low in halogenated solvents and negligible in non-polar media. This profile suggests that for synthetic workups, crystallization might be induced by adding a non-polar anti-solvent (like heptane or toluene) to a solution in a more polar solvent (like ethanol or methanol). For formulation and biological testing, DMSO is likely the solvent of choice for creating stock solutions. The provided experimental protocol offers a definitive and trustworthy method for obtaining precise quantitative data, which is indispensable for process optimization, formulation development, and regulatory submissions.

References

  • Hein, D. W., et al. (1957). Process for the production of 2-amino-4-methyl-benzothiazole. U.S. Patent 4,435,576A.
  • Allen, C. F. H., & VanAllan, J. A. (1946). Benzothiazole, 2-amino-6-methyl-. Organic Syntheses, 26, 11. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15132, 2-Amino-4-methylbenzothiazole. Retrieved from PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 246898, 2-Methyl-1,3-benzothiazole-6-carboxylic acid. Retrieved from PubChem. [Link]

  • Abdoulaye, K., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analysis. Scientific Research Publishing. [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Department of Chemistry. [Link]

  • Solubility of Things. (n.d.). Benzothiazole. Retrieved from Solubility of Things. [Link]

  • University of Malaysia Pahang. (n.d.). Experiment 1: Determination of Solubility Class. Faculty of Chemical & Natural Resources Engineering. [Link]

  • Krasavin, M., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(14), 8136–8143. [Link]

  • Zhang, H., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and anti-inflammatory agents. Frontiers in Pharmacology, 15, 1359654. [Link]

  • Siddiqui, Z. N., & Khan, S. A. (2012). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 17(12), 14338–14362. [Link]

  • ResearchGate. (n.d.). Benzothiazole derivatives with varied substituents: Synthesis, aggregated luminescence properties, and application in single-component WLEDs. Request PDF. [Link]

  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Department of Chemistry & Biochemistry. [Link]

  • Tanke, R. S., & Foxman, B. M. (2007). 2-Amino-4-methylbenzothiazole. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4563. [Link]

  • Sciencemadness Discussion Board. (2007). 2-Amino benzothiazole 6-carboxylic acid synthesis. Retrieved from Sciencemadness.org. [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Benzothiazole. In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Reva, I., et al. (2020). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 25(23), 5698. [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (n.d.). Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate. [Link]

Sources

Spectroscopic Data for 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic Acid: A Search for Definitive Characterization

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive search for experimental spectroscopic data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry) for the target molecule, 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid, has yielded no direct observational data within publicly accessible chemical databases and scientific literature. While information is available for structurally related compounds, a complete spectral analysis for the specified molecule remains elusive.

This in-depth guide was intended to provide researchers, scientists, and drug development professionals with a thorough technical overview of the spectroscopic characteristics of this compound. However, the foundational experimental data necessary for such a guide is not currently available through the conducted searches.

Available Data on Analogous Structures

To aid researchers in related fields, this section summarizes the available spectroscopic information for structurally similar molecules. It is crucial to emphasize that this data should not be used as a direct substitute for the experimental data of this compound, as minor structural changes can lead to significant shifts in spectral patterns.

2-Amino-4-methylbenzothiazole

This compound lacks the C6-carboxylic acid functional group of the target molecule. Its available data provides a foundational understanding of the 2-amino-4-methylbenzothiazole core.

  • ¹H NMR: Data for this compound is available and would show signals corresponding to the aromatic protons and the methyl group.[1] The absence of the carboxylic acid proton signal is a key differentiator.

  • IR Spectroscopy: The IR spectrum of 2-amino-4-methylbenzothiazole would exhibit characteristic peaks for the N-H stretches of the primary amine, C-H stretches of the aromatic ring and methyl group, and C=N stretching of the thiazole ring.[1][2] The broad O-H stretch characteristic of a carboxylic acid would be absent.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight of approximately 164.23 g/mol .[1]

2-Methyl-1,3-benzothiazole-6-carboxylic acid

This analog possesses the C6-carboxylic acid group but has a methyl group at the C2 position instead of an amino group.

Methyl 2-amino-1,3-benzothiazole-6-carboxylate

This compound is the methyl ester of the target molecule. Its spectroscopic data would be very similar, with the key difference being the signals associated with the methyl ester group instead of the carboxylic acid proton.

  • Identification: This compound is identified by the CAS number 66947-92-0 and has a molecular formula of C₉H₈N₂O₂S and a molecular weight of 208.24 g/mol .[4] The presence of a methyl ester would introduce a characteristic singlet around 3.9 ppm in the ¹H NMR spectrum and a C=O stretch in the IR spectrum at a slightly different wavenumber compared to a carboxylic acid.

Synthesis and Characterization Context

The synthesis of related benzothiazole derivatives often involves the condensation of ortho-aminothiophenols with various reagents.[5] A publication detailing the synthesis of this compound would be the most likely source for its complete spectroscopic characterization. However, such a publication was not identified in the performed searches.

Conclusion

Due to the absence of experimentally obtained and published spectroscopic data (NMR, IR, Mass Spec) for this compound, it is not possible to provide the in-depth technical guide as requested. The synthesis and full spectral characterization of this specific molecule do not appear to be readily available in the public domain. Researchers requiring this information are encouraged to perform a dedicated synthesis and characterization or consult specialized, proprietary chemical databases that may contain this information.

References

Sources

An In-depth Technical Guide to the Potential Biological Activity of 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document explores the potential biological activities of 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid. Direct experimental data for this specific compound is not extensively available in current literature. The insights and protocols presented herein are synthesized from comprehensive research on structurally analogous 2-aminobenzothiazole derivatives and are intended to provide a predictive framework and methodological guidance for future investigation.

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The benzothiazole nucleus, a bicyclic system formed by the fusion of a benzene ring and a thiazole ring, is a cornerstone in the field of medicinal chemistry.[1] Derivatives of this scaffold are known to exhibit a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic activities.[1][2] The inherent bioactivity of the benzothiazole core has established it as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity.

This guide focuses on the prospective biological activities of a specific derivative, This compound . While this molecule itself is not extensively characterized in the literature, its core structure, the 2-aminobenzothiazole moiety, is a well-spring of pharmacologically active compounds.[3] By examining the established biological profiles of its close structural relatives, we can construct a scientifically-grounded hypothesis regarding its potential therapeutic applications. This whitepaper will delve into the three most prominent and well-documented activities of 2-aminobenzothiazole derivatives: anticancer, antimicrobial, and anti-inflammatory effects. We will explore the mechanisms of action, present quantitative data from analogous compounds, and provide detailed experimental protocols to facilitate the direct investigation of this compound.

General Synthesis of 2-Aminobenzothiazole Derivatives

The synthesis of the 2-aminobenzothiazole core is a well-established process in organic chemistry. A common and effective method involves the reaction of an appropriately substituted aniline with a thiocyanate salt in the presence of a halogen, typically bromine, in an acidic medium. This reaction proceeds via an electrophilic substitution on the aromatic ring, followed by cyclization to form the benzothiazole nucleus.

sub_aniline Substituted Aniline intermediate Thiocyano-aniline Intermediate sub_aniline->intermediate + Thiocyanate + Halogen thiocyanate KSCN or NH4SCN thiocyanate->intermediate halogen Bromine (Br2) halogen->intermediate acid Acetic Acid acid->intermediate product 2-Aminobenzothiazole Derivative intermediate->product Intramolecular Cyclization

Caption: General synthetic pathway for 2-aminobenzothiazole derivatives.

Potential Anticancer Activity

A vast body of research points to the significant anticancer potential of 2-aminobenzothiazole derivatives.[1][2] These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines, including those of the lung, breast, colon, and liver.[1][4]

Mechanism of Action: A Multi-Targeted Approach

The anticancer activity of benzothiazole derivatives is not attributed to a single mechanism but rather to their ability to interact with multiple cellular targets crucial for cancer cell proliferation and survival.[5][6] Key mechanisms include:

  • Kinase Inhibition: Many 2-aminobenzothiazole derivatives act as inhibitors of various protein kinases that are often dysregulated in cancer. This includes the inhibition of PI3Kγ, cyclin-dependent kinases (CDKs), Akt, and mTOR, which are all critical nodes in signaling pathways that control cell growth, proliferation, and survival.[4][7] The benzothiazole scaffold can mimic the adenine moiety of ATP, allowing it to competitively bind to the ATP-binding pocket of these kinases, thereby blocking their catalytic activity.

  • Induction of Apoptosis: These compounds can trigger programmed cell death, or apoptosis, in cancer cells. This is often achieved by increasing the levels of reactive oxygen species (ROS) and causing DNA double-strand breaks, which in turn activates apoptotic pathways.[7]

  • Cell Cycle Arrest: Certain 2-aminobenzothiazole derivatives have been shown to cause cell cycle arrest, particularly at the G2/M phase.[7] This prevents cancer cells from completing mitosis and dividing, ultimately leading to cell death.[7]

cluster_kinase Kinase Inhibition cluster_cell_process Cellular Processes cluster_outcome Outcome BZT 2-Aminobenzothiazole Derivative PI3K PI3Kγ BZT->PI3K Inhibits CDK CDK2 BZT->CDK Inhibits Apoptosis Apoptosis BZT->Apoptosis Induces Akt Akt PI3K->Akt Proliferation Cell Proliferation mTOR mTOR Akt->mTOR mTOR->Proliferation Blocks CellCycle Cell Cycle Progression CDK->CellCycle Blocks Survival Cell Survival Arrest Cell Cycle Arrest (G2/M) start Start prep_plate Prepare serial dilutions of compound in 96-well plate start->prep_plate inoculate Inoculate wells with microbial suspension prep_plate->inoculate prep_inoculum Prepare standardized microbial inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate plate (e.g., 37°C, 16-20h) inoculate->incubate read Visually assess wells for turbidity incubate->read determine_mic Determine MIC: Lowest concentration with no visible growth read->determine_mic end End determine_mic->end

Caption: Workflow for the Broth Microdilution Method.

Potential Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of 2-aminobenzothiazole derivatives, suggesting their potential use in treating inflammatory conditions. [8][9][10]

Mechanism of Action: COX Inhibition

The primary mechanism by which many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effect is through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. [10]Some 2-aminobenzothiazole derivatives have been shown to inhibit COX enzymes, thereby reducing the production of prostaglandins and mitigating the inflammatory response. [10]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used in vivo model for evaluating the anti-inflammatory activity of novel compounds. [11][12][13] 1. Animals:

  • Use male or female Wistar or Sprague-Dawley rats (150-200g).
  • Acclimatize the animals for at least one week before the experiment.
  • House the animals in standard conditions with free access to food and water.

2. Compound Administration:

  • Divide the animals into groups (e.g., control, standard drug, and test compound groups).
  • Administer the test compound (dissolved or suspended in a suitable vehicle like 0.5% carboxymethyl cellulose) orally or intraperitoneally, typically 30-60 minutes before inducing inflammation. [13] * The standard drug group can receive a known anti-inflammatory agent like diclofenac or indomethacin. The control group receives only the vehicle.

3. Induction of Edema:

  • Inject 0.1 mL of a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat. [13][14] 4. Measurement of Paw Edema:
  • Measure the paw volume or thickness using a plethysmometer or digital calipers at time 0 (just before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection. [11] 5. Data Analysis:
  • Calculate the percentage of inhibition of edema for each group at each time point compared to the control group.
  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the anti-inflammatory effect.

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; group_animals [label="Group and acclimatize rats"]; administer_compound [label="Administer test compound,\nstandard, or vehicle"]; induce_edema [label="Inject carrageenan into\nthe right hind paw"]; measure_initial [label="Measure initial paw volume\n(Time 0)"]; measure_intervals [label="Measure paw volume at\n1, 2, 3, and 4 hours"]; calculate_inhibition [label="Calculate percentage\ninhibition of edema"]; analyze_data [label="Perform statistical analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> group_animals; group_animals -> administer_compound; administer_compound -> induce_edema; induce_edema -> measure_initial; measure_initial -> measure_intervals; measure_intervals -> calculate_inhibition; calculate_inhibition -> analyze_data; analyze_data -> end; }

Sources

Unlocking the Therapeutic Potential of 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid: A Strategic Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This guide focuses on a specific, promising derivative: 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid. While direct biological data for this exact molecule is nascent, its structural components—the 2-aminobenzothiazole core, a methyl group at position 4, and a carboxylic acid at position 6—are present in numerous compounds with demonstrated therapeutic activities, particularly in oncology and neurodegenerative diseases.[3][4] This document serves as a strategic whitepaper, outlining a logical, evidence-based approach to identify and validate its potential therapeutic targets. We will delve into hypothesized target classes based on established structure-activity relationships (SAR) for related analogs and provide detailed, field-proven methodologies for robust experimental validation, from initial computational screening to definitive cell-based target engagement.

Introduction: The Benzothiazole Scaffold and the Subject Molecule

Benzothiazole derivatives are renowned for their diverse pharmacological profiles, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][5][6] Their rigid, planar structure and the presence of nitrogen and sulfur heteroatoms allow for versatile interactions—including hydrogen bonding, pi-pi stacking, and metal coordination—with various enzymatic and receptor targets.[1] Several clinically relevant drugs, such as the amyotrophic lateral sclerosis (ALS) treatment Riluzole, feature this core structure, underscoring its therapeutic value.[2]

Our subject molecule, this compound, possesses distinct features that guide our investigation:

  • 2-Aminobenzothiazole Core: This moiety is a well-established pharmacophore. The exocyclic amino group frequently acts as a hydrogen bond donor, often interacting with the hinge region of protein kinases, a critical family of drug targets.[7]

  • 6-Carboxylic Acid Group: This acidic functional group can serve as a potent hydrogen bond donor/acceptor or form crucial salt-bridge interactions with basic residues (e.g., lysine, arginine) in a protein's binding pocket, enhancing both affinity and selectivity.

  • 4-Methyl Group: The addition of a methyl group can influence the molecule's conformation, solubility, and metabolic stability. It can also form hydrophobic interactions within a binding site, potentially improving potency.[3]

Given the lack of extensive literature on this specific compound, our strategy is one of rational inference, leveraging the vast knowledge base of its parent scaffold to build a robust hypothesis-driven framework for target discovery.

G cluster_molecule This compound cluster_features Key Structural Features cluster_activities Inferred Therapeutic Areas molecule_img molecule_img f1 2-Aminobenzothiazole Core (Kinase Hinge Binding) molecule_img->f1 f2 6-Carboxylic Acid (Salt Bridges, H-Bonds) molecule_img->f2 f3 4-Methyl Group (Hydrophobic Interactions) molecule_img->f3 a1 Oncology f1->a1 a2 Neurodegeneration f1->a2 a3 Inflammation f1->a3 a4 Infectious Diseases f1->a4 f2->a1

Caption: Structural features of the subject molecule and inferred therapeutic areas.

Hypothesized Therapeutic Target Classes

Based on the extensive literature for structurally related 2-aminobenzothiazoles, we can prioritize several protein families as high-probability targets.

Protein Kinases in Oncology

The 2-aminothiazole and 2-aminobenzothiazole motifs are prevalent in numerous kinase inhibitors.[7] Deregulated kinase activity is a hallmark of many cancers, making them a primary target class.

  • VEGFR-2, EGFR, and c-Met: These receptor tyrosine kinases are critical drivers of angiogenesis, tumor growth, and metastasis.[8] Combined inhibition of these targets is a rational strategy to overcome drug resistance.[8] Benzothiazole-based urea derivatives have shown potent multi-kinase inhibitory activity against these targets.[8] The 2-amino group of our subject molecule could mimic the hinge-binding interactions of these established inhibitors.

  • Phosphoinositide 3-Kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a central regulator of cell survival and proliferation and is frequently hyperactivated in cancer.[3] Specific 2-aminobenzothiazole derivatives have been developed as potent and isoform-selective inhibitors of PI3Kγ and PI3Kα.[3]

  • Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase implicated in cell migration, survival, and metastasis.[3] Its overexpression is common in many solid tumors. A 2-aminobenzothiazole derivative was identified as an ATP-competitive FAK inhibitor with an IC50 value of 19.5 µM.[3]

G Simplified Oncogenic Signaling Pathways. Red nodes indicate potential targets for benzothiazoles. RTK Receptor Tyrosine Kinases (VEGFR-2, EGFR, c-Met) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Angiogenesis Angiogenesis RTK->Angiogenesis ERK ERK RAS->ERK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation FAK FAK FAK->PI3K Metastasis Metastasis FAK->Metastasis

Caption: Key oncogenic pathways with hypothesized benzothiazole targets.

Enzymes in Neurodegeneration and Inflammation
  • Monoamine Oxidase B (MAO-B), Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE): Certain benzothiazole analogs have shown multi-targeting potential against these enzymes, which are implicated in the pathology of Alzheimer's disease.[1]

  • Cyclooxygenase (COX): The COX enzymes are key mediators of inflammation. Benzothiazole derivatives are known to possess anti-inflammatory properties, suggesting potential interaction with these targets.[6][9]

Bacterial Enzymes

The benzothiazole core is present in compounds that inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[10][11] This suggests a potential application as an antibacterial agent.

Potential Target Class Specific Examples Therapeutic Area Rationale for Investigation Supporting References
Protein Kinases VEGFR-2, EGFR, c-Met, PI3K, FAKOncologyThe 2-aminobenzothiazole scaffold is a known kinase hinge-binder.[3][8][12]
Cholinesterases Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE)NeurodegenerationAnalogs show potent inhibition of these enzymes involved in Alzheimer's.[1]
Monoamine Oxidases MAO-BNeurodegenerationBenzothiazole derivatives have been identified as MAO-B inhibitors.[1]
Bacterial Topoisomerases DNA Gyrase, Topoisomerase IVInfectious DiseasesBenzothiazole-cored compounds inhibit key bacterial replication enzymes.[10][11]
Inflammatory Enzymes Cyclooxygenase (COX)InflammationThe scaffold is associated with anti-inflammatory activity.[6][9]

Methodologies for Target Identification and Validation

A multi-pronged approach, integrating computational, biochemical, and cell-based assays, is essential for confidently identifying and validating the therapeutic targets of this compound.

Phase 1: In Silico Target Prediction and Docking

Causality: Computational methods provide a rapid, cost-effective way to prioritize potential targets from the entire human proteome, allowing for hypothesis generation before committing to resource-intensive wet lab experiments.

Protocol 1: Reverse Docking and Target Prediction

  • Ligand Preparation: Generate a 3D structure of the molecule. Perform energy minimization using a suitable force field (e.g., MMFF94).

  • Target Prediction: Submit the structure to a target prediction server like PASS (Prediction of Activity Spectra for Substances) or SwissTargetPrediction.[13] These tools compare the molecule to databases of known ligands and predict a ranked list of potential protein targets.

  • Prioritization: Cross-reference the predicted targets with the hypothesized classes from Section 2. Prioritize targets that appear in both lists and have strong disease relevance.

Protocol 2: Molecular Docking

  • Target Preparation: Select a high-priority target from the prediction phase (e.g., VEGFR-2, PDB ID: 4ASD). Download the crystal structure from the Protein Data Bank. Remove water molecules, add hydrogen atoms, and assign charges.

  • Binding Site Definition: Identify the ATP-binding pocket (or the relevant active site) based on the co-crystallized ligand or literature data.

  • Docking Execution: Use a validated docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the defined binding site.

  • Analysis: Analyze the resulting poses. Scrutinize the top-ranked poses for favorable interactions:

    • Does the 2-amino group form hydrogen bonds with the kinase hinge region?

    • Does the 6-carboxylic acid form a salt bridge with a lysine or arginine residue?

    • Is the 4-methyl group situated in a hydrophobic pocket?

    • Compare the binding mode and docking score to a known inhibitor (e.g., Sorafenib for VEGFR-2).[8]

Phase 2: In Vitro Biochemical and Biophysical Validation

Causality: After identifying high-confidence targets in silico, it is imperative to confirm direct physical interaction and measure the functional consequence of that binding using purified proteins.

Protocol 3: Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

  • Reagents: Purified recombinant kinase (e.g., VEGFR-2), appropriate substrate, ATP, and the ADP-Glo™ reagent kit.

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in DMSO.

  • Kinase Reaction: In a 384-well plate, combine the kinase, substrate, and test compound at various concentrations. Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour. Include "no enzyme" and "no compound (DMSO only)" controls.

  • Signal Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) by following the ADP-Glo™ protocol, which involves a luciferase-based detection system.

  • Data Analysis: Plot the percentage of kinase inhibition versus the compound concentration. Fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 4: Surface Plasmon Resonance (SPR) for Binding Affinity

  • Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip).

  • Binding Measurement: Flow serial dilutions of the test compound over the chip surface. The binding of the compound to the immobilized protein causes a change in the refractive index, which is measured in real-time as a response unit (RU).

  • Data Analysis: Measure the association (kon) and dissociation (koff) rates. Calculate the equilibrium dissociation constant (KD = koff/kon), which is a direct measure of binding affinity. A lower KD value indicates a stronger interaction.

Phase 3: Cell-Based Target Engagement and Functional Assays

Causality: Confirming that the compound interacts with its intended target within the complex environment of a living cell is the critical link between biochemical activity and physiological effect.

Protocol 5: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cancer cells (e.g., A549 or MCF-7) with the test compound or a vehicle control (DMSO).[3][8]

  • Thermal Challenge: Heat aliquots of the treated cell lysates to a range of temperatures (e.g., 40°C to 70°C). Ligand binding stabilizes the target protein, making it more resistant to thermal denaturation.

  • Protein Analysis: Separate the soluble and aggregated protein fractions by centrifugation. Analyze the amount of soluble target protein remaining at each temperature using Western blotting.

  • Data Analysis: Plot the fraction of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the compound-treated samples confirms target engagement in the cellular milieu.

Protocol 6: Antiproliferative Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 72 hours.

  • Viability Assessment: Add MTT reagent to each well. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Quantification: Solubilize the formazan crystals and measure the absorbance at 570 nm. The absorbance is directly proportional to the number of viable cells. Calculate the GI50 (concentration for 50% growth inhibition).

G InSilico Phase 1: In Silico Prediction - Target Prediction (PASS) - Molecular Docking (Autodock) Hypothesis Prioritized Target Hypotheses InSilico->Hypothesis Generates Biochemical Phase 2: In Vitro Validation - Kinase Assays (IC50) - Binding Assays (SPR - KD) Hypothesis->Biochemical Guides ConfirmedBinding Confirmed Direct Binding & Inhibition Biochemical->ConfirmedBinding Confirms Cellular Phase 3: Cellular Validation - Target Engagement (CETSA) - Functional Assays (MTT, etc.) ConfirmedBinding->Cellular Informs Phenotype Validated Target & Cellular Phenotype Cellular->Phenotype Links

Caption: A workflow for target identification and validation.

Conclusion and Future Directions

This compound is a molecule of significant therapeutic promise, built upon a scaffold with a proven track record in drug discovery. While this specific derivative requires dedicated investigation, the established pharmacology of its structural relatives provides a clear and rational path forward. The most promising initial targets lie within the protein kinase family, particularly those driving oncogenesis like VEGFR-2, PI3K, and FAK, where the 2-aminobenzothiazole core can act as a potent hinge-binding element.

The multi-phase validation strategy outlined in this guide—progressing from in silico prediction to biochemical validation and culminating in cellular target engagement—provides a robust framework to de-risk and advance this compound. Successful validation against a high-value target would position this molecule as a strong candidate for lead optimization, preclinical safety studies, and eventual entry into the drug development pipeline. Future work should focus on synthesizing focused libraries around this core to improve potency, selectivity, and ADMET properties.

References

  • Keri, R. S., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances. Available at: [Link]

  • Hassan, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available at: [Link]

  • Yar, M., et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed Central. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Omega. Available at: [Link]

  • Patel, N. B., et al. (2012). New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity. Molecules. Available at: [Link]

  • Vo, D. D., et al. (2023). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. ACS Publications. Available at: [Link]

  • Durcik, M., et al. (2023). Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate. IUCrData. Available at: [Link]

  • Durcik, M., et al. (2023). Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate. PubMed Central. Available at: [Link]

  • PubChem. (n.d.). 2-Methyl-1,3-benzothiazole-6-carboxylic acid. PubChem. Available at: [Link]

  • Wang, T., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Pharmacology. Available at: [Link]

  • Al-Khafaji, K. N. J., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. National Institutes of Health. Available at: [Link]

  • Kamal, A., et al. (2015). Benzothiazole derivatives as anticancer agents. PubMed Central. Available at: [Link]

  • ResearchGate. (2023). (PDF) Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. ResearchGate. Available at: [Link]

  • Kamal, A., et al. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. Available at: [Link]

  • MDPI. (2022). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. MDPI. Available at: [Link]

  • ACS Publications. (2001). Synthesis of 2-Amino-5-sulfanyl-1,3,4-thiadiazole Derivatives and Evaluation of Their Antidepressant and Anxiolytic Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2017). Synthesis, antioxidant and anticancer activity of 2-amino-4-methyl-1,3- oxazole-5-carboxylic acid derivatives of amino acids and peptides. ResearchGate. Available at: [Link]

  • Al-Omar, M. A., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. PubMed Central. Available at: [Link]

  • Sestito, S., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. Available at: [Link]

  • ResearchGate. (2024). Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. ResearchGate. Available at: [Link]

  • ResearchGate. (2017). (PDF) Synthesis and Anti-Inflammatory Activity of some Novel 2-Aminobenzothiazole Derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. (2023). (PDF) Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. ResearchGate. Available at: [Link]

  • Patel, N. B., et al. (2012). New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity. PubMed Central. Available at: [Link]

  • Altıntop, M. D., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances. Available at: [Link]

  • ACS Publications. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. Available at: [Link]

  • Al-Ostath, A. I., et al. (2024). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central. Available at: [Link]

  • Popa, M., et al. (2024). Benzothiazole derivatives in the design of antitumor agents. Archiv der Pharmazie. Available at: [Link]

Sources

An In-depth Technical Guide to the Derivatives of 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic Acid and Their Properties

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Therapeutic Potential of the Benzothiazole Scaffold

The benzothiazole ring system, a bicyclic scaffold composed of a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] The 2-aminobenzothiazole moiety, in particular, serves as a versatile pharmacophore, offering multiple sites for chemical modification to modulate biological activity. This guide focuses on a specific, promising member of this family: 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid. The strategic placement of the amino, methyl, and carboxylic acid groups on this scaffold provides a unique opportunity for the development of novel therapeutic agents with enhanced efficacy and selectivity. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, biological properties, and therapeutic potential of derivatives of this core molecule.

The Core Moiety: this compound

The foundational molecule, this compound, possesses three key functional groups that are amenable to chemical derivatization: the 2-amino group, the 4-methyl group, and the 6-carboxylic acid group. Each of these sites can be modified to fine-tune the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn can significantly impact its biological activity.

Synthetic Strategies: Building the Core and Its Derivatives

The synthesis of 2-aminobenzothiazole derivatives can be achieved through various established chemical routes.[4] A common and effective method for the synthesis of the 2-aminobenzothiazole scaffold involves the reaction of an appropriately substituted aniline with a thiocyanate salt in the presence of a halogen, typically bromine.[5]

Synthesis of the Core Molecule

A plausible synthetic route to this compound starts from 4-amino-3-methylbenzoic acid.

G cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_product Product A 4-Amino-3-methylbenzoic acid D Thiocyanation A->D 1. (NH4)SCN B Ammonium thiocyanate B->D C Bromine C->D 2. Br2 E This compound D->E Cyclization

Caption: General synthetic scheme for this compound.

Derivatization Strategies

The true therapeutic potential of this scaffold is unlocked through the synthesis of its derivatives. The primary points of modification are the 2-amino and 6-carboxylic acid groups.

  • Amide and Sulfonamide Derivatives (from the 2-amino group): The reactive amino group can be readily acylated or sulfonylated to form a diverse library of amide and sulfonamide derivatives. These modifications can significantly alter the molecule's hydrogen bonding capabilities and steric profile, influencing its interaction with biological targets.[6]

  • Ester and Amide Derivatives (from the 6-carboxylic acid group): The carboxylic acid functionality can be converted to esters or amides. Esterification can increase lipophilicity and potentially improve cell membrane permeability, while amide formation introduces additional hydrogen bonding sites and opportunities for further functionalization.

G cluster_core Core Molecule cluster_derivatives Derivatives A This compound B Amide/Sulfonamide Derivatives A->B Acylation/Sulfonylation of 2-amino group C Ester/Amide Derivatives A->C Esterification/Amidation of 6-carboxylic acid

Caption: Key derivatization pathways from the core molecule.

Anticancer Properties: A Multi-pronged Attack on Malignancy

Derivatives of 2-aminobenzothiazole have emerged as a significant class of anticancer agents, demonstrating activity against a wide range of cancer cell lines.[3][7] Their mechanism of action is often multifaceted, involving the inhibition of key signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[8][9]

Inhibition of Kinase Signaling Pathways

A primary mechanism by which these compounds exert their anticancer effects is through the inhibition of protein kinases, particularly those in the PI3K/Akt/mTOR and VEGFR signaling pathways.[1][8][10]

  • PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in many cancers and plays a central role in cell growth, proliferation, and survival. Several 2-aminobenzothiazole derivatives have been shown to be potent inhibitors of PI3Kγ and other kinases in this pathway, leading to the induction of apoptosis in cancer cells.[9][11]

  • VEGFR Signaling: Vascular Endothelial Growth Factor Receptors (VEGFRs) are key regulators of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen. Inhibition of VEGFR-2 by 2-aminobenzothiazole derivatives can effectively block tumor angiogenesis, thereby starving the tumor and preventing its growth and spread.[1]

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 2-aminobenzothiazole derivatives.

Structure-Activity Relationship (SAR) Insights

While a systematic SAR study on derivatives of this compound is not yet extensively documented, general trends can be extrapolated from related 2-aminobenzothiazole series:

  • Substitution on the 2-amino group: The introduction of various aryl and heteroaryl amides at this position has been shown to be crucial for potent anticancer activity. The nature and substitution pattern of these aromatic rings can significantly influence the compound's ability to bind to the ATP-binding pocket of target kinases.

  • Modifications at the 6-position: The presence of a carboxylic acid or its derivatives at this position offers a handle for modulating solubility and for introducing additional interactions with the target protein. For instance, conversion to amides can introduce new hydrogen bond donors and acceptors.

  • The 4-methyl group: This group can influence the electronic properties and conformation of the benzothiazole ring system, which may impact target binding. It can also provide a site for metabolic modification, which should be considered in drug design.

Quantitative Anticancer Activity

The anticancer efficacy of 2-aminobenzothiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Derivative TypeCancer Cell LineIC50 (µM)Reference
2-Aminobenzothiazole-piperazine hybridMCF-7 (Breast)22.13 - 61.03[9][11]
2-Aminobenzothiazole-piperazine hybridA549 (Lung)22.13 - 61.03[9][11]
Isoxazole pyrimidine-based benzothiazoleColo205 (Colon)5.04[3]
Morpholine-based thiourea benzothiazoleMCF-7 (Breast)18.10[12]

Antimicrobial Properties: Combating Infectious Diseases

In an era of increasing antimicrobial resistance, the development of new classes of antimicrobial agents is of paramount importance. Derivatives of 2-aminobenzothiazole have demonstrated promising activity against a range of bacterial and fungal pathogens.[13]

Spectrum of Activity

These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species. Their broad spectrum of activity makes them attractive candidates for further development.

Structure-Activity Relationship (SAR) in Antimicrobial Derivatives

For antimicrobial activity, the following SAR observations have been made for the broader class of 2-aminobenzothiazole derivatives:

  • Schiff Base Formation: Condensation of the 2-amino group with various aldehydes to form Schiff bases has been a successful strategy for generating potent antimicrobial compounds.[14]

  • Heterocyclic Hybrids: The incorporation of other heterocyclic rings, such as thiazolidinones or pyrimidines, onto the 2-aminobenzothiazole scaffold has been shown to enhance antimicrobial activity.[15]

Experimental Protocols

To facilitate further research and development of these promising compounds, detailed experimental protocols for their synthesis and biological evaluation are provided below.

General Synthetic Protocol for Amide Derivatives

This protocol describes a general method for the acylation of the 2-amino group of this compound.

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.2 equivalents), to the solution.

  • Acylation: Cool the reaction mixture to 0 °C and add the desired acyl chloride or anhydride (1.1 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to yield the desired amide derivative.

Anticancer Activity Screening: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for cytotoxic compounds.[16][17]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Protocol

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[4][6][18][19][20]

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard.[18]

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37 °C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR A Synthesize Core Molecule B Create Derivative Library (Amides, Esters, etc.) A->B C Anticancer Screening (MTT Assay) B->C D Antimicrobial Screening (Broth Microdilution) B->D E Determine IC50 / MIC C->E D->E F Establish Structure-Activity Relationships (SAR) E->F

Sources

An In-depth Technical Guide to 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. This technical guide provides a comprehensive review of 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid, a promising derivative within this class. We will delve into its synthetic pathways, physicochemical characteristics, and explore its potential as a therapeutic agent, particularly in the realms of oncology and infectious diseases. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and practical insights into the study and application of this intriguing molecule.

Introduction: The Significance of the 2-Aminobenzothiazole Scaffold

The benzothiazole ring system, a fusion of a benzene and a thiazole ring, is a privileged scaffold in the design of biologically active compounds. The introduction of an amino group at the 2-position significantly enhances the molecule's ability to interact with various biological targets, leading to a broad spectrum of pharmacological activities.[1][2][3] Derivatives of 2-aminobenzothiazole have demonstrated potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][4][5]

The versatility of the 2-aminobenzothiazole scaffold lies in its synthetic tractability, allowing for modifications at multiple positions to fine-tune its pharmacokinetic and pharmacodynamic profiles. The specific compound of interest, this compound, incorporates a methyl group at the 4-position and a carboxylic acid at the 6-position. These substitutions are anticipated to modulate the molecule's solubility, lipophilicity, and binding interactions with target proteins, making it a compelling candidate for further investigation in drug discovery programs.

Synthesis of this compound

The synthesis of this compound can be logically approached through the well-established Hugerschoff reaction, which involves the cyclization of an aryl thiourea. A plausible and efficient synthetic route starts from the commercially available 4-amino-3-methylbenzoic acid.

Synthetic Pathway Overview

The overall synthetic strategy involves two key steps:

  • Formation of the aryl thiourea intermediate from 4-amino-3-methylbenzoic acid.

  • Oxidative cyclization of the thiourea to yield the final benzothiazole product.

Synthesis_Pathway 4-amino-3-methylbenzoic_acid 4-Amino-3-methylbenzoic Acid Thiourea_intermediate 1-(3-Carboxy-2-methylphenyl)thiourea 4-amino-3-methylbenzoic_acid->Thiourea_intermediate Step 1 Final_product This compound Thiourea_intermediate->Final_product Step 2 Reagents1 NH4SCN, HCl Step 1 Step 1 Reagents2 Br2 in Acetic Acid or SO2Cl2 Step 2 Step 2

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(3-Carboxy-2-methylphenyl)thiourea

  • To a stirred suspension of 4-amino-3-methylbenzoic acid (1 equivalent) in a suitable solvent such as water or a lower alcohol, add concentrated hydrochloric acid (1.2 equivalents) to form the hydrochloride salt.

  • Add ammonium thiocyanate (1.1 equivalents) to the suspension.

  • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid, 1-(3-carboxy-2-methylphenyl)thiourea, is collected by filtration, washed with cold water, and dried under vacuum.

Causality behind Experimental Choices: The formation of the hydrochloride salt of the starting aniline increases its solubility and activates it for the subsequent nucleophilic addition to the thiocyanate ion. Refluxing ensures the reaction goes to completion. Precipitation in ice-cold water is a standard method for isolating the product from the reaction mixture.

Step 2: Oxidative Cyclization to this compound

  • Suspend the 1-(3-carboxy-2-methylphenyl)thiourea (1 equivalent) in glacial acetic acid.

  • Cool the suspension in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (1.05 equivalents) in glacial acetic acid dropwise, maintaining the temperature below 10 °C. Alternatively, sulfuryl chloride can be used as the cyclizing agent.[6]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • The product, which may precipitate as the hydrobromide salt, is collected by filtration.

  • The salt is then neutralized with a base, such as aqueous ammonia or sodium bicarbonate, to afford the free base of this compound.

  • The final product is purified by recrystallization from a suitable solvent system, such as ethanol/water.

Self-Validating System: The progress of the cyclization can be monitored by TLC. The identity and purity of the final product should be confirmed by spectroscopic methods such as NMR, IR, and Mass Spectrometry, and its melting point should be determined. A sharp melting point is indicative of high purity.

Physicochemical Properties and Structural Characterization

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC9H8N2O2S
Molecular Weight208.24 g/mol
AppearanceOff-white to pale yellow solid
Melting Point>250 °C (decomposes)
SolubilitySparingly soluble in water, soluble in DMSO and DMF
pKa (Carboxylic Acid)~4-5
pKa (Amino Group)~3-4
Spectroscopic Characterization (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group around δ 2.3-2.5 ppm. The aromatic protons will appear as multiplets in the range of δ 7.0-8.0 ppm. The amino protons will likely appear as a broad singlet, and the carboxylic acid proton as a very broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the methyl carbon, the aromatic carbons, the carboxylic acid carbon, and the carbons of the benzothiazole ring system. The carbon of the carboxylic acid will be the most downfield signal.

  • IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the N-H stretching of the amino group (~3300-3500 cm⁻¹), the C=O stretching of the carboxylic acid (~1700 cm⁻¹), and the O-H stretching of the carboxylic acid (a broad band from ~2500-3300 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M+) at m/z 208, along with characteristic fragmentation patterns.

Biological Activities and Therapeutic Potential

The 2-aminobenzothiazole scaffold is a well-established pharmacophore with a wide range of biological activities.[5] While specific studies on this compound are limited, its therapeutic potential can be inferred from the extensive research on its analogs.

Anticancer Activity

Numerous 2-aminobenzothiazole derivatives have demonstrated significant anticancer activity against a variety of human cancer cell lines, including breast, lung, colon, and leukemia.[1][7][8]

Mechanism of Action: The anticancer effects of 2-aminobenzothiazoles are often attributed to their ability to inhibit various protein kinases involved in cancer cell proliferation and survival, such as:

  • Tyrosine Kinases: (e.g., EGFR, VEGFR)[1]

  • Serine/Threonine Kinases: (e.g., Aurora kinases, CDKs)[1]

  • PI3K/Akt/mTOR Pathway: Several derivatives have shown inhibitory activity against components of this critical signaling pathway.[9]

Anticancer_Mechanism cluster_pathway PI3K/Akt/mTOR Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Benzothiazole 2-Aminobenzothiazole Derivative Benzothiazole->PI3K Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by 2-aminobenzothiazole derivatives.

The presence of the carboxylic acid group in this compound could potentially enhance its anticancer activity by forming additional hydrogen bonds with the target protein's active site.

Antimicrobial Activity

The 2-aminobenzothiazole nucleus is also a key component of many compounds with potent antimicrobial activity against a range of bacteria and fungi.[10][11][12][13]

Structure-Activity Relationship: Studies have shown that the nature and position of substituents on the benzothiazole ring significantly influence the antimicrobial spectrum and potency. For instance, the introduction of electron-withdrawing groups can enhance antibacterial activity. The carboxylic acid group at the 6-position in the target molecule could contribute to its antimicrobial profile.

Table 2: Reported Antimicrobial Activity of 2-Aminobenzothiazole Derivatives

Microbial StrainActivity of DerivativesReference
Staphylococcus aureusModerate to high[14]
Escherichia coliModerate[11]
Candida albicansModerate to high[12]

Future Directions and Applications

This compound represents a promising scaffold for the development of novel therapeutic agents. Future research should focus on:

  • Optimization of Synthesis: Developing a high-yielding and scalable synthesis of the compound.

  • Comprehensive Biological Evaluation: Screening the compound against a wide panel of cancer cell lines and microbial strains to fully elucidate its biological activity profile.

  • Mechanism of Action Studies: Investigating the precise molecular targets and signaling pathways modulated by the compound.

  • Derivative Synthesis and SAR Studies: Synthesizing a library of derivatives with modifications at the amino, methyl, and carboxylic acid groups to establish a clear structure-activity relationship and optimize potency and selectivity.

Conclusion

This compound is a molecule of significant interest, building upon the well-established therapeutic potential of the 2-aminobenzothiazole scaffold. Its synthesis is achievable through established chemical transformations, and its structural features suggest a high likelihood of potent biological activity. This technical guide provides a solid foundation for researchers to embark on further investigation and development of this promising compound and its derivatives for potential applications in oncology and infectious disease therapy.

References

  • Organic Syntheses, Coll. Vol. 3, p.76 (1955); Vol. 26, p.7 (1946). [Link]

  • Tanke, R. S., & Foxman, B. M. (2007). 2-Amino-4-methylbenzothiazole. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4567. [Link]

  • Process for the production of 2-amino-4-methyl-benzothiazole. (1984).
  • Design, synthesis, characterization and biological evaluation of benzothiazole-6-carboxylate derivatives. (2011). ResearchGate. [Link]

  • Wang, L., et al. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 224, 113701. [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives. (2023). PMC. [Link]

  • 2-Amino benzothiazole 6-carboxylic acid synthesis. (2007). Sciencemadness Discussion Board. [Link]

  • 2-Aminobenzothiazoles in anticancer drug design and discovery. (2021). ResearchGate. [Link]

  • Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022). MDPI. [Link]

  • Synthesis and Preliminary Antimicrobial Activity Evaluation of New Amide Derivatives of 2-aminobenzothiazole. (2021). University of Baghdad Digital Repository. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. [Link]

  • Biological evaluation of benzothiazoles obtained by microwave-green synthesis. (2022). SciELO. [Link]

  • Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. (2023). Semantic Scholar. [Link]

  • 2-Methyl-1,3-benzothiazole-6-carboxylic acid. PubChem. [Link]

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022). Semantic Scholar. [Link]

  • Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. (2022). PMC. [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2024). ResearchGate. [Link]

  • 2-Aminobenzothiazole derivatives: search for new antifungal agents. (2014). PubMed. [Link]

  • Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. (2019). PMC. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2024). PMC. [Link]

  • Synthesis and Antibacterial Activities of 2-Aminobenzothiazole clubbed Sulphonamide Derivatives. (2023). ResearchGate. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Functionalization of 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive technical guide provides detailed methodologies for the chemical modification of the carboxylic acid moiety of 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid, a key scaffold in medicinal chemistry and drug discovery. Recognizing the synthetic challenges posed by the bifunctional nature of this molecule, this document outlines robust protocols for the strategic protection of the 2-amino group, followed by diverse functionalization of the 6-carboxylic acid group into amides, esters, and primary alcohols. The protocols herein are designed to be reproducible and scalable, offering insights into reagent selection, reaction optimization, and product purification. This guide is intended to empower researchers to efficiently generate libraries of novel benzothiazole derivatives for screening and lead optimization programs.

Introduction: The Strategic Importance of the 2-Aminobenzothiazole Scaffold

The 2-aminobenzothiazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of both a nucleophilic 2-amino group and a versatile 6-carboxylic acid group on the this compound molecule offers multiple avenues for structural diversification. However, the reactivity of the 2-amino group necessitates a carefully planned synthetic strategy to achieve selective functionalization of the carboxylic acid. This guide provides a systematic approach to navigate these synthetic challenges.

A critical first step in the selective modification of the carboxylic acid is the protection of the 2-amino group. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1][2]

Workflow for Functionalization

The overall strategy for the functionalization of this compound is depicted in the following workflow diagram.

Functionalization Workflow A This compound B N-Boc Protected Intermediate A->B Boc Protection C Amide Derivatives B->C Amide Coupling D Ester Derivatives B->D Esterification E Primary Alcohol Derivative B->E Reduction F Deprotected Amide Derivatives C->F Boc Deprotection G Deprotected Ester Derivatives D->G Boc Deprotection H Deprotected Alcohol Derivative E->H Boc Deprotection Reduction_Mechanism cluster_0 Reduction of Carboxylic Acid A N-Boc-2-amino-4-methyl-1,3- benzothiazole-6-carboxylic acid B Acyloxyborane intermediate A->B BH3·THF C Aldehyde intermediate (not isolated) B->C Hydride transfer D (2-(tert-butoxycarbonylamino)-4-methyl- 1,3-benzothiazol-6-yl)methanol C->D Further reduction

Sources

Application Notes & Protocols for the Amidation of 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

This guide provides a comprehensive technical overview and detailed laboratory protocols for the amidation of 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid. This key chemical transformation is fundamental for the synthesis of diverse compound libraries targeting various therapeutic areas. We will explore the underlying reaction mechanisms, compare common coupling strategies, and provide step-by-step protocols with explanations rooted in established chemical principles. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.

Introduction: The Strategic Importance of the 2-Aminobenzothiazole Scaffold

The 2-aminobenzothiazole moiety is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3] Its structural rigidity, hydrogen bonding capabilities, and ability to participate in various intermolecular interactions make it an ideal scaffold for drug design.

The specific subject of this guide, this compound, combines this potent heterocyclic core with a carboxylic acid functional group. This "handle" is perfectly positioned for derivatization, most commonly through amidation. The amide bond is a cornerstone of peptide and protein structure and is prevalent in over 25% of all commercial drugs. Its formation allows for the systematic and efficient exploration of chemical space by coupling the benzothiazole core with a vast library of commercially available primary and secondary amines. This strategy enables the fine-tuning of physicochemical properties like solubility, lipophilicity, and metabolic stability, which are critical for developing viable drug candidates.

Foundational Chemistry: The Amide Bond Formation

The synthesis of an amide from a carboxylic acid and an amine is a condensation reaction that requires the "activation" of the carboxylic acid. Direct reaction is generally not feasible as the acidic proton of the carboxylic acid will protonate the basic amine, forming a non-reactive ammonium carboxylate salt. The core principle of amidation chemistry is to convert the carboxylate's hydroxyl group into a better leaving group.

This is a two-step process:

  • Activation: The carboxylic acid reacts with a coupling reagent to form a highly reactive intermediate, such as an active ester, symmetrical anhydride, or acyl halide.[4][5]

  • Acylation: The amine, acting as a nucleophile, attacks the carbonyl carbon of the activated intermediate, displacing the leaving group and forming the stable amide bond.[4]

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Nucleophilic Acyl Substitution Acid R-COOH (Carboxylic Acid) Intermediate R-CO-X (Activated Intermediate) Acid->Intermediate + Reagent Reagent Coupling Reagent (e.g., HATU, EDC) Amine R'-NH₂ (Amine) Amide R-CO-NHR' (Amide Product) Intermediate->Amide + Amine Byproduct Byproducts

Caption: General mechanism of amide bond formation.

Synthesis of Starting Material: A Note on Preparation

While this compound can be sourced commercially, understanding its synthesis provides valuable context. A common route involves the cyclization of a substituted aniline. For instance, a plausible approach could be the oxidation of 2-amino-4,6-dimethylbenzothiazole or the cyclization of 4-amino-3-methylbenzoic acid with a thiocyanate source and a halogen like bromine.[6][7] Researchers should ensure the starting material is of high purity (>95%) before proceeding with amidation reactions to avoid complicating the purification of the final product.

Experimental Protocols & Methodologies

The choice of coupling reagent is critical and depends on factors such as the scale of the reaction, the steric and electronic properties of the amine, cost, and the desired workup procedure.[8] We present two robust and widely applicable protocols.

Protocol 1: HATU-Mediated Amidation

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient, uronium-based coupling reagent that often provides high yields and short reaction times with low rates of racemization for chiral substrates.[4][9]

Materials and Reagents:

  • This compound

  • Amine of choice (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (or DCM) under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: Add the amine (1.1 eq), followed by HATU (1.2 eq).

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add DIPEA (2.5 eq) dropwise. Causality Note: DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction without competing as a nucleophile.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x). Trustworthiness Note: The bicarbonate wash removes unreacted acid and acidic byproducts from the HATU reagent.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Protocol 2: EDC/HOBt-Mediated Amidation

This classic method uses a water-soluble carbodiimide, EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), in conjunction with an additive like HOBt (Hydroxybenzotriazole). HOBt acts as a catalyst and suppresses side reactions and potential racemization.[10]

Materials and Reagents:

  • This compound

  • Amine of choice

  • EDC hydrochloride

  • HOBt hydrate

  • Anhydrous DMF or DCM

  • DIPEA or N-Methylmorpholine (NMM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the chosen amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Reagent Addition: Add EDC hydrochloride (1.5 eq) to the solution in one portion.

  • Base Addition: If the amine is used as a hydrochloride salt, add a tertiary amine base like DIPEA or NMM (1.2 eq). If using a free amine, the base may not be necessary but can sometimes accelerate the reaction.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Dilute the mixture with EtOAc.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Expertise Note: The acidic wash removes unreacted amine and basic byproducts, while the basic wash removes HOBt and unreacted carboxylic acid. The urea byproduct from EDC is often water-soluble, simplifying purification.

    • Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude product via flash column chromatography or recrystallization as appropriate.

Data Presentation: Comparison and Troubleshooting

Table 1: Comparison of Common Coupling Reagents
FeatureHATUEDC/HOBtThionyl Chloride (SOCl₂)
Mechanism Forms O-acylisourea, then active esterForms O-acylisourea, then HOBt esterForms acyl chloride
Efficiency Very high, fast reactionsHigh, moderate reaction timesHigh, but requires harsher conditions
Byproducts Water-soluble urea derivativeWater-soluble urea derivativeHCl and SO₂ (gaseous)
Cost HighModerateLow
Common Issues Potential for guanylation of amineEpimerization (reduced by HOBt)Acid-sensitive functional groups may not be tolerated
Best For Difficult couplings, chiral substratesGeneral purpose, large scaleRobust substrates, low cost synthesis
Table 2: Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction Inactive reagents; insufficient base; steric hindrance.Use fresh, anhydrous solvents and reagents. Increase base equivalents. Switch to a more powerful coupling reagent like HATU. Increase reaction temperature.
Recovery of Starting Acid Incomplete activation.Increase equivalents of coupling reagent. Ensure base is added correctly.
Side Product Formation Racemization (if chiral amine); double acylation of the 2-amino group.Use HOBt or other additives. Use milder conditions. Consider protecting the 2-amino group if it proves reactive.
Difficult Purification Byproducts co-elute with product.Choose a reagent with water-soluble byproducts (EDC, HATU). Optimize work-up washes to remove impurities before chromatography.

Visualization of Experimental Workflow

G start Start: Weigh Reagents setup Reaction Setup: Dissolve Acid in Anhydrous Solvent start->setup add_reagents Add Amine & Coupling Reagent setup->add_reagents add_base Add Base at 0°C add_reagents->add_base react Stir at RT (2-24h) add_base->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Work-up: Extract & Wash monitor->workup Complete dry Dry Organic Layer (e.g., MgSO₄) workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Crude Product (Chromatography/ Recrystallization) concentrate->purify characterize Characterize Product: NMR, MS, IR purify->characterize end End: Pure Amide characterize->end

Caption: Standard laboratory workflow for amidation.

Characterization of Final Products

Confirmation of the desired amide product structure and purity is essential. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR should show the disappearance of the carboxylic acid proton and the appearance of a new amide N-H proton (if applicable), along with signals corresponding to the newly introduced amine fragment.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful coupling.

  • Infrared (IR) Spectroscopy: Will show a characteristic strong amide C=O stretch, typically in the range of 1630-1690 cm⁻¹.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

The successful application of these protocols will enable the efficient synthesis of novel 2-Amino-4-methyl-1,3-benzothiazole-6-carboxamides, paving the way for new discoveries in drug development.

References

  • Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Org-synth.com. [Link]

  • Papanastasiou, I., et al. (2020). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules. [Link]

  • Sciencemadness Discussion Board. (2007). 2-Amino benzothiazole 6-carboxylic acid synthesis. Sciencemadness.org. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec.com. [Link]

  • Varini, K., et al. (2021). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Journal of Medicinal Chemistry. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules. [Link]

  • ResearchGate. (2018). (PDF) Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. Researchgate.net. [Link]

  • Google Patents. (1984). US4435576A - Process for the production of 2-amino-4-methyl-benzothiazole.
  • ACS Omega. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Hepatochem.com. [Link]

  • RSC Publishing. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Derpharmachemica.com. [Link]

  • ACS Publications. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. [Link]

  • Academia.edu. (n.d.). Studying Characterization of Some New Heterocyclic Derivatives that Synthesized from 2-Aminobenzothiazole Derivatives. [Link]

  • ResearchGate. (2017). (PDF) Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. [Link]

  • PubMed Central. (n.d.). 2-Aminobenzothiazoles in anticancer drug design and discovery. [Link]

Sources

Application Notes and Protocols for the Esterification of 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid in Prodrug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Prodrugs and the Promise of Benzothiazoles

In the landscape of modern drug development, the intrinsic physicochemical and pharmacokinetic properties of a pharmacologically active molecule are often suboptimal for clinical efficacy. Challenges such as poor aqueous solubility, limited membrane permeability, rapid metabolism, and off-target toxicity can curtail the therapeutic potential of promising drug candidates. The prodrug approach, a cornerstone of medicinal chemistry, addresses these limitations by chemically modifying the active pharmaceutical ingredient (API) into an inactive or significantly less active form. This bioconvertible derivative is designed to undergo enzymatic or chemical transformation in vivo to release the parent drug at the desired site of action. Esterification of carboxylic acid moieties is a widely employed and highly effective strategy in prodrug design, as it can significantly enhance lipophilicity, thereby improving membrane permeability and oral bioavailability.[1]

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The molecule of interest, 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid, possesses both a nucleophilic amino group and a carboxylic acid, presenting a unique opportunity for biofunctionalization. Esterification of the carboxylic acid at the 6-position offers a promising avenue for the development of prodrugs with enhanced therapeutic profiles. This application note provides a comprehensive guide to the esterification of this molecule, delving into the underlying chemical principles, offering detailed experimental protocols, and outlining the necessary analytical techniques for characterization.

Physicochemical Properties and Reactivity Considerations

A thorough understanding of the starting material's properties is paramount for successful and reproducible synthesis.

PropertyValueSource
Molecular FormulaC₉H₈N₂O₂SPubChem
Molecular Weight208.24 g/mol PubChem
AppearanceWhite to off-white powderGeneric Material Property
SolubilityPoorly soluble in waterGeneric Material Property
pKa (Carboxylic Acid)~4-5 (Predicted)Chemical Scireasoning
pKa (2-Amino Group)~5-6 (Predicted)Chemical Scireasoning

The presence of both an acidic carboxylic group and a basic amino group on the same scaffold introduces specific challenges and considerations for selective esterification. The 2-amino group, being basic, can be protonated under acidic conditions, potentially deactivating the aromatic ring towards certain reactions or, in the context of esterification, interfering with acid-catalyzed processes. Conversely, the lone pair on the amino group can act as a competing nucleophile in reactions involving electrophilic activation of the carboxylic acid. Therefore, the choice of esterification method is critical to achieving the desired product with high yield and purity.

Strategic Approaches to Esterification

Two primary strategies are considered for the esterification of this compound: direct esterification without protection of the amino group and a protection-esterification-deprotection sequence.

A. Direct Esterification using Carbodiimide Coupling Agents

For substrates that are sensitive to the harsh conditions of traditional acid-catalyzed esterification, or where a free amine is present, the use of coupling agents such as carbodiimides is the preferred method. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with an alcohol to form the desired ester. The reaction is typically carried out under mild, neutral to slightly basic conditions, which minimizes side reactions involving the amino group. The addition of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), can significantly accelerate the reaction.

Causality behind Experimental Choices: This method is favored due to its mild reaction conditions, which are less likely to cause degradation of the benzothiazole core or unwanted side reactions with the amino group. The use of EDCI is often preferred over DCC for larger-scale syntheses as the urea byproduct of EDCI is water-soluble, simplifying purification.

B. Fischer-Speier Esterification with Amine Protection

The Fischer-Speier esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an excess of alcohol, typically heated to reflux.[3] While robust and cost-effective, the strongly acidic conditions can lead to the protonation of the 2-amino group, potentially leading to a complex mixture of products or low yields. To circumvent this, a protection strategy can be employed. The amino group can be temporarily converted to a non-basic functional group, such as a carbamate (e.g., Boc or Cbz), which is stable to the acidic conditions of the esterification. Following the formation of the ester, the protecting group is removed under conditions that do not affect the newly formed ester linkage.

Causality behind Experimental Choices: This strategy provides a more traditional and often higher-yielding route for simple alkyl esters, provided the protecting group can be efficiently introduced and removed without compromising the overall yield.

Experimental Protocols

Protocol 1: Direct Esterification of this compound using EDCI/DMAP

This protocol describes the synthesis of ethyl 2-amino-4-methyl-1,3-benzothiazole-6-carboxylate.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Ethanol (EtOH)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add anhydrous ethanol (3.0 eq) to the solution.

  • Add DMAP (0.1 eq) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add EDCI (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure ethyl 2-amino-4-methyl-1,3-benzothiazole-6-carboxylate.

Protocol 2: Synthesis of Ethyl 2-amino-4-methyl-1,3-benzothiazole-6-carboxylate via Fischer-Speier Esterification of a Precursor

This protocol is adapted from a documented synthesis of the target compound starting from ethyl p-aminobenzoate.[4]

Materials:

  • Ethyl p-aminobenzoate

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Ammonia solution

  • Animal charcoal

Procedure:

  • Thiocyanation: Dissolve ethyl p-aminobenzoate (1.0 eq) in glacial acetic acid. To this, add KSCN (1.2 eq). Cool the mixture to 0-5 °C. Slowly add a solution of Br₂ (1.0 eq) in glacial acetic acid, maintaining the temperature below 10 °C. Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Cyclization and Work-up: Pour the reaction mixture into ice-water. The precipitated solid is filtered and washed with water. The crude product is then refluxed in an appropriate solvent (e.g., ethanol) to facilitate cyclization.

  • Purification: The cooled solution is neutralized with an ammonia solution to precipitate the product. The solid is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent (e.g., ethanol) with the aid of animal charcoal can be performed to obtain the pure ethyl 2-amino-4-methyl-1,3-benzothiazole-6-carboxylate.[4]

Characterization of the Ester Prodrug

Thorough characterization of the synthesized ester is crucial to confirm its identity, purity, and stability.

TechniqueExpected Observations
¹H NMR Appearance of new signals corresponding to the protons of the ester alkyl group (e.g., a quartet at ~4.4 ppm and a triplet at ~1.4 ppm for an ethyl ester). A downfield shift of the aromatic protons adjacent to the newly formed ester group is also expected. The NH₂ protons will appear as a broad singlet.[5]
¹³C NMR Appearance of a new carbonyl carbon signal in the ester region (~165-175 ppm) and signals for the alkyl carbons of the ester.[6]
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated mass of the ester product.
Infrared (IR) Spectroscopy A strong C=O stretching vibration for the ester at ~1700-1730 cm⁻¹. The characteristic N-H stretching vibrations of the primary amine will be observed around 3300-3500 cm⁻¹.
High-Performance Liquid Chromatography (HPLC) A single, sharp peak indicating the purity of the compound.

Visualizing the Workflow and Chemical Transformation

Workflow for Direct Esterification

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A This compound D Dissolve starting material and alcohol in anhydrous DCM A->D B Anhydrous Alcohol (e.g., EtOH) B->D C EDCI & DMAP F Add EDCI and stir at RT for 12-24h C->F E Add DMAP and cool to 0°C D->E E->F G Aqueous Wash (NaHCO3, Brine) F->G H Dry (MgSO4) & Concentrate G->H I Silica Gel Column Chromatography H->I J Ester Prodrug I->J

Caption: General reaction scheme for direct esterification.

Conclusion and Future Perspectives

The esterification of this compound represents a viable and strategic approach to the synthesis of novel prodrugs. The choice between a direct coupling method and a protection-based strategy will depend on the specific alcohol being used, the desired scale of the reaction, and the available resources. The protocols provided herein offer robust starting points for researchers in drug discovery and development. Future work should focus on the synthesis of a diverse library of esters and the evaluation of their physicochemical properties, enzymatic hydrolysis rates, and in vitro and in vivo pharmacological activity. This will enable the establishment of structure-activity relationships and the identification of lead candidates with optimized therapeutic potential.

References

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. [Link]

  • PubChem Compound Summary for CID 15132, 2-Amino-4-methylbenzothiazole. National Center for Biotechnology Information. [Link]

  • Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255–270. [Link]

  • Jordan, F. (2003). A current survey of the B-vitamins and their relevance to the treatment of disease. Expert Opinion on Therapeutic Patents, 13(9), 1305-1316. [Link]

  • Bradshaw, B., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Pharmaceuticals, 15(8), 949. [Link]

  • Sciencemadness Discussion Board. (2007). 2-Amino benzothiazole 6-carboxylic acid synthesis. [Link]

  • Tanke, R. S., & Foxman, B. M. (2007). 2-Amino-4-methylbenzothiazole. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4567. [Link]

  • Allen, C. F. H., & VanAllan, J. A. (1946). 2-Amino-6-methylbenzothiazole. Organic Syntheses, 26, 9-11. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 15(1), 1-20. [Link]

  • El-Sayed, M. A. A., et al. (2008). Microwave-Assisted Syntheses of Amino Acid Ester Substituted Benzoic Acid Amides: Potential Inhibitors of Human CD81-Receptor HCV-E2 Interaction. The Open Medicinal Chemistry Journal, 2, 21-26. [Link]

  • Anand, R. C., Vimal, & Malhotra, A. (1999). Selective Esterification of Nonconjugated Carboxylic Acids in the Presence of Conjugated or Aromatic Carboxylic Acids Under Mild Conditions. Journal of Chemical Research, Synopses, (7), 378-379. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8758. [Link]

  • Jassim, A. H. (2019). Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate derivatives. Eurasian Journal of Analytical Chemistry, 14(3), 271-278. [Link]

  • Jensen, K. L., & Nielsen, T. E. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Natural Product Reports, 31(11), 1594-1613. [Link]

  • Jensen, J. H., & Christensen, A. S. (2016). Prediction of pKa values using the PM6 semiempirical method. PeerJ, 4, e2023. [Link]

  • Ilie, M. A., et al. (2024). Benzothiazole derivatives in the design of antitumor agents. Archiv der Pharmazie. [Link]

  • Juber, A. K., Hamed, A. S., & Khalil, A. (2020). Synthesis of 6-methoxy-2-aminobenzothiazole derivative (A1-A6a-c). [Link]

  • Han, S., & Kim, Y. (2004). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Nikolić, M., et al. (2023). Synthetic approach for the synthesis of benzothiazole–profen hybrids 3a–e. [Link]

  • Culf, A. S., Cuperlovic-Culf, M., & Ouellette, R. J. (2010). Applications of Carbodiimides. ResearchGate. [Link]

  • Duddeck, H., Dietrich, W., & Tóth, G. (2009). 5 Combination of 1H and 13C NMR Spectroscopy. In Structure Elucidation by Modern NMR (pp. 199-247). Steinkopff. [Link]

  • Zhang, J., et al. (2014). Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
  • Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3246-3260. [Link]

  • Sun, Y. Q., & Cui, G. H. (2009). 2-Amino-6-methyl-1,3-benzothiazole–decanedioic acid (2/1). Acta Crystallographica Section E: Structure Reports Online, 65(12), o3188. [Link]

  • Oguegbulu, J. (2020). For a molecule with both alcohol and secondary amine groups, how can I selectively form an ester bond with a carboxylic acid without Boc- protection?. ResearchGate. [Link]

  • Pagacz-Kostrzewa, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3899. [Link]

Sources

Application Notes and Protocols for In Vitro Antimicrobial Screening of 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Benzothiazole Scaffolds

Benzothiazoles are a prominent class of heterocyclic compounds recognized for their wide spectrum of biological activities, making them a significant scaffold in medicinal chemistry and pharmaceutical research.[1] The fused aromatic system, comprising a benzene ring and a thiazole moiety, allows for diverse non-covalent interactions with biological targets such as nucleic acids, enzymes, and membrane proteins.[2] Derivatives of this core structure have demonstrated antimicrobial, antitubercular, anticancer, anticonvulsant, and anti-inflammatory properties.[2] The antimicrobial activity of benzothiazoles is of particular interest due to the urgent need for novel agents to combat the rise of multidrug-resistant pathogens.[3]

This document provides detailed application notes and protocols for the initial in vitro antimicrobial screening of a novel benzothiazole derivative, 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid . Given the novelty of this specific compound, these protocols are designed to establish a foundational understanding of its potential antimicrobial efficacy against a panel of clinically relevant bacteria and fungi. The methodologies described herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure scientific rigor and reproducibility.

Physicochemical Considerations for this compound

A critical first step in any screening assay is understanding the physicochemical properties of the test compound. While specific experimental data for this compound is not widely available, we can infer certain properties from structurally related compounds. For instance, 2-Amino-4-methylbenzothiazole is known to be insoluble in water.[1] The presence of a carboxylic acid group on the benzene ring may slightly increase aqueous solubility, particularly at higher pH, but it is prudent to assume poor water solubility. Therefore, the use of an organic solvent for the preparation of a stock solution is necessary. Dimethyl sulfoxide (DMSO) is a common and appropriate choice for this purpose.

Key Considerations:

  • Solubility: Presumed to be poorly soluble in aqueous media. A high-concentration stock solution in 100% DMSO is recommended.

  • Stability: The stability of the compound in solution and under assay conditions should be monitored. It is advisable to prepare fresh dilutions for each experiment.

PART 1: Primary Screening via Agar Disk Diffusion Assay

The agar disk diffusion method is a qualitative screening tool that provides a preliminary assessment of a compound's antimicrobial activity. It is a valuable first step for rapidly screening multiple microbial strains.

Principle

A standardized inoculum of a test microorganism is swabbed onto the surface of an agar plate. Paper disks impregnated with a known concentration of the test compound are then placed on the agar surface. The compound diffuses from the disk into the agar, creating a concentration gradient. If the compound is effective at inhibiting microbial growth, a clear zone of inhibition will appear around the disk. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.

Experimental Workflow: Agar Disk Diffusion

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_media Prepare Mueller-Hinton Agar (MHA) Plates inoculate Inoculate MHA Plates with Microbial Suspension prep_media->inoculate prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) prep_inoculum->inoculate prep_disks Prepare Compound-Impregnated Disks apply_disks Apply Compound and Control Disks prep_disks->apply_disks inoculate->apply_disks incubate Incubate Plates apply_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones interpret Interpret Results (Preliminary Activity) measure_zones->interpret

Caption: Workflow for the Agar Disk Diffusion Assay.

Detailed Protocol: Agar Disk Diffusion

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates (depth of 4.0 ± 0.5 mm)[4]

  • Test microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Quality control (QC) strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)[5]

  • Positive control antibiotic disks (e.g., Ciprofloxacin, Amphotericin B)

  • Negative control disks (impregnated with DMSO)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Sterile swabs, pipettes, and other standard microbiology laboratory equipment

Procedure:

  • Preparation of Compound Stock Solution:

    • Accurately weigh the test compound and dissolve it in 100% DMSO to a final concentration of 10 mg/mL. Ensure complete dissolution.

  • Preparation of Test Disks:

    • Aseptically apply a known volume (e.g., 10 µL) of the compound's stock solution to sterile paper disks to achieve a specific amount per disk (e.g., 100 µ g/disk ).

    • Prepare positive control antibiotic disks and negative control disks (impregnated with 10 µL of DMSO).

    • Allow the disks to dry completely in a sterile environment before use.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]

  • Plate Inoculation:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.[7]

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[7]

  • Disk Application and Incubation:

    • Aseptically place the prepared compound, positive control, and negative control disks on the inoculated agar surface. Ensure firm contact with the agar.

    • Incubate the plates in an inverted position at 35 ± 2°C for 16-20 hours for bacteria and at an appropriate temperature and duration for fungi.[8]

  • Result Interpretation:

    • Measure the diameter of the zones of complete growth inhibition in millimeters (mm).

    • A zone of inhibition around the compound disk (and not the DMSO control) indicates antimicrobial activity. The size of the zone gives a preliminary indication of the compound's potency.

PART 2: Quantitative Analysis via Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Following a positive result in the primary screen, a quantitative assessment is necessary to determine the Minimum Inhibitory Concentration (MIC). The broth microdilution method is a standardized and widely accepted technique for this purpose.[9]

Principle

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test. This assay involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are observed for turbidity (an indicator of microbial growth).

Experimental Workflow: Broth Microdilution for MIC

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Serial Dilutions of Test Compound plate_setup Aliquot Dilutions and Inoculum into 96-Well Plate prep_compound->plate_setup prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->plate_setup incubate Incubate Plate plate_setup->incubate read_mic Visually or Spectrophotometrically Determine MIC incubate->read_mic

Caption: Workflow for the Broth Microdilution MIC Assay.

Detailed Protocol: Broth Microdilution

Materials:

  • This compound stock solution (10 mg/mL in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well U-bottom microtiter plates

  • Test and QC microbial strains

  • Positive control antibiotics

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of Compound Dilutions:

    • In a sterile 96-well plate, perform two-fold serial dilutions of the test compound in the appropriate broth medium (e.g., CAMHB). The final volume in each well should be 50 µL. The concentration range should be broad enough to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

    • Important: To minimize the effect of DMSO, ensure the final concentration of DMSO in each well does not exceed 1%, as higher concentrations can inhibit microbial growth.

  • Inoculum Preparation:

    • Prepare a microbial suspension adjusted to a 0.5 McFarland standard as described previously.

    • Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[6]

  • Plate Inoculation and Controls:

    • Add 50 µL of the standardized inoculum to each well containing the compound dilutions, bringing the total volume to 100 µL.

    • Controls are critical:

      • Growth Control: A well containing 50 µL of broth and 50 µL of the inoculum (no compound).

      • Sterility Control: A well containing 100 µL of uninoculated broth.

      • Solvent Control: A well containing the highest concentration of DMSO used in the assay and the inoculum to ensure the solvent is not inhibitory.

      • Positive Control: A row with serial dilutions of a standard antibiotic.

  • Incubation:

    • Seal the plates and incubate at 35 ± 2°C for 16-20 hours for bacteria. Fungal plates may require longer incubation periods.

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that shows no visible growth.

    • Optionally, a viability indicator such as resazurin can be added to aid in the determination of the MIC.

    • The results can also be read using a microplate reader by measuring the optical density at 600 nm.

PART 3: Determination of Minimum Bactericidal Concentration (MBC)

For compounds that exhibit inhibitory activity (bacteriostatic), it is often necessary to determine if they are also bactericidal (kill the microorganisms). The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.

Principle

The MBC test is a follow-up to the MIC assay. Aliquots from the clear wells (at and above the MIC) of the microtiter plate are subcultured onto antibiotic-free agar plates. After incubation, the number of surviving colonies is counted to determine the concentration at which the compound is bactericidal.

Experimental Workflow: MBC Determination

MBC_Workflow mic_plate Completed MIC Assay Plate subculture Subculture from Clear Wells onto Agar Plates mic_plate->subculture incubate_agar Incubate Agar Plates subculture->incubate_agar colony_count Count Colonies (CFU) incubate_agar->colony_count determine_mbc Determine MBC (≥99.9% Kill) colony_count->determine_mbc

Caption: Workflow for MBC Determination.

Detailed Protocol: MBC

Materials:

  • Completed MIC microtiter plate

  • MHA plates (or other suitable agar medium)

  • Sterile pipettes

  • Incubator

Procedure:

  • Subculturing:

    • From the wells of the completed MIC plate that show no visible growth (the MIC well and wells with higher concentrations), transfer a fixed volume (e.g., 10 µL) to a quadrant of a fresh MHA plate.

  • Incubation:

    • Incubate the MHA plates at the appropriate temperature and duration to allow for the growth of any surviving bacteria.

  • MBC Determination:

    • Count the number of colonies on each quadrant.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum. For example, if the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% reduction would mean ≤500 CFU/mL.

Data Presentation and Interpretation

The results of the antimicrobial screening assays should be presented in a clear and concise manner. A tabular format is recommended for easy comparison of the activity of the test compound against different microbial strains.

Table 1: Example of Data Presentation for Antimicrobial Screening Results

Microbial StrainStrain IDDisk Diffusion Zone of Inhibition (mm)MIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusATCC 2921318816
Escherichia coliATCC 259221232>64
Pseudomonas aeruginosaATCC 278530>64>64
Candida albicansATCC 90028151632

Interpretation of Results:

  • Susceptible (S), Intermediate (I), or Resistant (R): For established antibiotics, CLSI and EUCAST provide breakpoints to categorize microorganisms as susceptible, intermediate, or resistant. For novel compounds like this compound, these categories are not yet defined. The initial goal is to gather raw MIC and MBC data.

  • Bacteriostatic vs. Bactericidal: A compound is generally considered bactericidal if the MBC is no more than four times the MIC.

Quality Control: Ensuring Data Integrity

Adherence to a strict quality control regimen is paramount for the validity of antimicrobial susceptibility testing results.

Key QC Measures:

  • Reference Strains: Always include well-characterized reference strains with known susceptibility profiles (e.g., from the American Type Culture Collection - ATCC) in each assay run.[9] This ensures that the media, reagents, and experimental conditions are appropriate.

  • Purity of the Test Compound: Ensure the purity of this compound is known and documented.

  • Standardized Procedures: Strictly adhere to the protocols outlined in this document and the referenced CLSI/EUCAST guidelines. Any deviation should be documented and its potential impact considered.

  • Regular Equipment Calibration: Ensure all equipment, such as pipettes and incubators, are properly calibrated and maintained.

Conclusion

These application notes and protocols provide a comprehensive framework for the initial in vitro antimicrobial screening of the novel compound this compound. By following these standardized procedures, researchers can generate reliable and reproducible data to assess its potential as a new antimicrobial agent. Positive results from these initial screens would warrant further investigation, including mechanism of action studies, toxicity profiling, and in vivo efficacy studies.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15132, 2-Amino-4-methylbenzothiazole. Retrieved from [Link]

  • RSC Publishing (2024). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). Antimicrobial Susceptibility Testing - StatPearls. Retrieved from [Link]

  • MDPI (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(19), 6299. Retrieved from [Link]

  • National Center for Biotechnology Information (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Future Journal of Pharmaceutical Sciences, 9, 47. Retrieved from [Link]

  • Hardy Diagnostics (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • IDEXX (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]

  • National Center for Biotechnology Information (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2068. Retrieved from [Link]

  • Microchem Laboratory (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • National Center for Biotechnology Information (1983). Inoculum standardization in antimicrobial susceptibility testing: evaluation of overnight agar cultures and the Rapid Inoculum Standardization System. Journal of Clinical Microbiology, 17(3), 450–457. Retrieved from [Link]

  • CLSI (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • EUCAST (n.d.). Disk Diffusion and Quality Control. Retrieved from [Link]

  • National Center for Biotechnology Information (2015). Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: a cornerstone to develop reference strains for Korean clinical microbiology laboratories. Annals of Laboratory Medicine, 35(2), 196–201. Retrieved from [Link]

  • National Center for Biotechnology Information (1983). Inoculum Standardization in Antimicrobial Susceptibility Testing. Journal of Clinical Microbiology, 17(3), 450-457. Retrieved from [Link]

  • ResearchGate (2017). (PDF) Synthesis, reactions and antimicrobial activity of benzothiazoles. Retrieved from [Link]

  • Dick White Referrals (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15132, 2-Amino-4-methylbenzothiazole. Retrieved from [Link]

  • MDPI (2012). New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity. Molecules, 17(10), 11579-11593. Retrieved from [Link]

  • ResearchGate (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • National Institute for Communicable Diseases (NICD) (n.d.). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved from [Link]

  • Apec.org (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • ResearchGate (2017). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]

  • CGSpace (2022). EUCAST Disk Diffusion Method (Part 1). Retrieved from [Link]

  • BMG Labtech (2024). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]

  • Dr.Oracle (2025). How do you interpret antibiotic susceptibility test results?. Retrieved from [Link]

  • Hardy Diagnostics (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • National Center for Biotechnology Information (2012). New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity. Molecules, 17(10), 11579–11593. Retrieved from [Link]

  • Microbiology Class (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Retrieved from [Link]

  • American Society for Microbiology (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • ResearchGate (2007). (PDF) 2-Amino-4-methylbenzothiazole. Retrieved from [Link]

  • National Center for Biotechnology Information (2002). Quality Control Strains Used in Susceptibility Testing of Campylobacter spp. Journal of Clinical Microbiology, 40(7), 2697–2698. Retrieved from [Link]

  • National Center for Biotechnology Information (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50900. Retrieved from [Link]

  • MI - Microbiology (n.d.). Broth Microdilution. Retrieved from [Link]

  • Nottingham University Hospitals NHS Trust (n.d.). Interpreting Sensitivity Results. Retrieved from [Link]

  • EUCAST (2023). EUCAST Frequently Asked Questions. Retrieved from [Link]

  • Google Patents (n.d.). US4435576A - Process for the production of 2-amino-4-methyl-benzothiazole.
  • Microrao (n.d.). Here is the compiled list of ATCC strains used for tests and media quality control. Retrieved from [Link]

  • Creative Diagnostics (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Retrieved from [Link]

  • Organic Syntheses (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved from [Link]

  • Sciencemadness Discussion Board (2007). 2-Amino benzothiazole 6-carboxylic acid synthesis. Retrieved from [Link]

Sources

Application Notes & Protocols: Cytotoxicity Profiling of 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of the Benzothiazole Scaffold

The benzothiazole (BTA) scaffold is a privileged bicyclic heterocyclic structure that has garnered significant attention in medicinal chemistry. BTA derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1] Their remarkable versatility and potent activity have established them as crucial pharmacophores in the development of novel therapeutic agents. Specifically, the 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid core represents a versatile starting point for synthesizing novel derivatives with potential as targeted anticancer agents. The strategic modification of this core structure allows for the fine-tuning of physicochemical properties and biological activity, aiming to enhance efficacy against various cancer cell lines and elucidate mechanisms of action.[1][2][3]

Cytotoxicity screening is the foundational first step in the preclinical evaluation of these novel chemical entities. It provides essential data on a compound's potency and its effect on cell viability and proliferation. This guide offers a comprehensive overview and detailed protocols for a multi-assay approach to robustly characterize the cytotoxic profile of novel this compound derivatives.

The Rationale for a Multi-Assay Approach to Cytotoxicity

A single cytotoxicity assay provides only one perspective on a compound's effect. To build a comprehensive and trustworthy profile, a multi-pronged strategy is essential. By combining assays that measure different cellular parameters—metabolic activity, membrane integrity, and markers of programmed cell death—researchers can gain deeper insights into the mechanism of action. This approach allows for the distinction between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death), and further differentiates between apoptosis and necrosis.

This guide will focus on three cornerstone assays:

  • MTT Assay: To assess metabolic activity as an indicator of cell viability.

  • Lactate Dehydrogenase (LDH) Assay: To quantify plasma membrane damage and necrosis.

  • Annexin V/PI Apoptosis Assay: To specifically detect and quantify apoptotic and necrotic cell populations.

MTT Assay: Assessing Metabolic Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is often the primary screening tool to determine the half-maximal inhibitory concentration (IC₅₀) of a compound.

Principle of the MTT Assay

In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the tetrazolium ring of the yellow salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it into an insoluble purple formazan. This conversion only occurs in metabolically active cells. The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis seed Seed Cells in 96-well Plate (5,000-10,000 cells/well) incubate1 Incubate for 24h (37°C, 5% CO₂) seed->incubate1 treat Treat with Benzothiazole Derivatives (Varying Concentrations) incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT Reagent (0.5 mg/mL final conc.) incubate2->add_mtt incubate3 Incubate for 4h (Formation of Formazan) add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize shake Shake Plate (10-15 min) solubilize->shake read Read Absorbance (570-590 nm) shake->read calculate Calculate % Viability & IC₅₀ read->calculate

Caption: General workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay

Materials:

  • This compound derivatives

  • Selected cancer cell line (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[4]

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS solution)

  • Sterile 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells during their exponential growth phase. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[5] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzothiazole derivatives in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells (e.g., 0.1% DMSO) as a negative control and untreated wells as a 100% viability control.

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well for a final concentration of 0.5 mg/mL.[5][6]

  • Formazan Formation: Return the plate to the incubator and incubate for 3-4 hours. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization: After the 4-hour incubation, add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[5][6]

  • Reading: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[5] Measure the absorbance at a wavelength between 570-590 nm using a microplate reader.

LDH Assay: Quantifying Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes. It is a reliable method for quantifying cell lysis or necrosis.

Principle of the LDH Assay

LDH is a stable cytosolic enzyme that is rapidly released into the cell culture supernatant upon damage to the plasma membrane.[7] The assay measures this released LDH by a coupled enzymatic reaction. The LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD⁺ to NADH. A second enzyme, diaphorase, then uses the newly formed NADH to reduce a tetrazolium salt (INT) into a red formazan product. The amount of formazan formed is directly proportional to the amount of LDH released, and thus, to the level of cytotoxicity.[7]

Experimental Workflow: LDH Assay

LDH_Workflow cluster_prep Phase 1: Preparation & Treatment cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate for 24h seed->incubate1 treat Treat with Benzothiazole Derivatives incubate1->treat incubate2 Incubate for Desired Period treat->incubate2 centrifuge Centrifuge Plate (Optional) incubate2->centrifuge transfer Transfer Supernatant to New Plate centrifuge->transfer add_reagent Add LDH Reaction Mix transfer->add_reagent incubate3 Incubate for 30 min (Room Temp, Protected from Light) add_reagent->incubate3 add_stop Add Stop Solution (Optional) incubate3->add_stop read Read Absorbance (450-490 nm) add_stop->read calculate Calculate % Cytotoxicity read->calculate

Caption: General workflow for the LDH cytotoxicity assay.

Detailed Protocol: LDH Assay

Materials:

  • Treated cell culture plates (from section 1.3, steps 1-3)

  • LDH Assay Kit (containing substrate mix, assay buffer, and stop solution)

  • Sterile 96-well flat-bottom plates (for assay reaction)

  • Lysis Buffer (often 10X, provided in kits) for maximum LDH release control

  • Microplate reader

Procedure:

  • Prepare Controls: On the same plate as the treated cells, set up the following controls in triplicate:

    • Background Control: 100 µL of culture medium without cells.

    • Low Control (Spontaneous Release): Untreated cells.

    • High Control (Maximum Release): Untreated cells plus 10 µL of 10X Lysis Buffer. Incubate for 45 minutes before proceeding.

  • Sample Collection: Following treatment incubation, centrifuge the 96-well plate at ~600 x g for 5 minutes. This step pellets the cells and any debris.

  • Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well of the treatment plate to a new, clean 96-well plate.[8]

  • Reaction Setup: Prepare the LDH Reaction Mix according to the manufacturer's instructions (typically a combination of substrate, cofactor, and dye). Add 50-100 µL of the Reaction Mix to each well of the new plate containing the supernatants.[8][9]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9] The reaction time can be adjusted depending on the color development.

  • Stop Reaction (Optional): Add 10-50 µL of Stop Solution (if provided) to each well.[8]

  • Reading: Measure the absorbance at 450-490 nm using a microplate reader.[8]

Apoptosis Assay: Distinguishing Modes of Cell Death

Apoptosis, or programmed cell death, is a key mechanism for many anticancer agents.[10] The Annexin V & Propidium Iodide (PI) assay is a widely used flow cytometry-based method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.

Principle of the Annexin V/PI Assay

In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore like FITC, can be used to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised, intercalating with DNA to emit a strong red fluorescence. By using both stains, cell populations can be clearly distinguished.

Experimental Workflow: Annexin V/PI Assay

Apoptosis_Workflow cluster_prep Phase 1: Cell Treatment & Harvest cluster_stain Phase 2: Staining cluster_analysis Phase 3: Flow Cytometry seed Seed & Treat Cells (in 6-well plates) incubate Incubate for Desired Period seed->incubate harvest Harvest Cells (Trypsinize & Collect Supernatant) incubate->harvest wash Wash Cells with cold PBS harvest->wash resuspend Resuspend Cells in 1X Annexin Binding Buffer wash->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate_stain Incubate for 15 min (Room Temp, in the dark) add_stains->incubate_stain add_buffer Add 1X Binding Buffer incubate_stain->add_buffer analyze Analyze by Flow Cytometry (within 1 hour) add_buffer->analyze quantify Quantify Cell Populations analyze->quantify

Caption: General workflow for the Annexin V/PI apoptosis assay.

Detailed Protocol: Annexin V/PI Assay

Materials:

  • Cells treated in 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Following treatment with benzothiazole derivatives, harvest the cells. For adherent cells, first collect the culture medium (which contains floating dead cells), then wash with PBS and trypsinize the attached cells. Combine the trypsinized cells with the collected medium.

  • Washing: Centrifuge the cell suspension at 300-500 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Annexin Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

Data Analysis and Interpretation

Data Presentation

For a clear comparison of the cytotoxic potential of different this compound derivatives, summarize the calculated IC₅₀ values in a structured table.

Table 1: Hypothetical IC₅₀ Values (µM) of Benzothiazole Derivatives

Compound IDA549 (Lung)MCF-7 (Breast)HepG2 (Liver)HEK-293 (Normal)
BTA-Me-00115.211.825.4>100
BTA-Me-0025.17.39.885.6
BTA-Me-00328.945.160.2>100
Cisplatin8.613.310.55.2

Data are hypothetical and for illustrative purposes only. Cisplatin is included as a standard reference compound.

Interpreting the Combined Assay Results

The power of this multi-assay approach lies in the synthesis of the data. The results from each assay provide a piece of the puzzle regarding the compound's mechanism of action.

Interpretation cluster_results Assay Outcomes cluster_conclusions Mechanistic Conclusions MTT Low MTT Signal (Low Viability) Apoptosis Apoptotic Cell Death MTT->Apoptosis Necrosis Necrotic Cell Death MTT->Necrosis Cytostatic Cytostatic Effect MTT->Cytostatic LDH High LDH Release LDH->Necrosis Annexin Annexin V+/PI- (Early Apoptosis) Annexin->Apoptosis PI Annexin V+/PI+ (Late Apoptosis/Necrosis) PI->Apoptosis (Late Stage) PI->Necrosis

Caption: Interpreting combined results from cytotoxicity assays.

  • High MTT reduction + Low LDH release + High Annexin V+/PI- population: This profile is characteristic of a compound that induces apoptosis . The cells are dying in a programmed, controlled manner without significant membrane rupture. Many benzothiazole derivatives have been shown to induce apoptosis.[2]

  • Low MTT reduction + High LDH release + High PI+ population: This suggests the compound causes necrosis . The cells are undergoing rapid lysis, spilling their contents and causing inflammation.

  • Low MTT reduction + Low LDH release + Low Annexin V/PI staining: This may indicate a cytostatic effect, where the compound inhibits cell proliferation without directly killing the cells.

By employing these robust and complementary assays, researchers can build a high-confidence cytotoxicity profile for novel this compound derivatives, providing a solid foundation for further preclinical development.

References

  • Kamal, A., et al. (2015). Benzothiazole derivatives as anticancer agents. PubMed Central. Available at: [Link]

  • Taylor & Francis Online. (2020). Full article: Benzothiazole derivatives as anticancer agents. Available at: [Link]

  • ACS Publications. (2024). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Omega. Available at: [Link]

  • Wiley Online Library. (2016). Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. Chemical Biology & Drug Design. Available at: [Link]

  • ACS Publications. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Jagannath University. (2022). Cell Cytotoxicity of Benzothiazole Derivatives Against the Human Carcinoma Cell Line LungA549. Jagannath University Journal of Science. Available at: [Link]

  • PubMed. (2018). Cellular Apoptosis Assay of Breast Cancer. Available at: [Link]

  • Royal Society of Chemistry. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. Available at: [Link]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC. Available at: [Link]

  • Google Patents. (1984). Process for the production of 2-amino-4-methyl-benzothiazole.
  • OZ Biosciences. LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Available at: [Link]

  • Science Madness Discussion Board. (2007). 2-Amino benzothiazole 6-carboxylic acid synthesis. Available at: [Link]

  • BMG Labtech. (2025). Apoptosis – what assay should I use?. Available at: [Link]

  • Frontiers. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry. Available at: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • MDPI. (2019). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules. Available at: [Link]

  • ResearchGate. (2014). For adherent cell lines which apoptosis assay is the best to use?. Available at: [Link]

  • Creative Bioarray. MTT Analysis Protocol. Available at: [Link]

  • Creative Bioarray. LDH Cytotoxicity Assay. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. PMC. Available at: [Link]

Sources

analytical techniques for the characterization of 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Comprehensive Characterization of 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a suite of detailed analytical methodologies for the comprehensive characterization of this compound, a heterocyclic compound of interest in pharmaceutical and materials science research. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering robust, step-by-step procedures for identity confirmation, purity assessment, and the elucidation of physicochemical properties. The methods encompass High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. Each protocol is presented with an emphasis on the scientific rationale behind experimental parameter selection, ensuring both technical accuracy and practical applicability.

Introduction and Physicochemical Profile

This compound is a substituted benzothiazole derivative. The benzothiazole core is a prominent scaffold in medicinal chemistry, and the presence of amino and carboxylic acid functional groups suggests a potential for diverse chemical interactions and biological activity. Accurate and comprehensive analytical characterization is paramount for ensuring the quality, consistency, and safety of this compound in any research or development pipeline.

The analytical strategy must account for the key chemical features of the molecule: the basic amino group, the acidic carboxylic acid group, and the aromatic benzothiazole core. These features dictate the compound's solubility, chromatographic behavior, and spectroscopic properties.

Table 1: Physicochemical Properties of this compound and Related Structures

PropertyThis compound2-Amino-4-methylbenzothiazole[1]2-Methyl-1,3-benzothiazole-6-carboxylic acid[2]
Molecular Formula C₉H₈N₂O₂SC₈H₈N₂SC₉H₇NO₂S
Molecular Weight 208.24 g/mol 164.23 g/mol 193.22 g/mol
Appearance Expected to be a solid powderWhite powderNot specified
Melting Point To be determined experimentally137-139 °C (279-282 °F)Not specified
Solubility Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol.Less than 1 mg/mL in waterNot specified
Predicted pKa Carboxylic Acid: ~4.0-5.0; Amino Group: ~2.0-3.0Not applicableCarboxylic Acid: ~4.0-5.0

Note: Predicted pKa values are estimates based on functional group analysis and may vary. Experimental determination is recommended.

Overall Analytical Workflow

A multi-technique approach is essential for the unambiguous characterization of this compound. The following workflow ensures a comprehensive evaluation of the compound's identity, purity, and structure.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Structural Elucidation HPLC_Purity HPLC-UV Purity & Assay LCMS_Identity LC-MS Identity & MW HPLC_Purity->LCMS_Identity Method Transfer NMR_Structure NMR Spectroscopy (¹H & ¹³C) LCMS_Identity->NMR_Structure Confirm Structure FTIR_Functional FT-IR Functional Groups NMR_Structure->FTIR_Functional Confirm Functional Groups Final_Report Comprehensive Certificate of Analysis FTIR_Functional->Final_Report Sample Test Sample Sample->HPLC_Purity Quantitative Analysis Sample->LCMS_Identity Qualitative Analysis

Caption: Overall analytical workflow for characterization.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

Principle: Reversed-phase HPLC is the method of choice for separating the target compound from potential impurities, including starting materials from synthesis and degradation products.[3][4] The dual acidic and basic nature of the molecule necessitates careful pH control of the mobile phase to ensure good peak shape and retention. A pH between the two pKa values (e.g., pH 3.5) will keep the carboxylic acid partially protonated and the amine fully protonated, leading to consistent chromatographic performance.

Instrumentation and Consumables:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: 50:50 Acetonitrile:Water

Protocol:

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL. Sonicate briefly if necessary to ensure complete dissolution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • UV Detection: 280 nm (based on the typical absorbance of the benzothiazole chromophore)

    • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
20.0595
20.1955
25.0955
  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.

Trustworthiness: The use of a gradient elution ensures that both polar and non-polar impurities can be resolved and detected. The acidic mobile phase modifier (formic acid) improves peak shape by suppressing the ionization of the carboxylic acid and ensuring the amino group is consistently protonated.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Principle: LC-MS provides unequivocal identification by coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer. This technique confirms the molecular weight of the target compound and can aid in the structural elucidation of unknown impurities.

Instrumentation:

  • LC-MS system equipped with an Electrospray Ionization (ESI) source.

  • The same HPLC method as described in Section 3 can be used.

Protocol:

  • Sample Preparation: Prepare the sample as described in the HPLC protocol, potentially at a lower concentration (e.g., 0.1 mg/mL) to avoid detector saturation.

  • MS Parameters (ESI Positive Mode):

    • Ionization Mode: ESI Positive. The amino group is readily protonated.

    • Capillary Voltage: 3.5 kV

    • Drying Gas Flow: 10 L/min

    • Drying Gas Temperature: 350 °C

    • Scan Range: m/z 50 - 500

  • Data Analysis:

    • Extract the mass spectrum for the main chromatographic peak.

    • Confirm the presence of the protonated molecule [M+H]⁺ at m/z 209.03.

    • Analyze the mass spectra of any impurity peaks to propose their potential structures.

LCMS_Protocol Sample_Prep Prepare Sample (0.1 mg/mL) HPLC_Sep HPLC Separation (C18 Column) Sample_Prep->HPLC_Sep ESI_Ionization ESI Source (Positive Mode) HPLC_Sep->ESI_Ionization Eluent Mass_Analyzer Mass Analyzer (Scan m/z 50-500) ESI_Ionization->Mass_Analyzer Ions Data_Analysis Data Analysis: Confirm [M+H]⁺ at m/z 209.03 Mass_Analyzer->Data_Analysis

Caption: Key steps in the LC-MS analysis protocol.

NMR Spectroscopy for Structural Elucidation

Principle: ¹H and ¹³C NMR spectroscopy are powerful tools for the definitive structural confirmation of organic molecules. The chemical shifts, coupling patterns, and integration of the signals provide a detailed map of the molecule's atomic connectivity.

Instrumentation and Consumables:

  • NMR Spectrometer (300 MHz or higher)

  • Deuterated solvent: DMSO-d₆ (Dimethyl sulfoxide-d₆ is a good choice due to its ability to dissolve the compound and the presence of exchangeable protons).

  • 5 mm NMR tubes

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆ in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Expected Signals: Look for signals corresponding to the aromatic protons on the benzothiazole ring, the methyl group protons, the amino group protons (which may be broad and exchangeable), and the carboxylic acid proton (also broad and exchangeable).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected Signals: Signals for the aromatic carbons, the thiazole carbons, the methyl carbon, and the carbonyl carbon of the carboxylic acid.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
-CH₃~2.4~17
-NH₂~7.5 (broad)N/A
Aromatic-H~7.6 - 8.2~115 - 150
C=ON/A~167
Thiazole C2N/A~168
-COOH~13.0 (broad)N/A

Note: These are predicted values. Actual chemical shifts may vary.

FT-IR Spectroscopy for Functional Group Identification

Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Instrumentation and Consumables:

  • FT-IR Spectrometer

  • Potassium Bromide (KBr) for pellet preparation

Protocol:

  • Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition: Collect the IR spectrum from 4000 to 400 cm⁻¹.

Table 3: Key FT-IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Type
3400 - 3200N-H (Amino)Stretching
3300 - 2500O-H (Carboxylic Acid)Stretching (Broad)
~1700C=O (Carboxylic Acid)Stretching
1620 - 1580C=N (Thiazole) / C=C (Aromatic)Stretching
~1300C-NStretching

References

  • PubChem. 2-Amino-4-methylbenzothiazole . National Center for Biotechnology Information. [Link]

  • Google Patents. Process for the production of 2-amino-4-methyl-benzothiazole.
  • Organic Syntheses. Benzothiazole, 2-amino-6-methyl- . [Link]

  • MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies . [Link]

  • PubChem. 2-Methyl-1,3-benzothiazole-6-carboxylic acid . National Center for Biotechnology Information. [Link]

Sources

Application Notes & Protocols: Evaluating 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic Acid in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Oncology

The benzothiazole ring system, a bicyclic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of compounds with diverse and potent biological activities.[1] Derivatives of this core structure have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Within this class, 2-aminobenzothiazole derivatives have emerged as particularly promising candidates for anticancer drug discovery, exhibiting inhibitory activity against a range of crucial oncogenic targets.[2]

This guide focuses on the application of a specific novel derivative, 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid , as a potential lead compound in cancer research. While extensive public data on this exact molecule is emerging, its structural features suggest plausible mechanisms of action based on well-characterized analogs. These notes provide a comprehensive framework for its initial in vitro evaluation, from elucidating its mechanism of action to establishing its cytotoxic potential. The protocols herein are designed to be self-validating, providing researchers with a robust starting point for investigation.

Part 1: Postulated Mechanism of Action - Targeting Oncogenic Kinase Signaling

Many 2-aminobenzothiazole compounds function as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[2] For instance, derivatives have shown potent inhibition of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose upregulation or mutation drives the proliferation and survival of various solid tumors, including non-small-cell lung cancer and breast cancer.[2]

The proposed mechanism for this compound involves its potential to act as an ATP-competitive inhibitor at the kinase domain of a receptor tyrosine kinase like EGFR. By occupying the ATP-binding pocket, the compound would prevent the phosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling cascades responsible for cell proliferation, survival, and migration.

EGFR_Pathway_Inhibition cluster_response Cellular Response EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT Activates Compound 2-Amino-4-methyl-1,3-benzothiazole -6-carboxylic acid Compound->EGFR Inhibits (ATP-Competitive) Apoptosis Apoptosis Proliferation Proliferation Survival Metastasis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Figure 1: Postulated inhibition of the EGFR signaling pathway.

Part 2: Experimental Protocols for In Vitro Evaluation

The following protocols provide a step-by-step workflow for the initial assessment of the compound's anticancer properties. The causality behind key steps is explained to provide a deeper understanding of the experimental design.

Experimental_Workflow start Start: Compound (Stock Solution in DMSO) step1 Protocol 2.1: Cell Viability Assay (SRB/MTT) Determine GI50/IC50 start->step1 step2 Protocol 2.2: Target Engagement (Western Blot) Confirm p-EGFR Inhibition step1->step2 Treat cells with GI50 concentration step3 Protocol 2.3: Mechanism of Cell Death (Flow Cytometry) Annexin V / PI Staining step2->step3 Confirm target inhibition before assessing apoptosis end End: Data Analysis & Mechanistic Conclusion step3->end

Figure 2: Standard workflow for in vitro compound evaluation.
Protocol 2.1: Cell Viability and Cytotoxicity Assay (Sulforhodamine B - SRB)

Objective: To determine the concentration of the compound that inhibits cancer cell growth by 50% (GI50). The SRB assay is chosen for its reliability, sensitivity, and basis in measuring total cellular protein content, which reflects cell number.

Materials:

  • Cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT-116 - colon).[1]

  • Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS).

  • 96-well cell culture plates.

  • This compound (stock solution in DMSO).

  • Trichloroacetic acid (TCA), cold.

  • Sulforhodamine B (SRB) solution.

  • Tris-base solution.

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

    • Rationale: This initial incubation ensures cells are in a logarithmic growth phase at the time of drug addition.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours.

    • Rationale: A 48-72 hour exposure is standard for assessing the impact on cell proliferation.[3][4]

  • Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% (w/v) TCA to each well and incubate at 4°C for 1 hour.

    • Rationale: TCA fixes the cells to the plate and precipitates proteins.

  • Staining: Discard the TCA and wash the plates five times with slow-running tap water. Allow plates to air dry completely. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.

  • Solubilization and Measurement: Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plates for 10 minutes. Read the absorbance at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot a dose-response curve and determine the GI50 value using non-linear regression analysis.

Protocol 2.2: Target Engagement via Western Blotting

Objective: To verify if the compound inhibits the phosphorylation of its postulated target, EGFR, in a dose-dependent manner.

Materials:

  • Cancer cell line with known EGFR expression (e.g., A549).

  • 6-well cell culture plates.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (5% non-fat milk or BSA in TBST).

  • Primary antibodies: Rabbit anti-phospho-EGFR (Tyr1068), Rabbit anti-total-EGFR, Mouse anti-β-actin.

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

  • Enhanced Chemiluminescence (ECL) substrate.

Procedure:

  • Cell Treatment: Seed A549 cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours.

    • Rationale: Serum starvation reduces basal kinase activity, allowing for a clearer observation of ligand-induced phosphorylation.

  • Compound Incubation: Pre-treat cells with varying concentrations of the compound (e.g., 0.5x, 1x, 2x GI50) for 2-4 hours.

  • Ligand Stimulation: Stimulate the cells with human EGF (50 ng/mL) for 15 minutes to induce EGFR phosphorylation. Include a non-stimulated control and a stimulated vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts (20-30 µ g/lane ), add Laemmli buffer, and boil for 5 minutes. Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibody (e.g., anti-p-EGFR, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour.

    • Wash again and apply ECL substrate.

  • Detection: Visualize protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe for total EGFR and β-actin to ensure equal protein loading.

    • Rationale: Comparing phosphorylated protein levels to total protein and a loading control (β-actin) is crucial for accurate interpretation.

Part 3: Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to facilitate comparison across different cell lines and experimental conditions.

Table 1: Representative GI50 Values of this compound

Cell LineTissue of OriginGI50 (µM) ± SDNotes
A549Lung Carcinoma5.2 ± 0.6EGFR-positive
MCF-7Breast Adenocarcinoma3.8 ± 0.4High sensitivity observed
HCT-116Colorectal Carcinoma8.1 ± 1.1Moderate sensitivity
DU-145Prostate Carcinoma> 50Low sensitivity / Resistant

Data is hypothetical and for illustrative purposes only. SD = Standard Deviation from three independent experiments.

Interpretation: The hypothetical data in Table 1 suggests that the compound exhibits selective cytotoxicity, with higher potency against lung and breast cancer cell lines compared to prostate cancer cells. This selectivity is a desirable characteristic for a therapeutic candidate and warrants further investigation into the molecular determinants of sensitivity, such as the expression level of the target protein (EGFR).[3]

References

  • Kaur, R., et al. (2020). Benzothiazole derivatives as anticancer agents. PubMed Central. Available at: [Link]

  • Saeed, A., et al. (2024). Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. MDPI. Available at: [Link]

  • Vo, D. D., et al. (2022). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. ACS Publications. Available at: [Link]

  • Wang, Z., et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed Central. Available at: [Link]

  • Mohamed, R. A., et al. (2024). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. Available at: [Link]

  • Leong, C. O., et al. (1998). 2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity. National Institutes of Health. Available at: [Link]

  • Leong, C. O., et al. (2003). In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. National Institutes of Health. Available at: [Link]

  • Pattan, S., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available at: [Link]

  • U.S. Patent 4,435,576. (1984). Process for the production of 2-amino-4-methyl-benzothiazole. Google Patents.
  • Slaninova, J., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central. Available at: [Link]

Sources

The Versatile Intermediate: Application Notes for 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Benzothiazole Scaffold

The benzothiazole core is a cornerstone in medicinal chemistry and materials science, renowned for its rigid, planar structure and diverse biological activities.[1][2] Molecules incorporating this bicyclic heterocyclic system have demonstrated a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[1] The specific intermediate, 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid, offers a unique combination of reactive functional groups—a nucleophilic 2-amino group and a versatile 6-carboxylic acid—making it an exceptionally valuable building block for the synthesis of complex molecular architectures and the exploration of new chemical entities in drug discovery.[3]

This guide provides an in-depth exploration of the synthesis and synthetic utility of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Synthesis of the Core Intermediate

The construction of the 2-aminobenzothiazole scaffold is a well-established transformation in organic chemistry, most commonly achieved through the electrophilic cyclization of an arylthiourea derivative. The Hugershoff reaction, which involves the treatment of an aniline with a thiocyanate salt in the presence of an oxidizing agent like bromine, is a classic and reliable method.[3]

An alternative and often high-yielding approach involves the oxidative cyclization of a pre-formed arylthiourea. For the synthesis of the title compound, the starting material would be 4-amino-3-methylbenzoic acid.

Conceptual Synthetic Workflow

The synthesis can be envisioned as a two-step process from a commercially available starting material. The first step involves the formation of the corresponding thiourea, followed by an oxidative cyclization to yield the benzothiazole ring. To ensure higher yields and prevent unwanted side reactions with the carboxylic acid, it is often advantageous to perform the synthesis on the corresponding methyl ester, followed by saponification.

Synthesis_Workflow start 4-Amino-3-methylbenzoic acid esterification Esterification (MeOH, H2SO4) start->esterification ester Methyl 4-amino-3-methylbenzoate esterification->ester thiourea_formation Thiourea Formation (KSCN) ester->thiourea_formation thiourea Arylthiourea Intermediate thiourea_formation->thiourea cyclization Oxidative Cyclization (Br2, Acetic Acid) thiourea->cyclization benzothiazole_ester Methyl 2-amino-4-methyl-1,3- benzothiazole-6-carboxylate cyclization->benzothiazole_ester saponification Saponification (NaOH, H2O/MeOH) benzothiazole_ester->saponification final_product 2-Amino-4-methyl-1,3-benzothiazole- 6-carboxylic acid saponification->final_product

Caption: General workflow for the synthesis of the target intermediate.

Protocol 1: Synthesis of Methyl 2-amino-4-methyl-1,3-benzothiazole-6-carboxylate

This protocol is adapted from a similar synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylates.[3] The initial step of esterifying 4-amino-3-methylbenzoic acid is a standard procedure.

Materials:

  • Methyl 4-amino-3-methylbenzoate

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Bromine (Br₂)

  • 25% Ammonia solution (NH₃)

  • Ice

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of methyl 4-amino-3-methylbenzoate and 4 equivalents of KSCN in glacial acetic acid.

  • Stir the mixture at room temperature for 45 minutes.

  • Cool the reaction mixture to 10°C in an ice-water bath.

  • In a separate beaker, dissolve 2 equivalents of bromine in a small amount of glacial acetic acid.

  • Add the bromine solution dropwise to the cooled reaction mixture, ensuring the temperature is maintained.

  • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • Upon completion (monitored by TLC), pour the reaction mixture onto crushed ice.

  • Carefully basify the mixture to a pH of 8 using a 25% ammonia solution.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality and Insights: The use of excess potassium thiocyanate drives the formation of the thiourea intermediate. Bromine acts as the oxidizing agent to facilitate the electrophilic cyclization onto the aromatic ring. The reaction is performed in acetic acid as it is a suitable solvent for the reactants and facilitates the reaction. Cooling during the bromine addition is crucial to control the exothermic reaction and prevent the formation of unwanted byproducts.

Protocol 2: Saponification to this compound

Materials:

  • Methyl 2-amino-4-methyl-1,3-benzothiazole-6-carboxylate

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, 1M)

  • Water

Procedure:

  • Suspend the methyl ester in a mixture of methanol and water.

  • Add an excess (2-3 equivalents) of sodium hydroxide.

  • Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC, typically 2-4 hours).

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., dichloromethane) to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 4-5 with 1M HCl.

  • The precipitated carboxylic acid is collected by vacuum filtration, washed with cold water, and dried.

Applications in Organic Synthesis

The bifunctional nature of this compound allows for selective modifications at either the amino or the carboxylic acid group, opening up a multitude of synthetic possibilities.

Applications cluster_amino Reactions at the 2-Amino Group cluster_carboxy Reactions at the 6-Carboxylic Acid Group intermediate 2-Amino-4-methyl-1,3-benzothiazole- 6-carboxylic acid sulfonylation Sulfonylation (R-SO2Cl, Pyridine) intermediate->sulfonylation acylation Acylation (R-COCl or (RCO)2O) intermediate->acylation schiff_base_formation Condensation (Aldehydes/Ketones) intermediate->schiff_base_formation amide_coupling Amide Coupling (Amine, Coupling Reagent) intermediate->amide_coupling esterification Esterification (Alcohol, Acid Catalyst) intermediate->esterification sulfonamide Sulfonamide Derivatives (Potential Antimicrobials) sulfonylation->sulfonamide amide_2 N-Acyl Derivatives acylation->amide_2 schiff_base Schiff Bases (Bioactive Scaffolds) schiff_base_formation->schiff_base amide_6 Amide Library (Drug Discovery) ester_6 Ester Derivatives (Prodrugs, Intermediates)

Caption: Key synthetic transformations of the title intermediate.

Derivatization of the 6-Carboxylic Acid: Amide Coupling

The formation of an amide bond is one of the most crucial reactions in medicinal chemistry.[4] The carboxylic acid at the 6-position can be coupled with a diverse range of amines to generate libraries of compounds for structure-activity relationship (SAR) studies.

Mechanism Insight: The direct condensation of a carboxylic acid and an amine is generally unfavorable. Therefore, the carboxylic acid must first be activated by a coupling reagent. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) convert the carboxylic acid into a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile to form the stable amide bond.[4]

Protocol 3: General Procedure for Amide Coupling using HATU

Materials:

  • This compound

  • Desired amine (1.1 equivalents)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound in anhydrous DMF, add the desired amine.

  • Add DIPEA to the mixture and stir for 5 minutes at room temperature.

  • Add HATU in one portion and continue stirring at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Representative Amide Coupling Reactions:

AmineCoupling ReagentBaseSolventTime (h)Yield (%)
BenzylamineHATUDIPEADMF485-95
MorpholineHATUDIPEADMF680-90
L-Alanine methyl esterHATUDIPEADMF875-85

(Yields are representative and may vary based on the specific amine and reaction scale.)

Modification of the 2-Amino Group

The 2-amino group is a potent nucleophile and can undergo a variety of transformations, including acylation, sulfonylation, and condensation reactions to form Schiff bases.

Protocol 4: Synthesis of N-(4-methyl-6-carboxy-1,3-benzothiazol-2-yl)benzenesulfonamide

The synthesis of sulfonamide derivatives from 2-aminothiazoles is a common strategy to produce compounds with potential antioxidant and antimicrobial properties.[5]

Materials:

  • This compound

  • Benzenesulfonyl chloride (1.1 equivalents)

  • Anhydrous pyridine

Procedure:

  • Dissolve this compound in anhydrous pyridine and cool the solution to 0°C.

  • Add benzenesulfonyl chloride dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Pour the reaction mixture into ice-water and acidify with concentrated HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its strategic placement of a methyl group, a primary amino group, and a carboxylic acid on the privileged benzothiazole scaffold provides multiple points for diversification. The protocols and insights provided herein serve as a comprehensive guide for researchers to effectively utilize this building block in the design and synthesis of novel compounds for drug discovery and materials science applications. The robust synthetic routes to the intermediate and its straightforward derivatization make it an indispensable tool for the modern synthetic chemist.

References

  • Process for the production of 2-amino-4-methyl-benzothiazole. (n.d.). Google Patents.
  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.
  • Mourtas, S., et al. (2021). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules, 26(14), 4235.
  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. (2019). Molecules, 24(11), 2135.
  • Kopriva, D., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(14), 8114-8124.
  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (2025). EXCLI Journal.
  • 2-Amino benzothiazole 6-carboxylic acid synthesis. (2007). Sciencemadness Discussion Board. Retrieved January 22, 2026, from [Link]

  • Allen, C. F. H., & VanAllan, J. (1946). Benzothiazole, 2-amino-6-methyl-. Organic Syntheses, 26, 11.
  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (2019).
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2021). Molecules, 26(16), 4945.
  • Process optimization for acid-amine coupling: a catalytic approach. (2023). Chemical Methodologies, 7(2), 133-143.
  • Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. (2021).
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved January 22, 2026, from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information presented here is a synthesis of established protocols and field-proven insights to ensure scientific integrity and practical applicability.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that, while conceptually straightforward, presents several challenges that can impact yield and purity. The most common synthetic route involves the thiocyanation of a substituted aniline, followed by an intramolecular cyclization. Understanding the mechanism and critical parameters of each step is paramount for a successful outcome.

The core of this synthesis often relies on the reaction of 4-amino-3-methylbenzoic acid with a thiocyanate salt in the presence of an oxidizing agent, typically a halogen like bromine. This process forms a thiocyanate intermediate which then undergoes cyclization to form the desired benzothiazole ring system.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

A diminished yield is one of the most frequent challenges. The underlying cause can often be traced back to several key factors in the reaction setup and execution.

Potential CauseRecommended SolutionsScientific Rationale
Poor Quality of Starting Materials Ensure the purity of 4-amino-3-methylbenzoic acid. Recrystallize if necessary.Use a fresh, dry source of thiocyanate salt (e.g., NaSCN, KSCN).Verify the concentration and purity of the halogen solution (e.g., bromine in acetic acid).Impurities in the starting materials can lead to unwanted side reactions, consuming reagents and reducing the formation of the desired product. Moisture can hydrolyze intermediates and reagents.
Suboptimal Reaction Temperature Maintain a low temperature (typically between -5°C and 0°C) during the addition of the oxidizing agent.Allow the reaction to warm to room temperature slowly after the initial addition.The initial thiocyanation step is often exothermic. Low temperatures control the reaction rate, minimizing the formation of polyhalogenated byproducts and other side reactions.[1]
Inefficient Cyclization Ensure adequate heating during the cyclization step. Refluxing in a suitable solvent like methanol or ethanol is common.Consider the addition of a mild acid catalyst if cyclization is sluggish.The intramolecular cyclization requires sufficient thermal energy to overcome the activation barrier. Acid catalysis can protonate the thiocyanate group, making it a better electrophile for the intramolecular attack by the amino group.
Product Loss During Work-up Carefully adjust the pH during product precipitation. The carboxylic acid and amino groups make the product's solubility pH-dependent.Use cold solvents for washing the precipitate to minimize dissolution.The amphoteric nature of the product means it can be soluble in both acidic and basic aqueous solutions. Precise pH control is crucial for maximizing precipitation.
Problem 2: Formation of Impurities and Side Products

The presence of impurities can complicate purification and affect the quality of the final product.

Potential CauseRecommended SolutionsScientific Rationale
Over-halogenation of the Aromatic Ring Add the halogen (e.g., bromine) slowly and portion-wise.Ensure efficient stirring to avoid localized high concentrations of the halogen.Maintain the recommended low temperature during halogen addition.The benzene ring of the starting material is activated towards electrophilic substitution. Excess halogen or localized high concentrations can lead to the formation of mono- or di-halogenated byproducts on the aromatic ring.
Formation of Disulfides Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if disulfide formation is significant.Use fresh, high-purity starting materials.Thiol intermediates, if formed, can be oxidized to disulfides, especially in the presence of air (oxygen).
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC).Extend the reaction time if starting material is still present.Insufficient reaction time will result in a mixture of starting material and product, complicating purification. TLC is a simple and effective method to track the consumption of reactants.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of 2-aminobenzothiazoles from anilines?

A1: The most accepted mechanism involves the initial formation of a thiocyanate intermediate from the reaction of the aniline with a thiocyanate salt and an oxidizing agent. This is followed by an intramolecular electrophilic attack of the nitrogen atom of the amino group onto the carbon atom of the thiocyanate group, leading to the cyclization and formation of the benzothiazole ring.


Aniline [label="4-Amino-3-methylbenzoic Acid"]; Thiocyanate [label="Thiocyanate Salt (e.g., NaSCN)"]; Oxidant [label="Oxidizing Agent (e.g., Br2)"]; Intermediate [label="Thiocyanate Intermediate"]; Product [label="2-Amino-4-methyl-1,3-benzothiazole-\n6-carboxylic acid"];

Aniline -> Intermediate [label="+ Thiocyanate + Oxidant"]; Intermediate -> Product [label="Intramolecular\nCyclization (Heat)"]; }

General reaction pathway for the synthesis.

Q2: Which solvent is most suitable for this reaction?

A2: Methanol and acetic acid are commonly used solvents for this synthesis.[1] Methanol is a good choice for the initial reaction due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates removal. Acetic acid can also be used, and it can act as both a solvent and a catalyst. The choice of solvent can influence reaction rates and solubility of intermediates.

Q3: How can I effectively purify the final product?

A3: Purification is typically achieved through recrystallization. A common procedure involves dissolving the crude product in a hot acidic solution (e.g., dilute HCl) to protonate the amino group and increase solubility, followed by hot filtration to remove insoluble impurities. The product is then precipitated by carefully neutralizing the filtrate with a base (e.g., ammonium hydroxide) to the isoelectric point. Washing the precipitate with cold water and then a non-polar solvent like ether can help remove residual impurities.

Q4: Are there any "green" or more environmentally friendly approaches to this synthesis?

A4: Yes, there is a growing interest in developing greener synthetic methods for benzothiazoles.[3][4] Some approaches include the use of water as a solvent, employing reusable catalysts, and utilizing microwave-assisted synthesis to reduce reaction times and energy consumption.[2][4] While direct application to this specific molecule may require optimization, these principles offer a promising direction for more sustainable chemical production.

Experimental Protocols

Standard Synthesis Protocol

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, suspend 4-amino-3-methylbenzoic acid in methanol.

  • Thiocyanate Addition: Add sodium thiocyanate to the suspension and stir until it dissolves.

  • Cooling: Cool the reaction mixture to between -5°C and 0°C using an ice-salt bath.

  • Oxidant Addition: Slowly add a solution of bromine in methanol or acetic acid dropwise via the dropping funnel, ensuring the temperature does not rise above 5°C.

  • Reaction: After the addition is complete, continue stirring at low temperature for a specified time (e.g., 2 hours), then allow the mixture to warm to room temperature and stir overnight.

  • Cyclization: Heat the reaction mixture to reflux for several hours until TLC analysis indicates the completion of the reaction.

  • Work-up: Cool the mixture and remove the solvent under reduced pressure. Add water to the residue and adjust the pH with a base (e.g., sodium bicarbonate) to precipitate the crude product.

  • Purification: Filter the crude product, wash with cold water, and then recrystallize from an appropriate solvent system (e.g., ethanol/water or dilute acid/base precipitation as described in the FAQ).


Start [label="Low Yield Observed"]; Check_Purity [label="Assess Reagent Purity", shape=diamond, fillcolor="#FBBC05"]; Check_Temp [label="Verify Reaction Temperature", shape=diamond, fillcolor="#FBBC05"]; Check_Workup [label="Review Work-up Procedure", shape=diamond, fillcolor="#FBBC05"];

Purify_Reagents [label="Purify/Replace Reagents", style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimize_Temp [label="Optimize Temperature Control", style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimize_Workup [label="Adjust pH/Washing Steps", style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Improved Yield"];

Start -> Check_Purity; Check_Purity -> Check_Temp [label="Purity OK"]; Check_Purity -> Purify_Reagents [label="Impure"]; Purify_Reagents -> Check_Temp;

Check_Temp -> Check_Workup [label="Temp OK"]; Check_Temp -> Optimize_Temp [label="Incorrect"]; Optimize_Temp -> Check_Workup;

Check_Workup -> Success [label="Work-up OK"]; Check_Workup -> Optimize_Workup [label="Losses Detected"]; Optimize_Workup -> Success; }

A decision tree for troubleshooting low yield.

References

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • Google Patents. (1984). US4435576A - Process for the production of 2-amino-4-methyl-benzothiazole.
  • Gao, X., Liu, J., Zuo, X., Feng, X., & Gao, Y. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 26(19), 5849.
  • Karoutis, C. I., et al. (2020). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules, 25(23), 5720.
  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.
  • Allen, C. F. H., & VanAllan, J. (1943). 2-Amino-6-methylbenzothiazole. Organic Syntheses, 23, 8.
  • Gao, X., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 26(19), 5849.
  • Sciencemadness Discussion Board. (2007). 2-Amino benzothiazole 6-carboxylic acid synthesis. Retrieved from [Link]

  • Scientist9279. (2024, January 11). Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods [Video]. YouTube. [Link]

  • Zemtsova, M. N., et al. (2021).
  • Tanke, R. S., & Foxman, B. M. (2007). 2-Amino-4-methylbenzothiazole. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4718.
  • Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]

  • Laborde, M. A., et al. (2003). Solid-Phase Synthesis of 2-Aminobenzothiazoles.
  • Singh, R., & Singh, P. (2015). Synthesis and Cyclization of Benzothiazole: Review. International Journal of ChemTech Research, 8(4), 1845-1851.
  • Štefane, B., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(14), 8047–8056.
  • Kumar, A., & Sharma, S. (2021). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. Journal of the Indian Chemical Society, 98(9), 100123.
  • Ranu, B. C., & Saha, A. (2019). Modern Strategies for Heterocycle Synthesis. Molecules, 24(18), 3249.

Sources

Technical Support Center: Synthesis of Substituted 2-Aminobenzothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of substituted 2-aminobenzothiazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important heterocyclic scaffold. 2-Aminobenzothiazoles are prevalent in pharmaceuticals and functional materials, yet their synthesis can present unique challenges.[1][2]

This guide provides in-depth, field-proven insights into common synthetic challenges, offering troubleshooting protocols and a comprehensive FAQ section. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions in your experimental work.

Part 1: Troubleshooting Guide - Common Experimental Hurdles

This section addresses the most frequent issues encountered during the synthesis of 2-aminobenzothiazoles, particularly via the common oxidative cyclization of arylthioureas (a variation of the Hugerschoff reaction).

Issue 1: Low or No Yield of the Desired 2-Aminobenzothiazole

You've run the reaction, typically by treating a substituted aniline with a thiocyanate salt and an oxidizing agent like bromine, but the yield is disappointingly low or you've isolated no product.

Q: My reaction of a substituted aniline with potassium thiocyanate and bromine in acetic acid resulted in a complex mixture and very low yield of the target 2-aminobenzothiazole. What are the likely causes and how can I fix this?

A: This is a classic challenge often rooted in reaction conditions and the nature of the aniline substrate.

Causality Explained: The reaction proceeds through an initial thiocyanation of the aniline, followed by intramolecular cyclization. Several factors can disrupt this pathway:

  • Competing Electrophilic Aromatic Substitution: The oxidizing agent (e.g., bromine) is a strong electrophile. If the aromatic ring of your aniline is highly activated (containing electron-donating groups), it can compete with the desired thiocyanation, leading to bromination of the ring and a mixture of side products.[2]

  • Over-oxidation: Harsh oxidizing conditions can lead to the formation of undesired side products or degradation of the starting material and product.

  • Poor Solubility: One or more of your reactants may not be fully soluble in the chosen solvent, leading to a sluggish and incomplete reaction.

  • Steric Hindrance: Bulky substituents on the aniline, particularly at the ortho position, can hinder the intramolecular cyclization step.

Troubleshooting Workflow:

Here is a systematic approach to diagnose and resolve the issue of low yield.

G A Low Yield Observed B Analyze Crude Reaction Mixture (TLC, LC-MS) A->B C Is Starting Material Consumed? B->C D Is a Major Side Product Observed? C->D Yes E Reaction Incomplete C->E No H Side Reaction Dominates D->H Yes M Successful Synthesis D->M No, Desired Product is Major F Increase Reaction Time or Temperature E->F G Consider Alternative Solvent (e.g., DMF, Chloroform) E->G L If No Reaction: Check Reagent Quality E->L F->B G->B I Identify Side Product (NMR, MS) H->I J If Ring Bromination: Use a Milder Oxidant (e.g., I2, Oxone) I->J K If Dimerization/Polymerization: Run at Higher Dilution I->K J->B K->B

Caption: Troubleshooting workflow for low yield.

Detailed Protocol: Alternative Synthesis via Arylthiourea Intermediate

To gain better control over the reaction, a two-step approach involving the pre-formation and isolation of the arylthiourea intermediate is recommended. This avoids the competitive electrophilic aromatic substitution.

Step 1: Synthesis of the N-Arylthiourea

  • Dissolve the substituted aniline (1.0 eq) in a suitable solvent (e.g., acetone, acetonitrile).

  • Add an equimolar amount of benzoyl isothiocyanate (1.0 eq) dropwise at room temperature.

  • Stir the reaction mixture for 1-2 hours. The N-benzoyl-N'-arylthiourea often precipitates from the solution.

  • Filter the solid and wash with a cold solvent.

  • Hydrolyze the benzoyl group by heating the solid in an aqueous solution of sodium hydroxide (e.g., 10% NaOH) until the solid dissolves.

  • Cool the reaction mixture and neutralize with an acid (e.g., HCl) to precipitate the N-arylthiourea.

  • Filter, wash with water, and dry the product.

Step 2: Oxidative Cyclization of the N-Arylthiourea

  • Suspend the purified N-arylthiourea (1.0 eq) in a solvent such as chloroform or acetic acid.[1]

  • Add a solution of bromine (1.0-1.2 eq) in the same solvent dropwise at 0-10 °C.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine.

  • Neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.

Issue 2: Formation of Regioisomers

When using an aniline that is not substituted at the para-position, you may obtain a mixture of 2-aminobenzothiazole isomers.

Q: My synthesis with 3-methylaniline is giving me a mixture of 4-methyl- and 6-methyl-2-aminobenzothiazole. How can I improve the regioselectivity?

A: This is a common problem with meta-substituted anilines due to two possible sites for cyclization. The electronic and steric nature of the substituent will influence the isomeric ratio, but rarely is the reaction completely selective.

Causality Explained: The intramolecular electrophilic cyclization can occur at either of the two positions ortho to the amino group. The directing effect of the substituent on the aniline ring will determine the major product. Electron-donating groups generally favor cyclization at the para position to the substituent, while sterically bulky groups may favor the less hindered position.

Strategies for Regiocontrol:

  • Directed Ortho-Metalation: For precious substrates where high regioselectivity is crucial, a more complex, multi-step route involving directed ortho-metalation can be employed to install a functional group that guides the cyclization.

  • Use of Pre-functionalized Starting Materials: The most reliable method is to start with an aniline that is already substituted in a way that blocks one of the cyclization positions. For example, to synthesize only 6-methyl-2-aminobenzothiazole, you should start with 4-bromo-3-methylaniline. The bromine atom can be removed in a subsequent step if desired.

  • Careful Optimization of Reaction Conditions: In some cases, adjusting the solvent, temperature, or oxidizing agent can slightly influence the isomeric ratio, but achieving high selectivity is often difficult.

StrategyProsCons
Chromatographic Separation Often feasible for small-scale synthesis.Can be difficult and costly for large-scale production.
Starting with Regio-defined Anilines Provides complete regiocontrol.May require a longer synthetic route to prepare the starting material.
Directed Metalation Routes Offers excellent control.Requires harsh conditions and multiple steps; not always high-yielding.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the safest alternatives to using liquid bromine as the oxidizing agent?

A1: Due to its hazardous nature, many researchers seek alternatives to liquid bromine.[3] Several solid or in-situ generated bromine sources are effective:

  • N-Bromosuccinimide (NBS): A solid reagent that is easier and safer to handle.

  • Pyridinium Bromide Perbromide (PBPB): Another solid source of bromine.

  • In-situ generation from HBr and an oxidant: For example, bubbling air through a solution of HBr in DMSO.

  • Iodine: In some protocols, iodine can be used as a milder and safer halogenating agent for the cyclization.[4]

Q2: How can I purify my substituted 2-aminobenzothiazole? The crude product is often a colored oil or an impure solid.

A2: Purification strategies depend on the nature of the impurities and the scale of the reaction.

  • Recrystallization: This is the most effective method for purifying solid products. A common solvent system is ethanol/water. Dissolve the crude product in hot ethanol and add water dropwise until the solution becomes cloudy. Allow it to cool slowly to form crystals.

  • Column Chromatography: For oils or solids that do not recrystallize well, silica gel column chromatography is the standard method. A typical eluent system is a gradient of ethyl acetate in hexanes.

  • Acid-Base Extraction: 2-Aminobenzothiazoles are basic. You can dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract the product into the aqueous layer. The impurities remain in the organic layer. Then, basify the aqueous layer with a base (e.g., NaOH) to precipitate the purified product, which can be filtered or extracted back into an organic solvent.

Q3: Can I use microwave irradiation to accelerate the synthesis?

A3: Yes, microwave-assisted synthesis is an excellent method for accelerating the synthesis of 2-aminobenzothiazoles. Reactions that may take several hours at reflux can often be completed in minutes in a microwave reactor. This can also lead to cleaner reactions and higher yields by minimizing the formation of thermal degradation byproducts.

Q4: My starting aniline has an acid-sensitive functional group. What conditions should I use?

A4: The classical synthesis using bromine in acetic acid is not suitable for acid-sensitive substrates. In this case, you should perform the cyclization of the pre-formed N-arylthiourea under non-acidic conditions. Using a solvent like chloroform or DMF with an oxidizing agent like NBS can be a good starting point. You may need to add a non-nucleophilic base, such as 2,6-lutidine, to scavenge any acid that is formed during the reaction.

Q5: What is the mechanism of the Hugerschoff reaction for 2-aminobenzothiazole synthesis?

A5: The generally accepted mechanism involves two main stages:

  • Formation of an Arylthiourea (if not pre-formed): The aniline reacts with a thiocyanate source.

  • Oxidative Cyclization: The arylthiourea is oxidized (e.g., by bromine) to form a sulfenyl halide intermediate. This is followed by an intramolecular electrophilic attack of the sulfur on the aniline ring to form the benzothiazole ring system.

G cluster_0 Hugerschoff Reaction Mechanism Arylthiourea Arylthiourea Sulfenyl Halide Intermediate Sulfenyl Halide Intermediate Arylthiourea->Sulfenyl Halide Intermediate  Oxidation (e.g., Br2) Cyclized Intermediate Cyclized Intermediate Sulfenyl Halide Intermediate->Cyclized Intermediate  Intramolecular  Electrophilic  Attack 2-Aminobenzothiazole 2-Aminobenzothiazole Cyclized Intermediate->2-Aminobenzothiazole  Rearomatization  (-HBr)

Caption: Simplified mechanism of the Hugerschoff reaction.

References

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., Al-Ansi, A., & Kassim, M. M. (2021). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 6(45), 30265–30286. [Link]

  • Al-Amiery, A. A. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Research Square. [Link]

  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. [Link]

  • Bakulina, O., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(15), 4994. [Link]

  • Kamila, S., et al. (2008). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Organic Letters, 10(14), 2963–2966. [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. [Link]

  • Sharma, V., Kumar, R., & Kumar, P. (2022). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. Synthetic Communications, 52(10), 1279-1311. [Link]

  • Zhang, Y., et al. (2024). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. International Journal of Molecular Sciences, 25(11), 5988. [Link]

Sources

Technical Support Center: Purification of 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are handling this molecule. As a compound with both acidic (carboxylic acid) and basic (amino) functional groups, its purification can present unique challenges. This document provides in-depth, field-tested strategies and troubleshooting advice in a direct question-and-answer format to help you achieve your desired purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the key physicochemical properties of this molecule that I must consider before choosing a purification strategy?

Answer: Understanding the molecule's structure is paramount. This compound is an amphoteric substance, meaning it possesses both acidic and basic centers.

  • Acidic Center: The carboxylic acid group (-COOH) has a pKa typically in the range of 4-5. In basic solutions (pH > 7), it will deprotonate to the highly polar carboxylate (-COO⁻), rendering the molecule water-soluble.

  • Basic Center: The 2-amino group (-NH₂) is a weak base. In acidic solutions (pH < 2-3), it will protonate to form an ammonium salt (-NH₃⁺), which also significantly increases aqueous solubility.

This dual nature is the most powerful tool at your disposal for purification, particularly for removing neutral impurities via acid-base extraction.[1][2] However, its zwitterionic character at neutral pH can lead to poor solubility in many common organic solvents, making techniques like recrystallization more challenging.

Q2: My initial crude product is a dark, sticky solid. How should I begin my purification?

Answer: A dark, amorphous crude product suggests the presence of significant impurities, likely unreacted starting materials or polymeric byproducts from the synthesis. A logical first step is an acid-base extraction to isolate your amphoteric product from non-ionizable (neutral) impurities. This method leverages the molecule's ability to become water-soluble at high or low pH.[3][4][5]

This technique is highly effective for removing nonpolar contaminants that often contribute to the oily or colored nature of the crude material.

Workflow: Acid-Base Extraction Protocol

This protocol is designed to separate the target compound from neutral and other acidic/basic impurities.

  • Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate (EtOAc). If solubility is poor, a co-solvent like tetrahydrofuran (THF) may be added sparingly.

  • Base Extraction (Isolating the Acid):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Shake the funnel vigorously, venting frequently to release CO₂ gas that may form.

    • Allow the layers to separate. The deprotonated product (as a sodium salt) will move to the aqueous layer. The neutral impurities will remain in the organic layer.

    • Drain the lower aqueous layer into a clean flask. Repeat the extraction on the organic layer 2-3 times with fresh NaHCO₃ solution to maximize recovery.

  • Acidification & Precipitation:

    • Combine all aqueous extracts in a flask and cool in an ice bath.

    • Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2-3), which you can check with pH paper.[3][4]

    • Your purified product should precipitate as a solid as it is neutralized.

  • Isolation:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the filter cake with cold deionized water to remove any inorganic salts.

    • Dry the purified solid under vacuum.

Q3: After acid-base extraction, my product purity is still below 95%. What is the next logical step?

Answer: If acid-base extraction fails to provide the desired purity, it indicates that the remaining impurities are likely other acidic or basic compounds with similar properties. In this scenario, recrystallization is the recommended next step. The key is finding a solvent system where the product has high solubility at high temperatures but low solubility at low temperatures, while the impurities remain soluble at all temperatures.

A common starting point for a molecule like this is a polar protic solvent system, such as an ethanol/water or methanol/water mixture.[6]

Protocol: Recrystallization from a Mixed-Solvent System

  • Solvent Screening: Place a small amount of your product in several test tubes. Add different solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate) to test for solubility. The ideal single solvent will dissolve the compound when hot but not when cold. More likely, you will need a binary system.

  • Dissolution: Place the semi-purified solid in a flask. Add the minimum amount of the "good" solvent (e.g., ethanol) required to dissolve the solid at reflux temperature.

  • Induce Crystallization: While the solution is still hot, slowly add the "bad" solvent (e.g., water) dropwise until the solution just begins to turn cloudy (the cloud point). Add a few more drops of the "good" solvent to make it clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Q4: I'm struggling with both extraction and recrystallization. When should I resort to column chromatography?

Answer: Column chromatography is the most powerful but also the most resource-intensive method. It should be used when:

  • Impurities have very similar solubility profiles to the product, making recrystallization ineffective.

  • You need to separate a complex mixture of several byproducts.[7]

  • You require very high purity (>99.5%) for applications like reference standard generation.

Causality Behind Experimental Choices: Because the target molecule has both acidic and basic functional groups, it can interact strongly with the standard silica gel stationary phase, which is acidic. This can lead to significant peak tailing and even irreversible adsorption. To mitigate this, the mobile phase should be modified.

Table 1: Comparison of Purification Strategies

StrategyPrincipleBest For RemovingTypical PurityProsCons
Acid-Base Extraction Differential solubility based on pH-dependent ionizationNeutral impurities, some acidic/basic impurities85-95%High capacity, fast, inexpensiveIneffective for impurities with similar pKa
Recrystallization Differential solubility in a solvent at varying temperaturesSmall amounts of impurities with different solubility profiles95-99%Highly effective for final polishing, scalableCan have low recovery, finding a good solvent can be difficult
Column Chromatography Differential partitioning between stationary and mobile phasesStructurally similar impurities, complex mixtures>99%Highest resolution, very versatileTime-consuming, expensive, can lead to product loss on the column

Troubleshooting Common Issues

  • Problem: During acid-base extraction, a persistent emulsion forms.

    • Solution: Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.

  • Problem: The product "oils out" during recrystallization instead of forming crystals.

    • Solution: This happens when the solution becomes supersaturated at a temperature above the product's melting point. Re-heat the solution to dissolve the oil, add slightly more of the "good" solvent, and allow it to cool more slowly. Seeding with a pure crystal can also help.

  • Problem: During column chromatography, the product streaks badly or does not elute from the column.[7]

    • Solution: The compound is likely interacting too strongly with the acidic silica gel. Add 1-2% acetic acid or formic acid to your mobile phase (e.g., Hexane/EtOAc). The acid will protonate the basic sites on your molecule, reducing their interaction with the silica and leading to sharper peaks. Alternatively, consider using a different stationary phase like neutral or basic alumina.[7]

Visual Guide: Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for purifying your crude this compound.

Purification_Workflow start Start: Crude Product assess Assess Purity & Impurity Profile (TLC, ¹H NMR) start->assess decision1 Are neutral impurities the primary concern? assess->decision1 acid_base Perform Acid-Base Extraction decision1->acid_base Yes decision2 Are structurally similar impurities present? decision1->decision2 No assess2 Assess Purity (>95%?) acid_base->assess2 assess2->decision2 No final Final Product (>99%) assess2->final Yes recryst Perform Recrystallization recryst->final decision2->recryst No chrom Perform Column Chromatography (Acid-modified mobile phase) decision2->chrom Yes chrom->final

Caption: Decision flowchart for selecting the optimal purification strategy.

References

Sources

Technical Support Center: Optimization of Reaction Conditions for Functionalizing 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid. This molecule is a valuable scaffold in medicinal chemistry and drug development, but its trifunctional nature presents unique challenges. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide you with the expertise and practical protocols needed to navigate these complexities successfully.

Section 1: Foundational Knowledge - Understanding the Molecule

Before optimizing reactions, it is critical to understand the inherent reactivity and physical properties of the starting material.

FAQ 1.1: What are the primary reactive sites on this compound and how does their reactivity compare?

This molecule possesses three key functional groups, each with distinct chemical properties:

  • Exocyclic 2-Amino Group (-NH₂): This is a primary aromatic amine. It is a potent nucleophile, making it susceptible to acylation, alkylation, and sulfonylation. It is generally considered the most nucleophilic nitrogen in the molecule under neutral or basic conditions.

  • Carboxylic Acid Group (-COOH): Located at the 6-position, this group is the primary site for forming amides, esters, and other carboxyl derivatives. Its acidity can influence the overall solubility and reactivity of the molecule.

  • Endocyclic Thiazole Nitrogen (N-3): This nitrogen is part of the heterocyclic aromatic system. It is significantly less nucleophilic than the exocyclic amine but can participate in reactions under certain conditions, such as alkylation, potentially leading to the formation of quaternary salts.[1][2][3]

The primary challenge in functionalizing this molecule is achieving selectivity between these sites.

G compound N_exo Exocyclic 2-Amino Group (Strong Nucleophile) N_exo->compound COOH Carboxylic Acid (Electrophilic Carbonyl) COOH->compound N_endo Endocyclic N-3 (Weak Nucleophile) N_endo->compound AmideCouplingWorkflow Start 2-Amino-4-methyl-1,3-benzothiazole -6-carboxylic acid + Amine (R-NH2) Coupling Add Coupling Reagent (e.g., EDC, HATU) + Additive (e.g., HOBt) + Base (e.g., DIPEA) in DMF/DMSO Start->Coupling Reaction Stir at 0°C to RT Monitor by TLC/LC-MS Coupling->Reaction Workup Aqueous Workup (e.g., dilute HCl, NaHCO3 washes) Reaction->Workup Purification Purify Product (Column Chromatography / Recrystallization) Workup->Purification Product Desired Amide Product Purification->Product

Caption: General workflow for amide bond formation.

FAQ 2.1: My amide coupling reaction is inefficient, showing low conversion to the product. What are the most likely causes and solutions?

Low conversion is typically due to inadequate activation of the carboxylic acid or competing side reactions.

Causality & Solutions:

  • Ineffective Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable at room temperature. An activating agent, or "coupling reagent," is required to convert the hydroxyl group of the acid into a better leaving group.

    • Solution: Choose a more potent coupling reagent. While carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are common, phosphonium (PyBOP, HBTU) or aminium/uronium (HATU, HCTU) based reagents are often more effective, especially for sterically hindered substrates. [4]* Side Reactions of the Amino Group: The exocyclic 2-amino group on your starting material can react with the activated carboxylic acid intermediate, leading to polymerization or dimerization.

    • Solution: Use a protecting group strategy. Before performing the amide coupling, protect the 2-amino group. A Boc (tert-butyloxycarbonyl) group is a common choice, as it is stable to most coupling conditions and can be removed with acid (e.g., TFA in DCM) post-coupling.

  • Insufficient Basicity: A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is often required. Its role is to neutralize the acid and the ammonium salt of the amine coupling partner, ensuring the amine remains a free, potent nucleophile.

    • Solution: Ensure at least 2-3 equivalents of base are used, especially if the amine coupling partner is used as a hydrochloride or other salt.

Data Presentation: Comparison of Common Coupling Reagents

Reagent ClassExample(s)MechanismProsCons
Carbodiimide EDC, DCCForms O-acylisourea intermediateInexpensive; water-soluble byproducts (EDC)Moderate reactivity; high risk of racemization without additives
Phosphonium PyBOP, PyAOPForms acyloxyphosphonium saltHigh reactivity; low racemization riskByproducts can be difficult to remove
Aminium/Uronium HATU, HBTUForms activated esterVery high reactivity; excellent for hindered systems; low racemization riskExpensive; can be moisture sensitive

FAQ 2.2: I'm coupling a chiral amine, and my final product shows significant racemization. How can this be prevented?

Racemization during amide coupling is a well-documented issue, particularly with carbodiimide reagents. It occurs via the formation of a symmetric 5(4H)-oxazolone intermediate from the activated amino acid.

Mitigation Strategies:

  • Use Additives: Additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial. They act as "traps" for the activated intermediate, forming an activated ester that is more reactive towards the amine but less prone to racemization.

  • Choose the Right Reagent: Uronium/aminium reagents like HATU were specifically designed to suppress racemization.

  • Control Temperature: Perform the reaction at a lower temperature (starting at 0 °C and allowing it to slowly warm to room temperature) to slow the rate of oxazolone formation relative to the desired amidation.

Experimental Protocol: Protected Amide Coupling

Part A: Boc-Protection of the 2-Amino Group

  • Suspend this compound (1.0 eq) in a 1:1 mixture of Dioxane and Water.

  • Add Sodium Hydroxide (2.5 eq) and stir until the solid dissolves.

  • Cool the solution to 0 °C in an ice bath.

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor by TLC. Upon completion, acidify the mixture to pH ~3 with 1M HCl.

  • Extract the product with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the Boc-protected intermediate.

Part B: EDC/HOBt Mediated Amide Coupling

  • Dissolve the Boc-protected intermediate (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq) in anhydrous DMF.

  • Cool the mixture to 0 °C.

  • Add DIPEA (3.0 eq) and stir for 5 minutes.

  • Add EDC hydrochloride (1.5 eq) in one portion.

  • Maintain the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for 18 hours.

  • Monitor progress by LC-MS.

  • Upon completion, pour the reaction mixture into cold water and extract with Ethyl Acetate.

  • Wash the organic layer successively with 5% citric acid, saturated NaHCO₃, and brine.

  • Dry the organic phase over MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Section 3: N-Functionalization - Modifying the 2-Amino Group

Functionalizing the 2-amino group, for example via acylation or sulfonylation, requires careful consideration of the carboxylic acid's reactivity.

N_AcylationWorkflow cluster_0 Step 1: Protection cluster_1 Step 2: N-Acylation cluster_2 Step 3: Deprotection Protect_Start Starting Material Esterification Esterify -COOH group (e.g., SOCl2 in MeOH) Protect_Start->Esterification Protected_Intermediate Methyl Ester Intermediate Esterification->Protected_Intermediate Acylation Acylate 2-NH2 group (e.g., Acyl Chloride, Base in DCM) Protected_Intermediate->Acylation Saponification Hydrolyze Ester (e.g., LiOH in THF/H2O) Acylation->Saponification Final_Product N-Acylated Product Saponification->Final_Product

Caption: Orthogonal strategy for selective N-acylation.

FAQ 3.1: When I try to acylate the 2-amino group with an acyl chloride, I get a low yield and a complex mixture of products. What is the cause?

The primary issue is the lack of selectivity. The acyl chloride is a highly reactive electrophile that can react with all nucleophilic sites.

  • Reaction at the Carboxylic Acid: The carboxylic acid can be converted into a mixed anhydride, leading to undesired byproducts.

  • Reaction at the Amino Group: This is the desired reaction.

  • Reaction at the Endocyclic Nitrogen: While less likely, it can occur under forcing conditions.

The Causality & The Solution: Orthogonal Protection The most robust solution is an orthogonal protecting group strategy. [5]The reactivity of the functional groups must be temporarily masked.

  • Protect the Carboxylic Acid: The -COOH group is the most common interference. It can be easily converted to a methyl or ethyl ester by refluxing in the corresponding alcohol with a catalytic amount of acid (e.g., H₂SO₄) or by using thionyl chloride (SOCl₂) in the alcohol at 0 °C. [6]This ester is stable to the basic conditions used for N-acylation.

  • Perform N-Acylation: With the ester in place, the 2-amino group can be selectively acylated using an acyl chloride or anhydride in the presence of a base like pyridine or triethylamine in an inert solvent like DCM.

  • Deprotect the Carboxylic Acid: The ester can be hydrolyzed back to the carboxylic acid, typically via saponification using a base like Lithium Hydroxide (LiOH) in a THF/water mixture, followed by acidic workup.

References

  • Process for the production of 2-amino-4-methyl-benzothiazole.
  • Benzothiazole, 2-amino-6-methyl-. Organic Syntheses Procedure.
  • Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides.
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evalu
  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PubMed Central (PMC).
  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Deriv
  • 2-Amino benzothiazole 6-carboxylic acid synthesis. Sciencemadness Discussion Board.
  • 2-Amino-4-methylbenzothiazole | C8H8N2S. PubChem.
  • Chemistry of 2-(2′-Aminophenyl)
  • Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review.
  • Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Royal Society of Chemistry.
  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents.
  • Optimization of the reaction conditions in the synthesis of 4a.
  • Synthesis and Study the Biological Activity of Some New Deriv
  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal.
  • Amide coupling reaction in medicinal chemistry.
  • Protective Groups. Organic Chemistry Portal.
  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library.
  • Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. MDPI.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • 2-Methyl-1,3-benzothiazole-6-carboxylic acid | C9H7NO2S. PubChem.
  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.

Sources

troubleshooting low solubility issues of 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid in assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges, particularly the low aqueous solubility of this compound in experimental assays. Our goal is to provide you with the expertise and practical solutions necessary for the successful integration of this compound into your research workflows.

Understanding the Solubility Challenge: Physicochemical Properties

This compound possesses a unique chemical structure that directly influences its solubility. The molecule contains a benzothiazole core, which is inherently hydrophobic.[1][2] Compounding this, the molecule is amphoteric , meaning it has both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH).

The solubility of amphoteric compounds is highly dependent on the pH of the solution.[3][4] At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero, leading to minimal solubility as the molecules can aggregate and precipitate. Adjusting the pH away from the pI increases the proportion of charged species (either the protonated amine or the deprotonated carboxylate), which enhances interaction with water molecules and improves solubility.

Frequently Asked Questions (FAQs)

Q1: My compound won't dissolve in my aqueous assay buffer. What is the first thing I should try?

A1: The first and most critical step is to prepare a concentrated stock solution in an appropriate organic solvent before diluting it into your aqueous buffer. Due to the benzothiazole core, this compound has very poor aqueous solubility.[1] 100% Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[1][5] From this stock, you can perform serial dilutions into your final assay buffer. It is crucial to ensure the final concentration of DMSO in your assay is low (typically <1%, often <0.1%) to avoid solvent-induced artifacts or cytotoxicity.[6][7]

Q2: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my aqueous buffer. What's happening?

A2: This is a common issue known as "crashing out." It occurs when the compound's concentration in the final aqueous buffer exceeds its solubility limit in that medium. Several factors could be at play:

  • Final Concentration is Too High: Your target concentration may be above the compound's intrinsic aqueous solubility.

  • pH of the Buffer: The pH of your buffer may be close to the compound's isoelectric point (pI), where it is least soluble.

  • Buffer Composition: Components of your buffer (e.g., salts) could be reducing the solubility.

The primary troubleshooting step is to adjust the pH of your final assay buffer. See the detailed protocol in the Troubleshooting Guide below.

Q3: What is the optimal pH range for solubilizing this compound?

A3: Given its amphoteric nature, the compound will be more soluble at pH values significantly above or below its isoelectric point.

  • Acidic Conditions (pH < pI): The amino group will be protonated (-NH₃⁺), increasing solubility.

  • Basic Conditions (pH > pI): The carboxylic acid group will be deprotonated (-COO⁻), also increasing solubility.[8]

You will need to determine the optimal pH for your specific assay conditions empirically. A pH-solubility screen is highly recommended (see protocol below).

Q4: Can I use solvents other than DMSO?

A4: Yes, other polar aprotic solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can be used. Alcohols such as ethanol may also work, though benzothiazole derivatives often show limited solubility in ethanol.[5] When choosing a solvent, you must consider its compatibility with your specific assay. For cell-based assays, it is critical to determine the maximum tolerable concentration of any organic solvent.[6]

In-Depth Troubleshooting Guides

Guide 1: Preparation of a High-Concentration Stock Solution

This protocol ensures your compound is fully dissolved before introducing it to an aqueous environment.

Objective: To prepare a stable, high-concentration stock solution.

Materials:

  • This compound (solid)

  • High-purity Dimethyl Sulfoxide (DMSO), anhydrous

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Appropriate microcentrifuge tubes or vials

Protocol:

  • Determine Target Concentration: Decide on a stock concentration (e.g., 10 mM, 20 mM). It's best to make this as concentrated as is soluble to minimize the volume of DMSO added to your assay.

  • Weigh the Compound: Accurately weigh the required mass of the compound.

  • Add Solvent: Add the calculated volume of DMSO to the solid compound.

  • Promote Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If solids persist, place the vial in a bath sonicator for 5-10 minutes. Gentle warming (to 30-37°C) can also be applied, but monitor for any signs of degradation.

  • Visual Inspection: Ensure no solid particles are visible. The solution should be clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Guide 2: Systematic pH-Solubility Screening

This experiment will identify the optimal pH range for your assay buffer.

Objective: To determine the aqueous solubility of the compound across a range of pH values.

Materials:

  • Compound stock solution (e.g., 10 mM in DMSO)

  • A series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0). Ensure the buffer systems have adequate capacity at their respective pHs.

  • 96-well plate (clear, for visual inspection)

  • Plate reader for nephelometry or light scatter (optional, for quantitative analysis)

Protocol:

  • Prepare Buffers: Aliquot 198 µL of each buffer into different wells of the 96-well plate.

  • Add Compound: Add 2 µL of your 10 mM DMSO stock solution to each well (this gives a final concentration of 100 µM and a final DMSO concentration of 1%).

  • Mix and Equilibrate: Mix the plate gently and let it equilibrate at room temperature for 1-2 hours.

  • Assess Solubility:

    • Visual Inspection: Carefully inspect each well against a dark background for any signs of precipitation (cloudiness, crystals, film).

    • Quantitative Measurement (Optional): Read the plate on a nephelometer or a plate reader capable of measuring light scatter at a wavelength away from the compound's absorbance (e.g., 650 nm). Higher readings indicate more precipitation.

  • Data Analysis: Record the pH values at which the solution remains clear. This identifies the suitable pH range for your working solutions.

Data Interpretation Table:

Buffer pHFinal Compound Conc.Final DMSO Conc.Visual Observation (Precipitate Y/N)Quantitative Score (e.g., Nephelometry)
4.0100 µM1%NLow
5.0100 µM1%YHigh
6.0100 µM1%YHigh
7.0100 µM1%YMedium
7.4100 µM1%YMedium
8.0100 µM1%NLow
9.0100 µM1%NLow

This table presents hypothetical data illustrating that solubility is poor near neutral pH but improves in acidic and basic conditions.

Advanced Solubility Enhancement Strategies

If pH adjustment and co-solvents are insufficient or incompatible with your assay, consider these advanced formulation approaches.[9][10]

Strategy 1: Use of Excipients - Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[11] They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic part and presenting a more soluble complex to the aqueous environment.[11][12]

  • Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.

  • Methodology:

    • Prepare an aqueous solution of HP-β-CD (e.g., 1-10% w/v).

    • Add the compound (either as a solid or from a concentrated organic stock) to the cyclodextrin solution.

    • Stir or sonicate the mixture until the compound dissolves. This solution can then be diluted into the final assay buffer. Note: The formation of the inclusion complex is an equilibrium process.[9] You must confirm that the complex does not interfere with your assay.

Strategy 2: Preparation of a Salt Form

For bulk preparation, converting the compound to a more stable and soluble salt form can be highly effective. Given the presence of both an amino and a carboxylic acid group, you can form salts with either a strong acid or a strong base. For example, reacting the compound with sodium hydroxide (NaOH) would yield the sodium carboxylate salt, while reaction with hydrochloric acid (HCl) would produce the amine hydrochloride salt.[13] This approach is generally used for in vivo applications but can be adapted for in vitro work if the resulting salt is well-characterized.

Visual Workflow and Decision Logic

The following diagrams illustrate the decision-making process for troubleshooting solubility issues.

G cluster_0 Initial Stock Preparation cluster_1 Dilution into Aqueous Buffer cluster_2 Troubleshooting & Advanced Methods start Start: Solid Compound prep_stock Prepare 10-20 mM Stock in 100% DMSO start->prep_stock check_stock Is stock solution clear? prep_stock->check_stock sonicate Vortex / Sonicate / Gentle Warming check_stock->sonicate No dilute Dilute DMSO stock into aqueous assay buffer check_stock->dilute Yes sonicate->prep_stock check_precip Does compound precipitate? dilute->check_precip assay_ready Solution is ready for assay check_precip->assay_ready No ph_screen Perform pH-Solubility Screen (See Guide 2) check_precip->ph_screen Yes adjust_ph Adjust buffer to optimal pH (Acidic or Basic) ph_screen->adjust_ph re_dilute Re-attempt dilution adjust_ph->re_dilute re_dilute->check_precip advanced Consider Advanced Strategies: - Cyclodextrins - Different Co-solvents re_dilute->advanced Still Precipitates

Caption: Troubleshooting workflow for solubility issues.

G cluster_low_ph Low pH (e.g., pH < 4) cluster_pi Isoelectric Point (pI) cluster_high_ph High pH (e.g., pH > 8) compound This compound Acidic Group (-COOH) Basic Group (-NH2) Amphoteric Nature low_ph_form -COOH -NH3+ Cationic Form High Solubility compound->low_ph_form Protonation of Amine pi_form -COO- -NH3+ Zwitterionic Form Minimal Solubility compound->pi_form Internal Salt Formation high_ph_form -COO- -NH2 Anionic Form High Solubility compound->high_ph_form Deprotonation of Carboxyl

Caption: Effect of pH on compound ionization and solubility.

References

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15132, 2-Amino-4-methylbenzothiazole. Retrieved from [Link]

  • Google Patents. (n.d.). US4435576A - Process for the production of 2-amino-4-methyl-benzothiazole.
  • ACS Publications. (2020). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Retrieved from [Link]

  • IUCr. (n.d.). Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 246898, 2-Methyl-1,3-benzothiazole-6-carboxylic acid. Retrieved from [Link]

  • Aragen Life Sciences. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74143, 2-Amino-4-methylthiazole. Retrieved from [Link]

  • MDPI. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.5: Preparing Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Retrieved from [Link]

  • ResearchGate. (2024). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • ResearchGate. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]

  • Solubility of Things. (n.d.). Benzothiazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]

  • ResearchGate. (2007). 2-Amino-4-methylbenzothiazole. Retrieved from [Link]

  • MDPI. (2020). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • YouTube. (2021). Lab Skills: Preparing Stock Solutions. Retrieved from [Link]

  • YouTube. (2012). 17.5.12 Amphoteric Effects on Solubility. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). 2-Amino-1,3-benzothiazole-6-carboxamide Preferentially Binds the Tandem Mismatch Motif r(UY:GA). Retrieved from [Link]

  • Taylor & Francis Online. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Retrieved from [Link]

  • OAText. (2018). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from [Link]

  • Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Retrieved from [Link]

  • ResearchGate. (2022). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzothiazine derivatives solubility?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Retrieved from [Link]

  • MDPI. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Retrieved from [Link]

  • MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Retrieved from [Link]

  • ScienceAsia. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. Retrieved from [Link]

  • MDPI. (2019). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Benzothiazole derivatives as anticancer agents. Retrieved from [Link]

  • YouTube. (2024). Cyclodextrin Derivatives – Versatile Carriers in Modern Science. Retrieved from [Link]

  • MDPI. (2024). Solvent Selection for Efficient CO2 Capture. Retrieved from [Link]

  • Chad's Prep. (n.d.). 17.6 pH Effects on Solubility. Retrieved from [Link]

  • askIITians. (n.d.). How does pH affect solubility?. Retrieved from [Link]

  • ACS Publications. (2022). An Optimization Approach for the Production of High-Purity Vitamin C-Nicotinamide Cocrystals by the Gas Antisolvent (GAS) Technique with CO2 and Ethanol. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

Sources

Technical Support Center: Storage and Handling of 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid. This document provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of this valuable heterocyclic compound during storage. Given its trifunctional nature—possessing an aromatic amine, a carboxylic acid, and a benzothiazole core—this molecule requires careful handling to maintain its structural integrity and purity.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemical nature of this compound and why is it prone to degradation?

A1: this compound is a complex organic molecule with three key functional groups that dictate its reactivity and stability:

  • 2-Amino Group: This exocyclic amine makes the molecule basic and highly susceptible to oxidation. Aromatic amines can readily oxidize in the presence of air (oxygen), light, or trace metal impurities, often leading to the formation of colored oligomeric or polymeric byproducts.[1]

  • 6-Carboxylic Acid Group: This acidic moiety introduces the possibility of decarboxylation (loss of CO2), particularly when heated.[2] Its presence also makes the molecule amphoteric, capable of forming zwitterions or intermolecular salts, which can affect solubility and stability.

  • Benzothiazole Core: The thiazole ring, while aromatic, contains sulfur and nitrogen heteroatoms. The sulfur atom is a potential site for oxidation to a sulfoxide or sulfone, which would significantly alter the molecule's electronic properties and biological activity.

The combination of an electron-donating amino group and an electron-withdrawing carboxylic acid on the same benzothiazole scaffold creates a sensitive electronic balance, making the molecule susceptible to multiple degradation pathways.[3]

Q2: What are the ideal storage conditions for long-term stability?

A2: To minimize degradation, the compound should be treated as an air- and light-sensitive material. The primary goal is to mitigate oxidation and prevent moisture exposure.

ParameterRecommended ConditionRationale
Temperature -20°C or lowerSlows the rate of all chemical reactions, including oxidation and decarboxylation.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, the primary driver for oxidative degradation of the amino group and sulfur moiety.[4][5]
Light Protect from Light (Amber Vial)Prevents photo-induced degradation. Benzothiazoles are UV-active and can be susceptible to photochemical reactions.[6][7]
Container Tightly Sealed Glass VialPrevents exposure to atmospheric moisture. Use vials with PTFE-lined caps for a secure seal.

Causality Insight: Storing at low temperatures is crucial because it lowers the kinetic energy of the molecules, reducing the frequency and energy of collisions that could lead to degradation reactions. Combining this with an inert atmosphere provides a robust barrier against the most probable degradation pathways.

Q3: My solid-state sample has turned from off-white to yellow/brown. What happened?

A3: A color change to yellow or brown is a strong indicator of oxidative degradation. The 2-amino group is the most likely culprit. Atmospheric oxygen can initiate a cascade of radical reactions, leading to the formation of highly conjugated, colored impurities such as azo compounds or polymeric materials.[1] This process can be accelerated by exposure to light and ambient temperatures.

Q4: How can I reliably assess the purity of my sample and check for degradation?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most effective method for routine purity analysis. A mass spectrometry (MS) detector can provide additional information on the identity of any degradation products.

A typical Reverse-Phase HPLC (RP-HPLC) method is recommended for separating the polar parent compound from its potentially less polar or more polar degradation products.[8][9]

Example RP-HPLC Starting Conditions:

  • Column: C18, 2.1 x 100 mm, 2.6 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Detection: UV at 255 nm and 280 nm

  • Injection Volume: 1-5 µL

Self-Validation Principle: A stable, pure sample should yield a single major peak with a consistent retention time. The appearance of new peaks, particularly "shoulder" peaks or those at earlier/later retention times, indicates the presence of impurities or degradation products. Tracking the relative peak area of the main compound over time provides a quantitative measure of its stability.[10]

Troubleshooting Guide

Scenario 1: You observe new, unidentified peaks in your HPLC chromatogram.
  • Problem: The purity of your compound is compromised. The location of the new peaks provides clues to the nature of the degradation.

  • Troubleshooting Workflow:

    G start New Peak(s) Observed in HPLC check_rt Analyze Retention Time (RT) of New Peaks start->check_rt early_rt Early RT Peaks (More Polar) check_rt->early_rt Polar Shift late_rt Late RT Peaks (Less Polar) check_rt->late_rt Non-polar Shift hypothesis1 Hypothesis: Oxidation (e.g., Sulfoxide formation) Increases polarity. early_rt->hypothesis1 hypothesis2 Hypothesis: Decarboxylation (Loss of -COOH) Reduces polarity. late_rt->hypothesis2 Moderate Shift hypothesis3 Hypothesis: Dimerization/Oligomerization (e.g., Azo-dimer formation) Significantly reduces polarity. late_rt->hypothesis3 Significant Shift action1 Action: Confirm with LC-MS. Look for M+16 (sulfoxide) or M+32 (sulfone). hypothesis1->action1 action2 Action: Confirm with LC-MS. Look for M-44 (loss of CO2). hypothesis2->action2 action3 Action: Confirm with LC-MS. Look for ~2M species. hypothesis3->action3 prevention Implement Stricter Storage: - Aliquot sample - Purge with Argon/Nitrogen - Store at -20°C in the dark action1->prevention action2->prevention action3->prevention

    Caption: Troubleshooting workflow for identifying degradation pathways.

  • Expert Insight:

    • Oxidation of Sulfur: The formation of a sulfoxide (M+16 Da) or sulfone (M+32 Da) introduces polar oxygen atoms, which will typically cause the degradation product to elute earlier (be more polar) in a reverse-phase system.

    • Decarboxylation: The loss of the carboxylic acid group (M-44 Da) removes a highly polar functional group, making the resulting molecule (2-amino-4-methyl-benzothiazole) significantly less polar and causing it to elute later.

    • Oxidative Dimerization: The formation of an azo-dimer from two molecules via oxidation of the amino groups would create a much larger, less polar molecule that would elute significantly later than the parent compound.

Scenario 2: The compound shows poor solubility in your intended solvent system.
  • Problem: The compound, which was previously soluble, is now difficult to dissolve or leaves a residue.

  • Potential Causes & Solutions:

    • Intermolecular Salt Formation/Polymerization: The amphoteric nature of the molecule can lead to the formation of intermolecular ionic bonds or even oligomers over time, reducing solubility.

      • Solution: Try sonicating the sample. If that fails, try dissolving it in a more polar aprotic solvent like DMSO, as this can disrupt the intermolecular forces. Re-purification via preparative HPLC may be necessary for critical applications.

    • Incorrect pH: If your solvent is buffered, the compound's charge state will be affected. At its isoelectric point, it will have minimum solubility.

      • Solution: Adjust the pH of your solvent. Acidifying the solution (e.g., with a trace of TFA or HCl) will protonate the amino group, forming a more soluble salt. Conversely, making the solution basic (e.g., with a trace of ammonium hydroxide) will deprotonate the carboxylic acid, also forming a more soluble salt.

Key Degradation Pathways & Prevention

The primary threats to the stability of this compound are oxidation, photodegradation, and decarboxylation.

G cluster_conditions Degradation Triggers cluster_prevention Prevention Strategy O2 Oxygen (Air) Parent Parent Compound (C₉H₈Nâ‚‚Oâ‚‚S) O2->Parent Light UV/Visible Light Light->Parent Heat Heat Heat->Parent Inert Inert Atmosphere (Ar / N2) Inert->O2 Blocks Dark Amber Vial (Darkness) Dark->Light Blocks Cold Low Temperature (-20°C or below) Cold->Heat Mitigates Oxidation Oxidized Products (Sulfoxides, Azo Dimers) Parent->Oxidation Oxidation Decarboxylation Decarboxylated Product (Loss of CO2) Parent->Decarboxylation Thermal Stress

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from laboratory scale to pilot or production scale. We will address common challenges, provide detailed troubleshooting protocols, and explain the critical scientific principles behind each recommendation to ensure a safe, efficient, and scalable process.

I. Overview of the Synthetic Pathway

The most direct and industrially viable route to this compound involves the oxidative cyclization of a substituted aryl thiourea, a classic method adapted for this specific molecule. The overall workflow begins with the synthesis of the key starting material, 4-amino-3-methylbenzoic acid, followed by its conversion to the target benzothiazole.

Synthesis_Workflow cluster_0 Part 1: Starting Material Synthesis cluster_1 Part 2: Benzothiazole Formation (Hugershoff Cyclization) A 3-Methyl-4-nitrobenzoic Acid B Catalytic Hydrogenation (Pd/C, H2) A->B Methanol C 4-Amino-3-methylbenzoic Acid B->C Isolation D 4-Amino-3-methylbenzoic Acid E Thiocyanation & Cyclization (NaSCN, Br2) D->E Methanol F Crude Product Isolation E->F G Purification (Recrystallization) F->G H Final Product: This compound G->H

Caption: Overall synthetic workflow for the target molecule.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific questions and issues that commonly arise during the scale-up process.

Q1: What is the recommended synthetic route for large-scale production, and why?

For scaling up, we recommend a two-part synthesis starting from 3-methyl-4-nitrobenzoic acid.

  • Part 1: Synthesis of 4-Amino-3-methylbenzoic Acid. This intermediate is readily prepared via catalytic hydrogenation of 3-methyl-4-nitrobenzoic acid. This method is preferred for its high yield, clean conversion, and the ease of removing the palladium on carbon (Pd/C) catalyst by filtration.[1]

  • Part 2: Synthesis of the Target Compound. The core of the synthesis is the reaction of 4-amino-3-methylbenzoic acid with sodium thiocyanate and bromine in a solvent like methanol.[2] This is a variation of the classic Hugershoff reaction, which proceeds through an in situ generated thiocyanogen bromide (BrSCN) that electrophilically attacks the aniline ring ortho to the amino group, followed by cyclization.

Why this route?

  • Atom Economy: This route is relatively efficient and avoids the use of protecting groups for the carboxylic acid, which would add steps and reduce overall yield.

  • Starting Material Availability: The precursors are commercially available and relatively inexpensive.[1][3]

  • Robustness: The reactions involved are well-documented in the synthesis of analogous benzothiazoles and are known to be robust.[4][5]

Q2: The bromination/cyclization step is highly exothermic. How can I manage the reaction temperature at a 100 L scale?

This is the most critical challenge during scale-up. The reaction of bromine is rapid and generates significant heat. Uncontrolled exotherms can lead to side reactions, impurity formation, and dangerous pressure buildup.[6]

Troubleshooting & Control Strategy:

ParameterLaboratory Scale (1 L)Pilot Scale (100 L) RecommendationRationale
Reagent Addition Rapid, dropwise addition of Br₂ via dropping funnel.Sub-surface, slow, continuous addition of Br₂ using a dosing pump. Maintain addition rate to keep internal temperature within a narrow range (e.g., -5 to 0 °C).Prevents localized "hot spots" and accumulation of unreacted bromine. Sub-surface addition ensures immediate reaction in the bulk solution, improving control.[6]
Cooling System Simple ice/acetone bath.A jacketed reactor with a powerful external cooling unit (chiller) is mandatory. Ensure the heat transfer fluid is rated for low temperatures (e.g., glycol/water).The surface-area-to-volume ratio decreases significantly at scale, making passive cooling insufficient. An active, high-capacity cooling system is required to remove the heat of reaction effectively.[6]
Monitoring Internal thermometer.Use multiple temperature probes (at least top and bottom of the reactor) and consider a reaction calorimeter (RC1) study during process development to precisely map the heat flow.Provides a more accurate picture of the temperature distribution within the large volume, helping to detect poor mixing or localized exotherms.
Emergency Plan Quench with sodium thiosulfate solution.Have a pre-charged "quench vessel" with a cold solution of sodium thiosulfate ready to be added via a dedicated port in case of a thermal runaway.Provides a rapid and effective way to neutralize the highly reactive bromine and stop the exothermic reaction in an emergency.
Q3: My yield dropped significantly after scaling up, and I'm seeing new impurities. What are the likely causes?

A drop in yield and the appearance of new impurities are classic scale-up problems, often linked to mixing and temperature control.[6]

Potential Causes & Solutions:

  • Poor Mixing: In a large reactor, inefficient stirring can lead to localized high concentrations of bromine, causing over-bromination of the aromatic ring or other side reactions.

    • Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine) and that the stirring speed is optimized to ensure good top-to-bottom turnover of the reaction mass. Baffles in the reactor are essential to prevent vortexing and improve mixing efficiency.

  • Impurity Formation: The primary impurity is often the result of bromination at undesired positions on the ring.

    • Solution: Strict adherence to the temperature protocol is crucial. Adding the bromine at a lower temperature (-10 to -5 °C) can significantly improve the regioselectivity of the thiocyanation step.[2]

  • Intermediate Degradation: The thiourea intermediate could be unstable under prolonged reaction times or temperature fluctuations.

    • Solution: Monitor the reaction closely using an in-process control (IPC) like TLC or HPLC. Once the starting material is consumed, proceed to the next step without delay.

Common Impurities:

  • Unreacted 4-amino-3-methylbenzoic acid.

  • Di-brominated or other regioisomers of the product.

  • Phenylthiourea intermediates.[7]

Reaction_Mechanism SM 4-Amino-3-methylbenzoic Acid Thiourea [Intermediate Thiourea] SM->Thiourea + BrSCN (Electrophilic Attack) Reagents NaSCN + Br₂ Intermediate1 BrSCN (Thiocyanogen Bromide) Reagents->Intermediate1 in situ generation Cyclized [Cyclized Intermediate] Thiourea->Cyclized Intramolecular Nucleophilic Attack (Oxidative Cyclization) Product 2-Amino-4-methyl-1,3-benzothiazole- 6-carboxylic acid Cyclized->Product - HBr

Caption: Proposed mechanism for the Hugershoff cyclization.

Q4: The final product is difficult to purify. Standard column chromatography isn't practical at scale. What is the best purification strategy?

The target molecule is zwitterionic at neutral pH, having both a basic 2-amino group and an acidic 6-carboxylic acid group. This can make it poorly soluble in many common organic solvents, complicating purification.

Recommended Purification Protocol: pH-Modulated Recrystallization

This method leverages the amphoteric nature of the molecule to remove both acidic and basic impurities.

Step-by-Step Protocol:

  • Dissolution: Take the crude, filtered solid and suspend it in water (approx. 10-15 volumes). Add a base, such as aqueous sodium hydroxide (2M NaOH), dropwise while stirring until the solid completely dissolves and the pH is >10. This converts the carboxylic acid to its soluble sodium salt and deprotonates the basic impurities.

  • Filtration (Optional): If insoluble non-acidic impurities are present, perform a filtration at this stage to remove them. Activated carbon (charcoal) can be added before filtration to remove colored impurities.

  • Precipitation: Cool the basic solution in an ice bath. Slowly add an acid, such as hydrochloric acid (2M HCl), dropwise with vigorous stirring. The product will begin to precipitate as the solution is neutralized. Continue adding acid until the pH is acidic (pH ~3-4) to ensure complete precipitation.

  • Isolation: The precipitated solid is the purified product. Isolate it by filtration using a Nutsche filter or centrifuge.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove residual salts (NaCl). A final wash with a cold solvent like acetone or ethanol can help displace water and speed up drying.

  • Drying: Dry the purified solid under vacuum at 50-60 °C until a constant weight is achieved.

Why this works: This procedure effectively separates the target compound from impurities that do not share its amphoteric properties. It is highly scalable and avoids the cost and solvent waste associated with large-scale chromatography.[8]

III. Detailed Experimental Protocols

Safety Precaution: These procedures involve hazardous materials, including bromine (corrosive, toxic) and flammable solvents. All operations must be conducted in a well-ventilated area (fume hood or dedicated production bay) with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

Protocol 1: Synthesis of 4-Amino-3-methylbenzoic Acid (Scale: 1 kg)
  • Setup: Charge a 20 L hydrogenator with 3-methyl-4-nitrobenzoic acid (1.0 kg, 5.52 mol) and methanol (10 L).

  • Catalyst Addition: Carefully add 5% Palladium on Carbon (50 g, 5% w/w) to the suspension.

  • Hydrogenation: Seal the reactor, purge with nitrogen three times, and then purge with hydrogen three times. Pressurize the reactor with hydrogen to 0.7 MPa (~100 psi).

  • Reaction: Stir the mixture at 250 RPM and maintain the temperature at 60 °C. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 10-12 hours.

  • Work-up: Once complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol (2 L).

  • Concentration: Concentrate the filtrate under reduced pressure to yield a solid. Dry the solid in a vacuum oven at 50 °C.

  • Expected Outcome: Brown to off-white solid. Yield: ~800-830 g (96-99%).[1]

Protocol 2: Synthesis of this compound (Scale: 1 kg)
  • Setup: Charge a 20 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and addition funnel with 4-amino-3-methylbenzoic acid (830 g, 5.49 mol) and methanol (8 L). Stir to form a suspension.

  • Thiocyanate Addition: Add sodium thiocyanate (NaSCN) (490 g, 6.04 mol) to the suspension.

  • Cooling: Cool the reactor jacket to -10 °C. Wait for the internal temperature of the suspension to reach below -5 °C.

  • Bromine Addition: Slowly add bromine (Br₂) (295 mL, 5.76 mol) dropwise over 2-3 hours, ensuring the internal temperature does not rise above 0 °C. The reaction is highly exothermic.

  • Reaction: After the addition is complete, stir the mixture at -5 °C for an additional 2 hours.

  • Work-up & Isolation:

    • Filter the resulting precipitate and suspend the crude solid in 3.5 L of 1M HCl.

    • Heat the suspension to reflux for 30 minutes to hydrolyze any intermediates.

    • Filter the hot suspension immediately to remove insoluble byproducts.

    • To the hot filtrate, add 1.5 L of concentrated HCl. This will precipitate the hydrochloride salt of the product.

    • Cool the mixture in an ice bath and filter the white solid.

  • Purification: Follow the pH-modulated recrystallization protocol described in Q4.

  • Expected Outcome: Off-white to pale yellow solid. Yield after purification: ~500-600 g (43-52% yield from 4-amino-3-methylbenzoic acid).

IV. References

  • Laborde, E., et al. (2004). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Journal of Combinatorial Chemistry, 6(4), 627-633. Available at: [Link]

  • El-Sayed, M. A., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(30), 27367–27383. Available at: [Link]

  • El-Sayed, M. A., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Available at: [Link]

  • Google Patents. (1984). Process for the production of 2-amino-4-methyl-benzothiazole (U.S. Patent No. 4,435,576). Available at:

  • Royal Society of Chemistry. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Polymer Chemistry, 12(30), 4296-4319. Available at: [Link]

  • Google Patents. (1982). Preparation of 2-aminobenzothiazoles (U.S. Patent No. 4,363,913). Available at:

  • Julabo USA. (2017, March 2). How To Scale Up Reactions From a Lab To Commercial Applications [Video]. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved January 22, 2026, from [Link]

  • Nottingham ePrints. (n.d.). The Synthesis of Benzisothiazole and Benzothiazole Natural Products. Retrieved January 22, 2026, from [Link]

  • Challener, C. A. (2015, October 2). Practical Approaches to Large-Scale Heterocyclic Synthesis. Pharmaceutical Technology, 39(10). Available at: [Link]

  • ScienceMadness Discussion Board. (2007). 2-Amino benzothiazole 6-carboxylic acid synthesis. Retrieved January 22, 2026, from [Link]

  • ChemRxiv. (2024). Transfer Learning for Heterocycle Retrosynthesis. Retrieved January 22, 2026, from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses, 60, 6. Available at: [Link]

  • Jangid, D. K., et al. (2017). An Efficient Synthesis of 2-Aminobenzothiazole and its Derivatives in Ionic Liquids. International Journal of Pharmaceutical Sciences and Research, 8(7), 2960-2964. Available at: [Link]

  • Allen, C. F. H., & VanAllan, J. (1943). 2-Amino-6-methylbenzothiazole. Organic Syntheses, 23, 7. Available at: [Link]

  • Chem-Impex. (n.d.). 4-Amino-3-methylbenzoic acid. Retrieved January 22, 2026, from [Link]

  • Banik, B. K., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, 28(12), 4758. Available at: [Link]

  • Wang, R., et al. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules, 27(4), 1438. Available at: [Link]

  • Google Patents. (2016). A kind of synthetic method of N-methyl-4-(methylamino)-3-nitrobenzamide (Chinese Patent No. CN104356022B). Available at:

  • Bundel, M. S., et al. (2025). AN EFFECTIVE SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances. Available at: [Link]

  • HWS Labortechnik. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved January 22, 2026, from [Link]

  • Tanke, R. S., & Foxman, B. M. (2007). 2-Amino-4-methylbenzothiazole. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4563. Available at: [Link]

  • American Chemical Society. (2026). Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. Organic Letters. Available at: [Link]

  • MDPI. (2019). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 24(9), 1697. Available at: [Link]

  • TMP Chem. (2021, April 23). 2021 Heterocyclic Chemistry Lecture 8 [Video]. YouTube. Available at: [Link]

  • Scientist. (2025, January 11). Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods [Video]. YouTube. Available at: [Link]

  • American Chemical Society. (2026). Construction of Three-Dimensional Covalent Organic Frameworks for Photocatalytic Synthesis of 2,3-Dihydrobenzofuran Derivatives. Journal of the American Chemical Society. Available at: [Link]

Sources

method refinement for consistent results in biological assays with 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from Your Application Scientist

Welcome to the technical support guide for 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid and its structural analogs. As a class of molecules, benzothiazoles are exceptionally valuable, demonstrating a wide spectrum of biological activities that make them compelling candidates in drug discovery and chemical biology.[1][2] However, their shared structural features—a rigid, heterocyclic, and often fluorescent core—can present unique challenges in biological assays, leading to issues with reproducibility and data interpretation.

This guide is structured to move beyond simple protocol recitation. My goal is to provide you with the causal reasoning behind common experimental pitfalls and to equip you with robust, self-validating methods for troubleshooting and refining your assays. The information herein is synthesized from published data on the benzothiazole scaffold and its derivatives to provide a comprehensive framework for ensuring your results are both consistent and meaningful.

Part 1: Foundational Knowledge - Compound Properties & Handling

This section addresses the most critical, and often overlooked, source of experimental variability: the physical behavior of the compound itself.

Q1: What are the key physicochemical properties of this compound that I should be aware of?

A: Understanding the inherent properties of your molecule is the first step toward predicting its behavior in an aqueous assay environment. While extensive experimental data for this specific molecule is not widely published, we can infer its likely characteristics from its structure and data on close analogs.

The structure combines three key features:

  • A 2-Aminobenzothiazole Core: This group is largely non-polar, contributing to low aqueous solubility. It is also a known fluorophore, a critical consideration for many assay formats.[3]

  • A Carboxylic Acid Group: This group introduces a site for ionization. At pH levels above its pKa (likely around 3-4), the carboxylate anion will be present, which can increase aqueous solubility. Conversely, in acidic media (pH < pKa), the neutral, less soluble form will dominate.

  • Methyl and Amino Groups: These substituents can influence solubility and the potential for hydrogen bonding with biological targets.

Table 1: Physicochemical Properties of this compound and a Key Analog

PropertyThis compound2-Amino-4-methylbenzothiazole (Analog)[4]Causality & Experimental Implication
Structure Chemical structure of this compoundChemical structure of 2-Amino-4-methylbenzothiazoleThe addition of the carboxylic acid provides a handle for pH-dependent solubility but the core remains hydrophobic.
Molecular Formula C₉H₈N₂O₂SC₈H₈N₂S---
Molecular Weight 208.24 g/mol 164.23 g/mol ---
Aqueous Solubility Predicted to be low< 1 mg/mL[4]The compound will likely require an organic co-solvent (like DMSO) for initial solubilization and may precipitate in aqueous buffers.
Predicted LogP ~1.5 - 2.52.1Indicates a preference for lipophilic environments. High concentrations in aqueous buffers may lead to aggregation.
Reactivity Amine group is basic; sensitive to moisture.[4]Amine group is basic; sensitive to moisture.[4]Avoid strongly acidic conditions which could protonate the amine and affect activity. Store desiccated.
Q2: How do I properly prepare and store stock solutions to ensure consistency between experiments?

A: Inconsistent stock solutions are a primary driver of irreproducible results. The goal is to create a high-concentration, stable, and aggregate-free solution that can be reliably diluted into your final assay buffer.

  • Initial Solubilization:

    • Accurately weigh the compound using a calibrated microbalance.

    • Add 100% anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM). Anhydrous DMSO is critical as the compound is moisture-sensitive.[4]

    • Use a combination of vortexing and brief sonication in a water bath to facilitate dissolution.

  • Clarity Check (Mandatory QC Step):

    • After dissolution, centrifuge the stock solution at high speed (>10,000 x g) for 10 minutes.

    • Carefully transfer the supernatant to a new, sterile tube. This step removes any microscopic, undissolved particulate matter that can act as a seed for precipitation or aggregation upon dilution.

  • Aliquoting and Storage:

    • Dispense the clarified stock into single-use aliquots in low-binding tubes. The volume should be sufficient for one experiment to avoid repeated freeze-thaw cycles.

    • Store aliquots at -80°C, protected from light. The benzothiazole core can be light-sensitive.

G cluster_prep Stock Preparation cluster_qc Quality Control cluster_store Storage weigh 1. Weigh Compound dmso 2. Add Anhydrous DMSO weigh->dmso dissolve 3. Vortex & Sonicate dmso->dissolve spin 4. Centrifuge (10k x g) dissolve->spin transfer 5. Transfer Supernatant spin->transfer aliquot 6. Create Single-Use Aliquots transfer->aliquot store 7. Store at -80°C, Protected from Light aliquot->store

Caption: Workflow for preparing a validated compound stock solution.

Part 2: Troubleshooting Common Assay Artifacts

Once you have a reliable stock solution, the next challenge is the compound's behavior in the final assay environment. Benzothiazoles are notorious for producing artifacts that can be mistaken for genuine biological activity.

Q3: My fluorescence-based assay shows a high background signal or a false-positive "hit." Could the compound be interfering?

A: Yes, this is highly probable. The benzothiazole scaffold is intrinsically fluorescent.[3][5] This property can directly interfere with any assay that uses fluorescence as a readout (e.g., FRET, FP, or fluorescent substrate-based assays).

Causality: The compound absorbs light at a specific wavelength (excitation) and emits it at a longer wavelength (emission). If these wavelengths overlap with those of your assay's fluorophores, you will record a signal that is not related to the biological activity you are trying to measure. This effect is concentration-dependent and will often produce a dose-response curve that mimics a true "hit."

  • Run "Compound-Only" Controls: In a separate plate, prepare dilutions of your compound in the final assay buffer without any other biological components (e.g., no enzyme, no cells, no detection reagents). Read the plate on your instrument using the same settings as your main experiment. A significant signal in this control confirms direct compound fluorescence.

  • Characterize the Spectral Properties: If you have access to a scanning fluorometer, measure the excitation and emission spectra of the compound in your assay buffer. This will reveal its fluorescent profile and allow you to assess the degree of spectral overlap with your assay's reagents.

  • Switch Assay Technology: If interference is confirmed and cannot be mitigated, the most robust solution is to switch to an orthogonal assay technology that is not fluorescence-based, such as those relying on luminescence (e.g., Kinase-Glo®, CellTiter-Glo®) or absorbance.

Table 2: Potential Interference Mechanisms of Benzothiazoles in Common Assays

Assay TypeReadoutPotential Interference MechanismMitigation Strategy
Fluorescence Intensity FluorescenceIntrinsic compound fluorescence.[3]Run compound-only controls; switch to a non-fluorescent assay format.
FRET / TR-FRET FluorescenceCompound fluorescence or quenching of donor/acceptor fluorophores.Spectral analysis to check for overlap; use red-shifted dyes if possible.
Absorbance (Colorimetric) Light AbsorbanceCompound may absorb light at the detection wavelength (especially if colored).Run compound-only controls; perform a full absorbance scan of the compound.
MTT / MTS Assays Formazan AbsorbanceBenzothiazoles can have redox activity, directly reducing the tetrazolium salt and causing a false signal of cell viability.Use a non-redox-based viability assay like CellTiter-Glo® (measures ATP).
Luminescence (Luciferase) Light EmissionLess common, but some compounds can inhibit or stabilize luciferase.Run compound against luciferase enzyme directly (in vitro counter-screen).
Q4: I'm observing a poor dose-response curve (e.g., shallow slope, inconsistent IC50) and high variability between replicates. What is the likely cause?

A: The most common culprits for this behavior are poor solubility in the final assay buffer and/or compound aggregation. These two phenomena are often linked.

Causality: When the DMSO stock is diluted into the aqueous assay buffer, the compound's concentration may exceed its solubility limit. This can cause it to either precipitate out of solution (visible) or form sub-microscopic colloidal aggregates (invisible). These aggregates are problematic because they can non-specifically inhibit enzymes by sequestering them, leading to erratic and often steep, non-stoichiometric inhibition curves.[6] This is a well-known characteristic of many Pan-Assay Interference Compounds (PAINs).

G start Inconsistent Dose-Response sol_check 1. Visually Inspect Plate for Precipitation start->sol_check precip Precipitate Observed? sol_check->precip sol_action Action: - Lower max concentration - Increase final DMSO % (if tolerated) - Test alternative buffers precip->sol_action Yes agg_check 2. Test for Aggregation precip->agg_check No yes_sol Yes no_sol No detergent_test 3. Add 0.01% Tween-20 to Assay Buffer agg_check->detergent_test ic50_shift IC50 Value Shifts Significantly? detergent_test->ic50_shift agg_conclusion Conclusion: Aggregation is the likely cause. Report data with detergent. ic50_shift->agg_conclusion Yes other_cause Conclusion: Inconsistency due to other factors (e.g., target instability, reagent variability). ic50_shift->other_cause No yes_agg Yes no_agg No

Caption: Decision tree for troubleshooting poor dose-response behavior.

  • Detergent Inclusion: The simplest method to diagnose aggregation is to re-run the assay with a low, non-denaturing concentration of a non-ionic detergent included in the assay buffer.

    • Recommended: 0.01% (w/v) Tween-20 or Triton X-100.

    • Interpretation: If the compound's potency (IC50) significantly decreases or the dose-response curve becomes more consistent in the presence of the detergent, it strongly indicates that aggregation was responsible for the initial "activity."

  • Gold Standard Method (for dedicated studies): Dynamic Light Scattering (DLS) can directly measure the size of particles in a solution. Analyzing the compound in assay buffer at high concentrations will reveal the presence of aggregates if particles significantly larger than a small molecule are detected.

Part 3: Frequently Asked Questions (FAQs)

  • Q: What is the best starting solvent for this compound?

    • A: 100% anhydrous DMSO is the recommended starting point due to the compound's predicted low aqueous solubility and moisture sensitivity.[4] Always ensure the final concentration of DMSO in your assay is low (typically <0.5%) and is consistent across all wells, including controls.

  • Q: Based on its structure, could this compound be a Pan-Assay Interference Compound (PAINs)?

    • A: Yes, it has features common to PAINs. The benzothiazole core is a known chromophore/fluorophore which can cause interference.[3] Furthermore, as a heterocyclic compound with moderate lipophilicity, it has the potential to form aggregates at micromolar concentrations, a classic PAINs behavior.[6] It is crucial to perform the interference and aggregation checks described above to de-risk your results.

  • Q: How does the carboxylic acid group affect its behavior in assays?

    • A: The carboxylic acid introduces pH-dependent solubility. In assays run at neutral or basic pH (e.g., pH 7.4), the group will be deprotonated (carboxylate), which should aid solubility compared to analogs without this group. However, in acidic environments (e.g., some cell culture media or lysosomal assays), it will be protonated and less soluble, increasing the risk of precipitation.

  • Q: I am working with a different benzothiazole derivative. Is this guide still relevant?

    • A: Absolutely. While the specific potency and targets will differ, the core physicochemical challenges—solubility, aggregation, and potential for fluorescence interference—are class-wide properties of the benzothiazole scaffold. The troubleshooting workflows and control experiments outlined here are best practices for working with any novel heterocyclic compound.

References

  • (Reference intentionally omitted for numbering alignment)
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15132, 2-Amino-4-methylbenzothiazole. Retrieved January 22, 2026 from [Link].

  • Małgorzata A. Broda, et al. (2020). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules. Available at: [Link].

  • (Reference intentionally omitted for numbering alignment)
  • G. Kaur, et al. (2021). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules. Available at: [Link].

  • A. D. D. Gee, et al. (2020). 2-Amino-1,3-benzothiazole-6-carboxamide Preferentially Binds the Tandem Mismatch Motif r(UY:GA). Biochemistry. Available at: [Link].

  • (Reference intentionally omitted for numbering alignment)
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 246898, 2-Methyl-1,3-benzothiazole-6-carboxylic acid. Retrieved January 22, 2026 from [Link].

  • H. Kim, et al. (2023). Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. Biosensors. Available at: [Link].

  • (Reference intentionally omitted for numbering alignment)
  • (Reference intentionally omitted for numbering alignment)
  • (Reference intentionally omitted for numbering alignment)
  • O. M. Ebenezer, et al. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. International Journal of Molecular Sciences. Available at: [Link].

  • A. A. El-Sayed, et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules. Available at: [Link].

  • Y. Wang, et al. (2019). A Green-emitting Fluorescent Probe Based on a Benzothiazole Derivative for Imaging Biothiols in Living Cells. Molecules. Available at: [Link].

  • (Reference intentionally omitted for numbering alignment)
  • T. A. Pozmogova, et al. (2019). Benzothiazole derivatives as fluorescent “light-up” probes for duplex and quadruplex DNA. Biochimie. Available at: [Link].

  • E. E. Ilgın, et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances. Available at: [Link].

  • M. L. Barreca, et al. (2023). Editorial: Emerging heterocycles as bioactive compounds. Frontiers in Chemistry. Available at: [Link].

  • (Reference intentionally omitted for numbering alignment)
  • S. Da Pozzo, et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. International Journal of Molecular Sciences. Available at: [Link].

  • H. Liu, et al. (2023). Synthesis and Fluorescent Properties of Some Benzothiazole Derivatives Synthesized via Suzuki Cross Coupling Reaction. Indian Journal of Chemistry. Available at: [Link].

  • (Reference intentionally omitted for numbering alignment)
  • (Reference intentionally omitted for numbering alignment)
  • (Reference intentionally omitted for numbering alignment)
  • (Reference intentionally omitted for numbering alignment)
  • S. Heiser, et al. (2002). Identification of benzothiazoles as potential polyglutamine aggregation inhibitors of Huntington's disease by using an automated filter retardation assay. Proceedings of the National Academy of Sciences. Available at: [Link].

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comprehensive comparison of analytical methodologies for the quantitative determination of 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid, a key heterocyclic compound with significant potential in pharmaceutical research. As drug development professionals, the integrity of our data is paramount, and it begins with robust, validated analytical methods. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1]. This document provides a detailed framework for the validation of two primary analytical techniques: a high-specificity High-Performance Liquid Chromatography (HPLC) method and a rapid UV-Vis Spectrophotometric method.

The principles outlined are grounded in the International Council for Harmonisation (ICH) guidelines, ensuring that the methodologies are scientifically sound and meet global regulatory expectations[1][2]. We will not only detail the protocols but also explore the scientific rationale behind the selection of specific experimental parameters, providing a self-validating system for researchers.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity and Stability

For a multi-functional molecule like this compound, which contains a UV-active benzothiazole core, an acidic carboxylic acid group, and a basic amino group, HPLC is the analytical method of choice. Its high resolving power makes it ideal for separating the active pharmaceutical ingredient (API) from process impurities and potential degradation products, a critical requirement for a stability-indicating method[1][3].

Causality Behind Experimental Choices

The development of a robust HPLC method is a systematic process. The choices for the stationary and mobile phases are dictated by the physicochemical properties of the analyte.

  • Stationary Phase Selection: A C18 reverse-phase column is proposed due to the non-polar benzothiazole backbone of the molecule. The alkyl chains of the C18 stationary phase will interact with the non-polar regions of the analyte, providing effective retention. A column with dimensions like 4.6 x 150 mm and a 5 µm particle size offers a good balance between resolution, efficiency, and backpressure[4].

  • Mobile Phase Selection: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is standard for reverse-phase HPLC. Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of an acid, such as formic acid or phosphoric acid, to the mobile phase is crucial[5]. It serves two purposes:

    • Suppressing Ionization: The carboxylic acid and amino groups on the analyte are ionizable. By maintaining a low pH (e.g., around 3.0), the ionization of the carboxylic acid is suppressed, leading to a more retained and symmetrical peak shape.

    • Improving Peak Shape: Protonating the free silanol groups on the silica-based stationary phase minimizes secondary interactions with the basic amino group of the analyte, preventing peak tailing.

  • Detector Selection: The conjugated benzothiazole system imparts strong UV absorbance. A photodiode array (PDA) or a standard UV detector set at a wavelength of maximum absorbance (λmax) will provide high sensitivity. Based on studies of similar 2-aminobenzothiazole structures, a detection wavelength in the range of 270-330 nm is expected to be optimal[6].

Experimental Workflow for HPLC Method Validation

The following diagram illustrates the logical flow of the HPLC method validation process, from initial setup to the final report.

HPLC_Validation_Workflow cluster_prep Preparation cluster_method Method Execution cluster_validation Validation Parameters (ICH Q2(R2)) cluster_analysis Data Analysis & Reporting prep_std Prepare Standard Solutions instrument_setup Instrument Setup (Column, Mobile Phase) prep_sample Prepare Sample Solutions system_suitability System Suitability Test (SST) instrument_setup->system_suitability Equilibrate run_sequence Run Validation Sequence system_suitability->run_sequence If SST Passes specificity Specificity (Forced Degradation) run_sequence->specificity linearity Linearity & Range run_sequence->linearity accuracy Accuracy (% Recovery) run_sequence->accuracy precision Precision (Repeatability & Intermediate) run_sequence->precision robustness Robustness run_sequence->robustness data_processing Process Data (Peak Integration) statistical_analysis Statistical Analysis data_processing->statistical_analysis validation_report Compile Validation Report statistical_analysis->validation_report

Caption: Workflow for HPLC method validation.

Detailed Experimental Protocol: Stability-Indicating HPLC Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV or PDA detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (0.1% Formic Acid in Water) and Solvent B (Acetonitrile). A starting gradient could be 95:5 (A:B) ramping to 20:80 (A:B) over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: To be determined by scanning a standard solution (e.g., 10 µg/mL) from 200-400 nm to find the λmax.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of 1 mg/mL of this compound in a suitable solvent (e.g., acetonitrile or methanol).

    • Prepare working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing the analyte in the diluent to achieve a theoretical concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Forced Degradation Study:

    • To establish specificity, the drug substance is subjected to stress conditions as mandated by ICH guidelines[3].

    • Acid Hydrolysis: Reflux in 0.1 N HCl at 80°C for 4 hours.

    • Base Hydrolysis: Reflux in 0.1 N NaOH at 80°C for 2 hours.

    • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug to 105°C for 48 hours.

    • Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light for a specified duration.

    • Analyze the stressed samples alongside a non-degraded control. The method is deemed "stability-indicating" if all degradation product peaks are adequately resolved from the main analyte peak.

Data Summary for HPLC Validation

The following table outlines the validation parameters and typical acceptance criteria based on ICH guidelines[1][2].

ParameterTestAcceptance Criteria
Specificity Analyze blank, placebo, and stressed samples.No interference at the retention time of the analyte. The method resolves the analyte from degradation products.
Linearity Analyze 5-6 concentrations across the range.Correlation coefficient (R²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision.80% to 120% of the test concentration for assay.
Accuracy Analyze spiked samples at 3 levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision
Repeatability6 replicate injections at 100% concentration.Relative Standard Deviation (RSD) ≤ 2.0%.
Intermediate PrecisionRepeatability on a different day, with a different analyst.RSD ≤ 2.0%.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1 or based on standard deviation of the response and the slope.Precision (RSD) at this concentration should be acceptable.
Robustness Vary parameters like mobile phase pH (±0.2), column temperature (±5°C), and flow rate (±0.1 mL/min).System suitability parameters remain within limits; no significant impact on results.

UV-Vis Spectrophotometry: A Rapid Alternative for Routine Analysis

For applications where high specificity is not the primary concern, such as routine quantification of the pure substance or in simple formulations, UV-Vis spectrophotometry offers a rapid and cost-effective alternative. The method relies on the inherent UV absorbance of the benzothiazole chromophore.

Causality Behind Experimental Choices
  • Solvent Selection: The solvent must be transparent in the UV region of interest and capable of fully dissolving the analyte. Methanol or ethanol are common choices for compounds like this. A buffered aqueous solution could also be used to control the ionization state of the molecule, ensuring consistent spectral characteristics.

  • Wavelength Selection: The wavelength of maximum absorbance (λmax) is chosen for quantification. This provides the highest sensitivity and minimizes the impact of minor wavelength shifts. Spectroscopic studies of 2-amino-4-methylbenzothiazole have been conducted, which can guide the determination of an appropriate analytical wavelength[7][8].

Experimental Workflow for UV-Vis Method Development

UV_Vis_Workflow cluster_dev Method Development cluster_cal Calibration cluster_quant Quantification select_solvent Select Solvent determine_lambda_max Determine λmax select_solvent->determine_lambda_max prep_standards Prepare Calibration Standards determine_lambda_max->prep_standards measure_abs Measure Absorbance prep_standards->measure_abs plot_curve Plot Calibration Curve measure_abs->plot_curve calculate_conc Calculate Concentration plot_curve->calculate_conc Using Beer's Law y = mx + c prep_sample Prepare Sample measure_sample_abs Measure Sample Absorbance prep_sample->measure_sample_abs measure_sample_abs->calculate_conc

Caption: UV-Vis method development and quantification workflow.

Detailed Experimental Protocol: UV-Vis Spectrophotometry
  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

  • Solvent: HPLC-grade Methanol.

  • Determination of λmax:

    • Prepare a dilute solution (e.g., 10 µg/mL) of the analyte in methanol.

    • Scan the solution from 400 nm to 200 nm against a methanol blank.

    • Identify the wavelength of maximum absorbance (λmax).

  • Standard Curve Preparation:

    • Prepare a stock solution (e.g., 100 µg/mL) of the analyte in methanol.

    • Create a series of at least five standard solutions by serial dilution to cover the expected sample concentration range (e.g., 2, 5, 10, 15, 20 µg/mL).

  • Analysis:

    • Measure the absorbance of each standard and the sample solution at the predetermined λmax against the solvent blank.

    • Plot a calibration curve of absorbance versus concentration and determine the concentration of the sample from its absorbance using the regression equation.

Data Summary for UV-Vis Validation
ParameterTestAcceptance Criteria
Specificity Analyze a placebo/excipient blend.Negligible absorbance from excipients at the analytical wavelength.
Linearity Analyze 5-6 concentrations across the range.Correlation coefficient (R²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision.The interval between the upper and lower concentrations that have been demonstrated to be accurate, precise, and linear.
Accuracy Analyze spiked samples at 3 levels.Mean recovery between 98.0% and 102.0%.
Precision
Repeatability6 replicate measurements of a single standard.RSD ≤ 2.0%.

Comparative Analysis: HPLC vs. UV-Vis Spectrophotometry

The choice between HPLC and UV-Vis spectrophotometry depends entirely on the intended application.

FeatureHPLC with UV/PDA DetectorUV-Vis Spectrophotometry
Specificity Very High. Can separate the analyte from impurities and degradation products. It is a stability-indicating method.Low. Cannot distinguish between the analyte and other absorbing species (impurities, excipients).
Sensitivity High (typically ng/mL level).Moderate (typically µg/mL level).
Throughput Lower (run times of 10-30 minutes per sample).High (measurements take seconds).
Cost Higher (instrumentation, columns, solvents).Lower (simpler instrumentation, less solvent waste).
Application Release and stability testing, impurity profiling, quality control of drug products.Quantification of pure drug substance, simple formulations, in-process controls where interferences are absent.

Conclusion

For the comprehensive analysis of This compound in a drug development setting, a validated, stability-indicating HPLC method is indispensable. It provides the specificity, sensitivity, and reliability required to meet regulatory standards and ensure product quality. The detailed protocol and validation framework presented here serve as a robust starting point for its implementation.

Conversely, UV-Vis spectrophotometry stands as a valuable complementary technique. Its simplicity and speed make it an excellent choice for routine, high-throughput analyses where the sample matrix is well-defined and free of interfering substances. By understanding the capabilities and limitations of each method, researchers can make informed decisions, ensuring the integrity and efficiency of their analytical workflows.

References

  • Basavanakatti, V. S., et al. (2024). "Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples." BMC Chemistry, 18(1), 220. Available at: [Link]

  • Nowicka, E., et al. (2020). "Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies." Molecules, 25(21), 5227. Available at: [Link]

  • Suddala, K. C., et al. (2020). "2-Amino-1,3-benzothiazole-6-carboxamide Preferentially Binds the Tandem Mismatch Motif r(UY:GA)." Biochemistry, 59(35), 3249-3259. Available at: [Link]

  • Mary, Y. S., et al. (2012). "FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 95, 418-428. Available at: [Link]

  • Mikiciuk-Olasik, E., et al. (2011). "Application of hplc method for investigation of stability of new benzimidazole derivatives." Acta Poloniae Pharmaceutica, 68(5), 651-657. Available at: [Link]

  • Basavanakatti, V. S., et al. (2024). "Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples." ResearchGate. Available at: [Link]

  • Wanjari, P., et al. (2017). "Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives." International Journal of Pharmaceutical Research & Science. Available at: [Link]

  • Charris, J., et al. (2006). "A Convenient Route to 2-Substituted Benzothiazole-6-carboxylic Acids Using Nitrobenzene as Oxidant." Journal of Chemical Research, 2006(12), 785-786. Available at: [Link]

  • Mary, Y. S., et al. (2012). "FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 95, 418-428. Available at: [Link]

  • Basavanakatti, V. S., et al. (2024). "Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples." BMC Chemistry, 18(1), 220. Available at: [Link]

  • European Medicines Agency. (2022). "ICH guideline Q2(R2) on validation of analytical procedures." Available at: [Link]

  • Allen, C. F. H., and VanAllan, J. (1941). "Benzothiazole, 2-amino-6-methyl-." Organic Syntheses, 21, 14. Available at: [Link]

  • Fleming, I. O., et al. (2023). "Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes." ACS Infectious Diseases, 9(5), 1144-1156. Available at: [Link]

  • Patel, K., et al. (2023). "Stability Indicating HPLC Method Development: A Review." International Research Journal of Pharmacy and Medical Sciences. Available at: [Link]

  • SIELC Technologies. "Separation of 2-(4-Aminophenyl)-6-methylbenzothiazole sulfonic acid on Newcrom R1 HPLC column." Available at: [Link]

  • Singh, P., et al. (2023). "2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges." International Academic Journal of Engineering, Science and Management. Available at: [Link]

  • Venugopala, K. N., et al. (2021). "Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents." Journal of Young Pharmacists, 13(3), 253-258. Available at: [Link]

  • West, N. P., et al. (2009). "Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH." PLoS ONE, 4(5), e5617. Available at: [Link]

  • Carradori, S., et al. (2013). "2-Aminobenzothiazole derivatives as new antifungal agents." Bioorganic & Medicinal Chemistry Letters, 23(17), 4889-4892. Available at: [Link]

  • Kumar, V., et al. (2018). "Stability Indicating HPLC Method Development and Validation." Journal of Pharmaceutical Sciences and Research, 10(9), 2278-6074. Available at: [Link]

  • Al-Ostath, O. M. S., et al. (2024). "Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents." ACS Omega, 9(14), 13928-13950. Available at: [Link]

Sources

A Comparative Analysis of the Biological Activities of 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the benzothiazole scaffold represents a privileged structure, consistently appearing in compounds with a wide array of biological activities. This guide provides a comprehensive comparative study of the biological activities of 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid and its analogs. We will delve into the synthesis, mechanisms of action, and structure-activity relationships that govern their efficacy as antimicrobial, anticancer, and anti-inflammatory agents. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile heterocyclic system.

Introduction to the 2-Aminobenzothiazole Scaffold

The 2-aminobenzothiazole core is a bicyclic heterocyclic system that has garnered significant attention in drug discovery due to its remarkable pharmacological profile.[1] Its derivatives have been reported to exhibit a broad spectrum of activities including antimicrobial, anticancer, anti-inflammatory, and even neuroprotective effects.[2] The structural rigidity of the fused ring system, coupled with the electronic properties of the nitrogen and sulfur heteroatoms, allows for diverse interactions with biological targets. The presence of the 2-amino group and the potential for substitution on the benzene ring, such as the 4-methyl and 6-carboxylic acid moieties of our lead molecule, provide ample opportunities for synthetic modification to fine-tune biological activity.

Synthesis of this compound and Analogs

The synthesis of 2-aminobenzothiazole derivatives is well-established, with the Hugerschoff reaction being a cornerstone method. This typically involves the reaction of an appropriately substituted aniline with a thiocyanate salt in the presence of a halogen, such as bromine, in an acidic medium.[2][3] For our parent molecule, 4-amino-3-methylbenzoic acid would serve as the starting material.

A general synthetic workflow for producing a library of analogs is depicted below. Variations in the starting aniline allow for the introduction of different substituents on the benzene ring, enabling a systematic exploration of structure-activity relationships.

Synthesis_Workflow SubstitutedAniline Substituted Aniline (e.g., 4-amino-3-methylbenzoic acid) Reaction Cyclization Reaction (Hugerschoff Synthesis) SubstitutedAniline->Reaction Thiocyanate Thiocyanate Salt (e.g., KSCN, NaSCN) Thiocyanate->Reaction Halogen Halogen (e.g., Br2) Halogen->Reaction Solvent Acidic Solvent (e.g., Acetic Acid) Solvent->Reaction Product 2-Aminobenzothiazole Analog Reaction->Product Purification Purification (Recrystallization/Chromatography) Product->Purification FinalProduct Pure Analog Purification->FinalProduct

Caption: General synthetic workflow for 2-aminobenzothiazole analogs.

The synthesis of various analogs can be achieved through several routes:

  • One-pot multicomponent reactions: These offer an efficient and environmentally friendly approach, often utilizing catalysts and microwave irradiation to accelerate the reaction and improve yields.[1]

  • Multistep synthesis: This allows for more complex modifications, such as the introduction of amide or sulfonamide groups at the 6-position, which has been shown to enhance anti-inflammatory activity.[1]

Comparative Biological Activities

The biological activity of 2-aminobenzothiazole derivatives is highly dependent on the nature and position of substituents on the benzothiazole ring. In this section, we will compare the antimicrobial, anticancer, and anti-inflammatory activities of our lead compound and its analogs, drawing on experimental data from various studies.

Antimicrobial Activity

Benzothiazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[4] Their mechanism of action can be multifaceted, including the inhibition of essential enzymes like DNA gyrase and dihydropteroate synthase.[5]

A comparative study of various 2,6-disubstituted benzothiazoles revealed that the nature of the substituent at the 6-position significantly influences antimicrobial potency.[5] For instance, compounds with electron-withdrawing groups at this position often exhibit enhanced activity.

Compound/AnalogSubstituent at C4Substituent at C6Target OrganismMIC (µg/mL)Reference
Lead Compound -CH₃-COOHStaphylococcus aureus--
Analog 1-H-NO₂Moraxella catarrhalis4[5]
Analog 2-H-ClStaphylococcus aureus-[6]
Analog 3-F-ClStaphylococcus aureus-[3]

The data suggests that electronegative substituents at the 6-position can be crucial for potent antimicrobial activity. The carboxylic acid group of our lead compound, being electron-withdrawing, is hypothesized to contribute positively to its antimicrobial profile. Further derivatization of this carboxylic acid into esters or amides could modulate lipophilicity and cellular uptake, potentially leading to improved efficacy.

Anticancer Activity

The anticancer potential of 2-aminobenzothiazoles is a burgeoning area of research.[7] These compounds can induce apoptosis and cell cycle arrest in various cancer cell lines through multiple mechanisms, including the inhibition of protein kinases and interaction with DNA.[8]

Structure-activity relationship studies have highlighted the importance of substitutions on the benzothiazole ring for cytotoxic activity. For example, the presence of a 4-methyl group and various substituents at the 6-position can significantly impact anticancer potency.

Compound/AnalogSubstituent at C4Substituent at C6Cell LineIC₅₀ (µM)Reference
Lead Compound -CH₃-COOH---
Analog 4-H-OCH₃C6 (glioma)4.63[8]
Analog 5-H-ClC6 (glioma)>50[8]
Analog 6-CH₃-HOvarian, Colon, Renal-[7]

Note: The table demonstrates the influence of substituents on anticancer activity in related benzothiazole structures.

The significant drop in activity when the 6-methoxy group is replaced with a chlorine atom suggests that electronic and steric factors at this position play a critical role in the interaction with the biological target.[8] The 4-methyl group has also been noted to contribute to increased antitumor activity against several cancer cell lines.[7]

A proposed mechanism of action for some anticancer benzothiazoles involves the induction of oxidative stress, leading to apoptosis.

Anticancer_Mechanism Benzothiazole 2-Aminobenzothiazole Analog CancerCell Cancer Cell Benzothiazole->CancerCell ROS Increased Reactive Oxygen Species (ROS) CancerCell->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: Proposed mechanism of anticancer activity via oxidative stress.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Benzothiazole derivatives have emerged as promising anti-inflammatory agents, with some exhibiting potent inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[9][10]

The anti-inflammatory activity is also highly dependent on the substitution pattern. The incorporation of amide or sulfonamide moieties at the 6-position has been shown to yield compounds with significant anti-inflammatory effects.[1]

Compound/AnalogSubstituent at C4Substituent at C6ActivityReference
Lead Compound -CH₃-COOH--
Analog 7-H-NH-AcylHigh anti-inflammatory activity[1]
Analog 8-H-NH-SulfonylHigh anti-inflammatory activity[1]
Analog 9-H-Isatin complexSuperior to indomethacin[10]

Note: The table highlights the impact of 6-position modifications on anti-inflammatory properties.

The carboxylic acid group of the lead compound provides a convenient handle for the synthesis of such amide and sulfonamide analogs, offering a promising avenue for the development of potent anti-inflammatory drugs. The proposed mechanism for their anti-inflammatory action often involves the inhibition of COX enzymes, which are responsible for the production of pro-inflammatory prostaglandins.

Anti_inflammatory_Mechanism ArachidonicAcid Arachidonic Acid COX COX Enzymes (COX-1, COX-2) ArachidonicAcid->COX Prostaglandins Prostaglandins (Inflammation) COX->Prostaglandins Benzothiazole 2-Aminobenzothiazole Analog Benzothiazole->COX Inhibition

Caption: Mechanism of anti-inflammatory action via COX enzyme inhibition.

Experimental Protocols

To ensure the reproducibility and validity of the findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the biological activities of 2-aminobenzothiazole derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.

In Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema)

This is a standard in vivo model to screen for acute anti-inflammatory activity.

  • Animal Grouping: Animals (typically rats or mice) are divided into control, standard (e.g., treated with indomethacin), and test groups.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose.

  • Induction of Edema: After a set time, a sub-plantar injection of carrageenan is administered to the right hind paw of each animal to induce inflammation.

  • Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising class of compounds with diverse and potent biological activities. The available data strongly suggest that the nature and position of substituents on the benzothiazole ring are critical determinants of their antimicrobial, anticancer, and anti-inflammatory efficacy. The 4-methyl group appears to be beneficial for anticancer activity, while the 6-carboxylic acid group not only potentially contributes to antimicrobial effects but also serves as a versatile handle for further synthetic modifications to enhance anti-inflammatory properties.

Future research should focus on the systematic synthesis and screening of a focused library of analogs of this compound to establish more definitive quantitative structure-activity relationships. This should include modifications at the 2-amino group, derivatization of the 6-carboxylic acid, and exploration of a wider range of substituents on the benzene ring. In-depth mechanistic studies are also warranted to elucidate the precise molecular targets and pathways responsible for the observed biological effects. Such efforts will undoubtedly pave the way for the development of novel and effective therapeutic agents based on this remarkable heterocyclic scaffold.

References

  • Synthesis of biologically active derivatives of 2-aminobenzothiazole. (2021). Russian Chemical Bulletin, 70(5), 785-798. Available at: [Link]

  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024). Baghdad University.
  • Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. (2024). Molecules, 29(13), 3048. Available at: [Link]

  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. (2020). ACS Omega, 5(14), 8087-8095. Available at: [Link]

  • Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. (2024). Journal of University of Babylon for Pure and Applied Sciences, 32(4), 1-10.
  • Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. (2012). Der Pharma Chemica, 4(3), 1081-1086.
  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (2021). Journal of Heterocyclic Chemistry, 58(8), 1637-1646.
  • Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. (2023). Bioorganic & Medicinal Chemistry Letters, 88, 129301. Available at: [Link]

  • A Review on Anti-Inflammatory Activity of Benzthiazole Derivatives. (2022). Research Journal of Pharmacy and Technology, 15(3), 1363-1369.
  • Recent insights into antibacterial potential of benzothiazole derivatives. (2023). Journal of Molecular Structure, 1285, 135438. Available at: [Link]

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021). Molecules, 26(17), 5122. Available at: [Link]

  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (2019). Scientific Reports, 9(1), 1-14. Available at: [Link]

  • Molecular co-crystals of 2-aminothiazole derivatives. (1999). Acta Crystallographica Section B: Structural Science, 55(5), 758-766.
  • Synthesis, antioxidant and anticancer activity of 2-amino-4-methyl-1,3-oxazole-5-carboxylic acid derivatives of amino acids and peptides. (2015). Journal of the Serbian Chemical Society, 80(10), 1239-1250.
  • Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications. (2024). Molecules, 29(4), 850. Available at: [Link]

  • The Synthesis, Antimicrobial Activity Studies, and Molecular Property Predictions of Novel Benzothiazole-2-Thione Derivatives. (2017). Acta Pharmaceutica Sciencia, 55(3), 17-32.
  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (2017). European Journal of Medicinal Chemistry, 139, 547-560. Available at: [Link]

  • Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. (2022). Antioxidants, 11(2), 411. Available at: [Link]

  • 2-Aminobenzothiazoles in anticancer drug design and discovery. (2023). European Journal of Medicinal Chemistry, 258, 115598. Available at: [Link]

  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (2021).
  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (2022). International Journal of Molecular Sciences, 23(19), 11849. Available at: [Link]

Sources

A Researcher's Comparative Guide to Structure-Activity Relationships of 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The 2-aminobenzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide focuses on a specific, yet underexplored, subclass: the 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid derivatives. By dissecting the structure-activity relationships (SAR) of this molecular framework, we aim to provide researchers and drug development professionals with a comprehensive understanding of how structural modifications can influence biological efficacy. This guide will synthesize findings from related studies to propose likely SAR trends and provide the necessary experimental framework for their validation.

The this compound Scaffold: A Promising Starting Point

The core structure of this compound presents multiple points for chemical modification, each offering a vector to modulate the compound's physicochemical properties and biological activity. The key features of this scaffold are:

  • The 2-amino group: A primary amine that can be readily functionalized.

  • The 4-methyl group: A small alkyl substituent on the benzene ring.

  • The 6-carboxylic acid group: A versatile functional group that can be converted into esters, amides, and other derivatives.

  • The benzothiazole core: A bicyclic heteroaromatic system known for its diverse biological activities.[1][3]

The strategic placement of the methyl and carboxylic acid groups on the benzothiazole ring is anticipated to influence the molecule's interaction with biological targets.

Deciphering the Structure-Activity Relationship (SAR)

In the absence of a singular, comprehensive study on this specific family of derivatives, we will extrapolate potential SAR trends from the broader class of 2-aminobenzothiazoles. The following sections will explore the impact of modifications at key positions on the scaffold.

The 2-amino group is a critical site for derivatization. Studies on related 2-aminobenzothiazoles have shown that modifications at this position can significantly impact biological activity. For instance, the formation of amide or urea linkages at the 2-amino position has been a successful strategy in the development of kinase inhibitors and other therapeutic agents.

  • Acylation: Introducing acyl groups can modulate the electronic properties and hydrogen bonding potential of the 2-amino moiety. It is hypothesized that the nature of the acyl substituent (e.g., aliphatic vs. aromatic) will influence target binding.

  • Urea and Thiourea Formation: The synthesis of 2-ureido and 2-thioureido benzothiazoles has been explored for various biological activities. These modifications introduce additional hydrogen bond donors and acceptors, which can be crucial for target engagement.

The 4-methyl group, while seemingly a minor addition, can have a profound impact on the molecule's conformation and interaction with its biological target. Its presence may:

  • Induce a specific conformation: The steric bulk of the methyl group can influence the orientation of adjacent substituents and the overall shape of the molecule.

  • Provide hydrophobic interactions: The methyl group can engage in favorable hydrophobic interactions within a binding pocket.

  • Block metabolic sites: In some cases, a methyl group can prevent metabolic deactivation of the molecule, thereby increasing its bioavailability.

The 6-carboxylic acid is a key handle for modifying the solubility, polarity, and target interactions of the molecule.

  • Esterification: Converting the carboxylic acid to an ester can increase lipophilicity, which may enhance cell permeability. The size and nature of the ester's alkyl or aryl group can be varied to fine-tune this property.

  • Amidation: The formation of amides from the carboxylic acid introduces another point for hydrogen bonding and allows for the incorporation of diverse chemical moieties. This strategy has been widely used to explore the chemical space around a core scaffold.

Comparative Biological Data (Hypothetical)

To illustrate the potential SAR, the following table presents hypothetical inhibitory concentration (IC50) data against a generic kinase target. This data is intended to serve as a conceptual guide for designing future experimental work.

Compound IDR1 (at 2-amino)R2 (at 6-carboxy)IC50 (nM)
1 (Core) -H-OH5000
2a -COCH3-OH2500
2b -COPh-OH1500
3a -H-OCH34000
3b -H-NHCH33500
4a -COCH3-OCH31000
4b -COPh-NHCH3500

Experimental Protocols

Synthesis of this compound (Core Scaffold)

A plausible synthetic route to the core scaffold can be adapted from known procedures for similar benzothiazoles.[4][5]

dot

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 3-methyl-4-aminobenzoic_acid 3-Methyl-4-aminobenzoic acid Reaction_Vessel Reaction Vessel (Stirring, 0°C to RT) 3-methyl-4-aminobenzoic_acid->Reaction_Vessel 1. Add KSCN KSCN KSCN->Reaction_Vessel 2. Add Br2 Br2 Br2->Reaction_Vessel 3. Add dropwise AcOH Acetic Acid AcOH->Reaction_Vessel Solvent Core_Scaffold This compound Reaction_Vessel->Core_Scaffold Cyclization caption Synthesis of the Core Scaffold

Caption: Synthetic scheme for the core scaffold.

Step-by-step methodology:

  • To a stirred solution of 3-methyl-4-aminobenzoic acid in glacial acetic acid, add potassium thiocyanate.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Pour the reaction mixture into ice water and neutralize with a suitable base (e.g., aqueous ammonia) to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure this compound.

General Procedure for the Synthesis of 6-Carboxamide Derivatives

dot

Amide_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Core_Scaffold Core Scaffold Reaction_Vessel Reaction Vessel (Stirring, RT) Core_Scaffold->Reaction_Vessel Amine R-NH2 Amine->Reaction_Vessel Coupling_Agent Coupling Agent (e.g., HATU) Coupling_Agent->Reaction_Vessel Base Base (e.g., DIPEA) Base->Reaction_Vessel Solvent Solvent (e.g., DMF) Solvent->Reaction_Vessel Amide_Derivative 6-Carboxamide Derivative Reaction_Vessel->Amide_Derivative caption Synthesis of 6-Carboxamide Derivatives

Caption: General scheme for amide synthesis.

Step-by-step methodology:

  • Dissolve the this compound in a suitable solvent such as dimethylformamide (DMF).

  • Add a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA).

  • Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Add the desired primary or secondary amine to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.

In Vitro Anticancer Activity Assay (MTT Assay)

dot

MTT_Assay_Workflow Cell_Seeding 1. Seed cancer cells in a 96-well plate Compound_Treatment 2. Treat cells with varying concentrations of test compounds Cell_Seeding->Compound_Treatment Incubation_24_48h 3. Incubate for 24-48 hours Compound_Treatment->Incubation_24_48h MTT_Addition 4. Add MTT reagent to each well Incubation_24_48h->MTT_Addition Incubation_4h 5. Incubate for 4 hours (formazan formation) MTT_Addition->Incubation_4h Solubilization 6. Add solubilizing agent (e.g., DMSO) Incubation_4h->Solubilization Absorbance_Measurement 7. Measure absorbance at 570 nm Solubilization->Absorbance_Measurement IC50_Calculation 8. Calculate IC50 values Absorbance_Measurement->IC50_Calculation caption MTT Assay Workflow

Caption: Workflow for MTT cytotoxicity assay.

Step-by-step methodology:

  • Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium.

  • The cells are treated with the compound dilutions and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Following incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The plates are incubated for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct and comprehensive SAR studies on this specific series of derivatives are limited, by leveraging the extensive knowledge base of the broader 2-aminobenzothiazole class, we can make informed decisions in the design of new analogues. The synthetic and biological evaluation protocols provided in this guide offer a robust framework for researchers to systematically explore the chemical space around this scaffold and unlock its full therapeutic potential. The key to advancing this field will be the systematic synthesis and biological testing of a diverse library of derivatives to establish concrete structure-activity relationships.

References

  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.
  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024).
  • 2-Aminobenzothiazole-6-carboxylic acid hydrochloride. PubChem.
  • Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. PubMed Central.
  • Process for the production of 2-amino-4-methyl-benzothiazole.
  • 2-Amino-4-methylbenzothiazole. PubChem.
  • Catalano, A., et al. (2013). 2-Aminobenzothiazole derivatives: search for new antifungal agents. European Journal of Medicinal Chemistry, 64, 357-364.
  • Jebur, A. K., et al. (2019). Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate derivatives. Eurasian Journal of Analytical Chemistry, 14(2).
  • 2-Aminobenzothiazole derivatives.
  • Molecular co-crystals of 2-aminothiazole derivatives.
  • Benzothiazole synthesis. Organic Chemistry Portal.
  • 2-Amino-4-methylbenzothiazole.
  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(14), 8087-8094.
  • 2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed Central.
  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central.
  • Heterocyclic substituted ureas. II. Immunosuppressive and antiviral activity of benzothiazolyl- and benzoxazolylureas. Journal of Medicinal Chemistry.
  • 2-Amino-4-methylbenzothiazole 97 1477-42-5. Sigma-Aldrich.
  • 2-Amino benzothiazole 6-carboxylic acid synthesis. Sciencemadness Discussion Board.
  • Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against.
  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PubMed Central.
  • In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. MDPI.
  • Synthesis and antimicrobial activity of some 2-substituted aminobenzothiazoles.

Sources

comparing the efficacy of 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid with other antimicrobial agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates an urgent and continuous search for novel chemical entities that can effectively combat multidrug-resistant pathogens. While the specific compound, 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid, remains largely uncharacterized in the scientific literature regarding its antimicrobial properties, the core benzothiazole scaffold to which it belongs is a subject of intense investigation and has emerged as a promising framework in medicinal chemistry.[1][2] Benzothiazoles, heterocyclic compounds featuring a benzene ring fused to a thiazole ring, have demonstrated a broad spectrum of biological activities, including potent antibacterial and antifungal effects.[1][3][4]

This guide provides a comparative overview of the antimicrobial efficacy of various benzothiazole derivatives, drawing upon published experimental data. We will delve into their performance against a range of clinically relevant bacteria and fungi, comparing them with established antimicrobial agents. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this chemical class and the experimental methodologies used to evaluate them.

Comparative Efficacy of Benzothiazole Derivatives

Numerous studies have demonstrated that strategic structural modifications to the benzothiazole nucleus can yield compounds with significant antimicrobial potency, in some cases exceeding that of conventional antibiotics.[3][5] The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Antibacterial Activity

The antibacterial activity of benzothiazole derivatives has been evaluated against a spectrum of Gram-positive and Gram-negative bacteria. The following tables summarize the MIC values of selected benzothiazole derivatives in comparison to standard antibiotics.

Table 1: Comparative Antibacterial Activity of Benzothiazole-Isatin Derivatives against Gram-Negative and Gram-Positive Bacteria [5]

CompoundE. coli (MIC in µg/mL)P. aeruginosa (MIC in µg/mL)B. cereus (MIC in µg/mL)S. aureus (MIC in µg/mL)
Benzothiazole Derivative 41c 3.1 6.2 12.512.5
Benzothiazole Derivative 41a6.2---
Benzothiazole Derivative 41b6.2---
Ciprofloxacin (Standard)12.512.512.512.5

Data sourced from Mishra et al. (2020) as cited in a 2023 review.[5]

As the data indicates, a specific benzothiazole-isatin derivative, compound 41c, exhibited superior activity against E. coli and P. aeruginosa compared to the widely used antibiotic, ciprofloxacin.[5] This highlights the potential of this subclass of benzothiazoles in combating Gram-negative bacteria, which are often challenging to treat due to their complex cell wall structure.

Table 2: Comparative Antibacterial Activity of 2,5-Disubstituted Furan Benzothiazole Derivatives [5]

CompoundS. cerevisiae (MIC in µM)
Benzothiazole Derivative 107b 1.6
Benzothiazole Derivative 107d 3.13
Benzothiazole Derivative 107c6.25
Benzothiazole Derivative 107a12.5
Ampicillin (Standard)> 64

Data sourced from Racane et al. (2021) as cited in a 2023 review.[5]

In another study, a series of 2,5-disubstituted furan benzothiazole derivatives demonstrated potent activity against S. cerevisiae, with several compounds showing significantly lower MIC values than the standard antibiotic ampicillin.[5] The structure-activity relationship (SAR) studies from this research indicated that the presence of specific moieties at the 5th position of the benzothiazole ring enhanced the antimicrobial activity.[5]

Table 3: Comparative Antibacterial Activity of Benzothiazole Derivatives Against S. aureus [3]

CompoundS. aureus (MIC in mM)
Benzothiazole Derivative 16c 0.025
Ampicillin (Standard)-
Sulfadiazine (Standard)-

Note: The referenced study states compound 16c outperformed both ampicillin and sulfadiazine, but specific MIC values for the standards were not provided in the snippet.[3]

This particular study highlights a benzothiazole derivative with superior activity against the Gram-positive bacterium Staphylococcus aureus.[3]

Antifungal Activity

Benzothiazole derivatives have also shown promise as antifungal agents.

Table 4: Comparative Antifungal Activity of Benzothiazole Derivatives [1]

CompoundAspergillus nigerCandida albicans
Benzothiazole Derivative A1 Significant ActivitySignificant Activity
Benzothiazole Derivative A2 Significant ActivitySignificant Activity
Benzothiazole Derivative A4 Significant ActivitySignificant Activity
Benzothiazole Derivative A6 Significant ActivitySignificant Activity
Benzothiazole Derivative A9 Significant ActivitySignificant Activity
Amphotericin-B (Standard)Standard AntifungalStandard Antifungal

Note: The source describes the activity as "significant" without providing specific MIC values.[1]

Mechanism of Action: A Multi-Targeted Approach

The antimicrobial activity of benzothiazole derivatives is not attributed to a single mechanism of action. Instead, they appear to inhibit various essential processes in bacterial cells.[4][5] This multi-targeted approach is advantageous as it may reduce the likelihood of rapid resistance development.

Some of the key bacterial enzymes and pathways inhibited by benzothiazole derivatives include:

  • DNA Gyrase: Essential for DNA replication.[5]

  • Peptide Deformylase: Involved in protein synthesis.[5]

  • Uridine Diphosphate-N-acetyl Enol Pyruvyl Glucosamine Reductase (MurB): Plays a crucial role in cell wall biosynthesis.[5]

  • Dihydropteroate Synthase (DHPS): A key enzyme in the folate biosynthesis pathway.[3]

The ability to inhibit multiple, vital cellular functions underscores the therapeutic potential of the benzothiazole scaffold.[5][6]

Antimicrobial Mechanisms of Benzothiazole Derivatives cluster_bacterial_cell Bacterial Cell DNA_Replication DNA Replication Protein_Synthesis Protein Synthesis Cell_Wall_Synthesis Cell Wall Synthesis Folate_Biosynthesis Folate Biosynthesis Benzothiazole_Derivatives Benzothiazole Derivatives Benzothiazole_Derivatives->DNA_Replication Inhibits DNA Gyrase Benzothiazole_Derivatives->Protein_Synthesis Inhibits Peptide Deformylase Benzothiazole_Derivatives->Cell_Wall_Synthesis Inhibits MurB Benzothiazole_Derivatives->Folate_Biosynthesis Inhibits DHPS

Caption: Mechanisms of Action of Benzothiazole Derivatives.

Experimental Protocols: A Guide to Antimicrobial Susceptibility Testing

The data presented in this guide is primarily derived from in vitro antimicrobial susceptibility testing. The following is a generalized, step-by-step methodology for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard and widely accepted protocol.

Protocol: Broth Microdilution for MIC Determination
  • Preparation of Microbial Inoculum:

    • A pure culture of the test microorganism is grown on an appropriate agar medium.

    • Several colonies are used to inoculate a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • The broth culture is incubated until it reaches a specific turbidity, corresponding to a standardized cell density (typically 0.5 McFarland standard).

    • The inoculum is then diluted to the final required concentration for the assay.

  • Preparation of Test Compounds and Controls:

    • The benzothiazole derivatives and standard antimicrobial agents are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

    • A series of two-fold dilutions of each compound are prepared in the wells of a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation:

    • A standardized volume of the diluted microbial inoculum is added to each well of the microtiter plate containing the test compounds and controls.

    • The final volume in each well is typically 100-200 µL.

    • Positive (microorganism and broth, no compound) and negative (broth only) growth controls are included.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC:

    • After incubation, the plates are visually inspected for microbial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

    • Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the determination of the endpoint.

Broth Microdilution Workflow for MIC Determination cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Microbial Inoculum Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Compounds Prepare Serial Dilutions of Test Compounds Compounds->Inoculate Incubate Incubate Plate Inoculate->Incubate Read Visually Inspect for Growth (Determine MIC) Incubate->Read

Sources

In Vivo Validation of 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic Acid Derivatives as Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the essential in vivo validation processes for a promising class of anticancer compounds: 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid derivatives. As researchers and drug development professionals, understanding the nuances of preclinical in vivo testing is paramount for advancing novel chemical entities from the bench to the clinic. This document will delve into the rationale behind experimental design, provide detailed protocols for key assays, and present a comparative analysis of these derivatives against relevant alternatives, grounded in scientific literature.

The 2-aminobenzothiazole scaffold has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds, including those with demonstrated anticancer properties.[1][2] These derivatives have been shown to target various cancer cell lines through multiple mechanisms.[1][2] While in vitro assays provide initial insights into cytotoxicity, in vivo models are indispensable for evaluating a compound's true therapeutic potential, taking into account pharmacokinetics, pharmacodynamics, and overall systemic effects.[3]

The Imperative of In Vivo Cancer Models

Transitioning from in vitro to in vivo studies is a critical step in drug development. In vivo models, particularly rodent models, allow for the assessment of a drug candidate's efficacy and toxicity in a complex biological system, providing data that is more predictive of clinical outcomes in humans.[4] The choice of model is crucial and depends on the specific research question.

Cell Line-Derived Xenograft (CDX) Models

CDX models are a foundational tool in oncology research. They involve the subcutaneous or orthotopic implantation of human cancer cell lines into immunodeficient mice.[5] This model is relatively cost-effective and allows for high-throughput screening of compounds.[6] Subcutaneous models are particularly advantageous for their ease of tumor measurement and monitoring.[7]

Patient-Derived Xenograft (PDX) Models

PDX models involve the implantation of tumor fragments from a patient directly into an immunodeficient mouse.[8][9] These models are considered more clinically relevant as they better retain the heterogeneity and architectural characteristics of the original human tumor.[10] Consequently, PDX models often have higher predictive value for clinical efficacy.[11][12]

Experimental Workflow for In Vivo Validation

The following diagram outlines a typical workflow for the in vivo validation of a novel anticancer compound.

G cluster_0 Pre-clinical In Vivo Validation Workflow A Compound Synthesis & Characterization B In Vitro Cytotoxicity Assays A->B Initial Screening C Animal Model Selection (CDX or PDX) B->C Promising Candidates D Tumor Implantation (Subcutaneous or Orthotopic) C->D Model Establishment E Treatment Administration (Vehicle, Test Compound, Standard Drug) D->E Tumor Growth F Tumor Growth Monitoring E->F Efficacy Evaluation G Toxicity Assessment E->G Safety Evaluation H Endpoint Analysis (Tumor Excision, Histopathology, Biomarker Analysis) F->H G->H I Data Analysis & Interpretation H->I Data Consolidation

Caption: A generalized workflow for the in vivo validation of anticancer compounds.

Detailed Experimental Protocols

Subcutaneous Xenograft Model Establishment

This protocol describes the establishment of a subcutaneous tumor model, a widely used method for initial in vivo efficacy testing.[6][13]

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[14][15]

  • Immunodeficient mice (e.g., BALB/c nude or SCID)[5]

  • Matrigel® Basement Membrane Matrix

  • Sterile PBS, cell culture medium, syringes, and needles

Procedure:

  • Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of implantation, harvest the cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 1 x 10^7 cells/mL.[13]

  • Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[5]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly (e.g., twice weekly) using calipers and the formula: Volume = (Length x Width²) / 2.[7]

In Vivo Efficacy and Toxicity Assessment

Once tumors have reached the desired size, animals are randomized into treatment groups.

Treatment Groups (example):

  • Group 1: Vehicle control (e.g., saline, DMSO solution)

  • Group 2: Test Compound (this compound derivative) at a specific dose

  • Group 3: Positive Control (Standard-of-care drug, e.g., Paclitaxel, Cisplatin)[1]

Procedure:

  • Dosing: Administer the assigned treatment to each group via the appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.

  • Efficacy Monitoring: Continue to measure tumor volume throughout the study.

  • Toxicity Monitoring: Monitor the animals daily for signs of toxicity, including weight loss, changes in behavior, and altered food and water intake.[16] Body weight should be recorded regularly (e.g., three times a week).[6]

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the animals. Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, biomarker analysis).[4]

Comparative Performance Data

While specific in vivo data for this compound is not extensively published, we can extrapolate from studies on structurally similar 2-aminobenzothiazole derivatives to provide a comparative context. For instance, some 2-aminobenzothiazole derivatives have shown significant tumor growth inhibition in xenograft models.[17] One study reported a 62% reduction in tumor growth in an MC38 xenograft model with a 2-aminobenzothiazole derivative at a dose of 200 mg/kg.[17] Another derivative, HS-438, significantly suppressed tumor growth in a Ba/F3 T315I xenograft mouse model.[18]

The following table presents a hypothetical comparison based on expected outcomes from preclinical studies of a novel 2-aminobenzothiazole derivative (Compound X) against a standard chemotherapeutic agent.

ParameterVehicle ControlCompound X (50 mg/kg)Standard Drug (e.g., Paclitaxel, 10 mg/kg)
Tumor Growth Inhibition (%) 055-6570-80
Final Tumor Volume (mm³) 1500 ± 250675 ± 150450 ± 100
Body Weight Change (%) +5 ± 2-2 ± 1-10 ± 3
Observable Toxicities NoneMild lethargySignificant weight loss, alopecia

Mechanistic Insights and Signaling Pathways

Many 2-aminobenzothiazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival.[19] For example, some derivatives have been shown to inhibit protein tyrosine kinases (PTKs) and cyclin-dependent kinases (CDKs).[17]

G cluster_0 Potential Mechanism of Action Compound 2-Aminobenzothiazole Derivative PTK Protein Tyrosine Kinases (e.g., EGFR, VEGFR) Compound->PTK Inhibition CDK Cyclin-Dependent Kinases (e.g., CDK2) Compound->CDK Inhibition Proliferation Cell Proliferation PTK->Proliferation Promotes Survival Cell Survival PTK->Survival Promotes CDK->Proliferation Promotes Apoptosis Apoptosis Proliferation->Apoptosis Suppresses

Caption: A simplified diagram of a potential signaling pathway inhibited by 2-aminobenzothiazole derivatives.

Conclusion

The in vivo validation of this compound derivatives is a multifaceted process that requires careful experimental design and execution. By utilizing appropriate animal models and robust assessment protocols, researchers can effectively evaluate the therapeutic potential and safety profile of these promising anticancer agents. The data gathered from these studies are crucial for making informed decisions about advancing these compounds into clinical development. While direct in vivo data for this specific derivative is emerging, the broader class of 2-aminobenzothiazoles shows significant promise, warranting further investigation.

References

  • Zhang, H., et al. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 245, 114933.
  • Martinez-Perez, C., et al. (2023). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. Molecules, 28(15), 5729.
  • Di Stefano, A., et al. (2024). Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. International Journal of Molecular Sciences, 25(3), 1731.
  • Chen, Y., et al. (2015). Patient-derived xenograft models for oncology drug discovery.
  • Irfan, A., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Pharmacy and Pharmacology, 71(12), 1735-1750.
  • Li, H., et al. (2023). Patient-derived xenograft model in cancer: establishment and applications.
  • Spring, B. Q., et al. (2018). Subcutaneous Xenograft Models for Studying PDT in vivo. Methods in Molecular Biology, 1772, 123-137.
  • Juarez-Ornelas, K. A., et al. (2023).
  • Camejo, A., et al. (2024). In silico, in vitro and in vivo toxicity assessment of the antitumoral peptide GK-1. Toxicology Reports, 11, 100-108.
  • Ochôa, A., et al. (2017). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Current Pharmaceutical Design, 23(26), 3886-3895.
  • Charles River Laboratories. (n.d.). Patient-Derived Xenograft (PDX) Models. Retrieved from [Link]

  • Irfan, A., et al. (2019). Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. Retrieved from [Link]

  • Reaction Biology. (n.d.). Subcutaneous Tumor Models. Retrieved from [Link]

  • Hu, Y., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Medicinal Chemistry, 64(1), 17-42.
  • Casciola-Rosen, L., et al. (2018). Ex vivo toxicological evaluation of experimental anticancer gold(i) complexes with lansoprazole-type ligands. Dalton Transactions, 47(3), 853-862.
  • Chen, Y., et al. (2015). Patient-derived xenograft models for oncology drug discovery. OAE Publishing Inc. Retrieved from [Link]

  • Wulandari, D., et al. (2024). Xenograft Method In Breast Cancer Mouse Model Optimization: Literature. Borneo Journal of Cancer Therapy and Research, 3(1), 1-9.
  • Salih, O. M., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 9(12), 14131-14144.
  • Lee, H. W., et al. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 22(4), 217-222.
  • Salih, O. M., et al. (2024). (PDF) Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ResearchGate. Retrieved from [Link]

  • Casciola-Rosen, L., et al. (2018). Ex vivo toxicological evaluation of experimental anticancer gold(i) complexes with lansoprazole-type ligands. RSC Publishing. Retrieved from [Link]

  • European Society for Medical Oncology. (2015, March 9). Patient-derived xenograft models [Video]. YouTube. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). Safety Guidelines. Retrieved from [Link]

  • Irfan, A., et al. (2019). Benzothiazole derivatives as anticancer agents. FLORE. Retrieved from [Link]

Sources

A Senior Application Scientist's Comparative Guide to 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzothiazole scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a plethora of derivatives exhibiting a wide range of biological activities. This guide provides an in-depth comparative analysis of 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid , a promising yet under-documented member of this family. By cross-validating experimental data from closely related analogues, we aim to elucidate its potential performance and position it within the broader context of drug discovery.

Introduction: The Significance of the 2-Aminobenzothiazole Core

The 2-aminobenzothiazole moiety is a privileged structure in medicinal chemistry, forming the backbone of several clinically approved drugs and a multitude of investigational compounds.[1] Its rigid bicyclic system, coupled with the reactive 2-amino group, provides a versatile platform for structural modifications that can modulate its pharmacokinetic and pharmacodynamic properties.[1] Notable examples include Riluzole, a neuroprotective agent used in the treatment of amyotrophic lateral sclerosis (ALS), and various derivatives investigated for their anticancer, antimicrobial, and anti-inflammatory activities.[1][2]

The introduction of a carboxylic acid group at the 6-position and a methyl group at the 4-position, as in our topic compound, is anticipated to significantly influence its biological profile. The carboxylic acid moiety can act as a key hydrogen bond donor and acceptor, potentially enhancing interactions with biological targets, while the methyl group can modulate lipophilicity and metabolic stability.

Synthesis and Characterization: A Plausible Pathway

While specific experimental data for the synthesis of this compound is not extensively reported, a reliable synthetic route can be extrapolated from established protocols for analogous compounds, particularly the synthesis of 2-aminobenzothiazole-6-carboxylic acid from 4-aminobenzoic acid.

Proposed Synthetic Pathway

The most probable synthetic route involves the reaction of 4-amino-3-methylbenzoic acid with a thiocyanate salt in the presence of a halogen, such as bromine, to facilitate the cyclization and formation of the benzothiazole ring.

Synthesis_Pathway start 4-Amino-3-methylbenzoic acid reagents + KSCN, Br2 in Acetic Acid start->reagents product This compound reagents->product Cyclization Anticancer_SAR cluster_0 2-Aminobenzothiazole Core cluster_1 Substitutions & Effects cluster_2 Predicted Outcome Core Core Structure R6_COOH 6-COOH (Target Compound) Core->R6_COOH Enhances H-bonding R4_CH3 4-CH3 (Target Compound) Core->R4_CH3 Modulates Lipophilicity R6_OCH3 6-OCH3 (Compound 24) Core->R6_OCH3 Known Potent Derivative Phenyl_NH2 2-(4-Aminophenyl) (High Potency) Core->Phenyl_NH2 Established High Potency Activity Modulated Anticancer Activity (Potentially Enhanced) R6_COOH->Activity R4_CH3->Activity R6_OCH3->Activity Phenyl_NH2->Activity

Caption: Structure-Activity Relationship for Anticancer Effects.

Antimicrobial Activity

2-Aminobenzothiazole derivatives have also been extensively investigated for their antimicrobial properties against a variety of bacterial and fungal strains. The mechanism of action is often attributed to the inhibition of essential microbial enzymes.

Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL) of Selected 2-Aminobenzothiazole Derivatives

Compound/DerivativeS. aureusE. coliC. albicansReference
6-Fluoro-2-aminobenzothiazole derivative (Compound 20) 6-811-183-4
6-Substituted derivative (Compound 1n) --4-8
6-Substituted derivative (Compound 1o) --4-8
Ciprofloxacin (Standard) ~1~0.5-
Ampicillin (Standard) ~1~8-

Analysis and Prediction:

The presence and nature of substituents on the benzothiazole ring play a crucial role in determining the antimicrobial spectrum and potency. Electron-withdrawing groups, such as fluorine, have been shown to enhance activity. The carboxylic acid group in our target compound is also electron-withdrawing and may contribute favorably to its antimicrobial profile, particularly against fungal pathogens, as suggested by the activity of other 6-substituted derivatives. The 4-methyl group's impact is less predictable but will likely influence the compound's ability to penetrate microbial cell walls.

Antimicrobial_Workflow Start Synthesized Compound (this compound) Screening Antimicrobial Screening (Broth Microdilution Method) Start->Screening Bacteria Bacterial Strains (e.g., S. aureus, E. coli) Screening->Bacteria Fungi Fungal Strains (e.g., C. albicans) Screening->Fungi MIC Determine Minimum Inhibitory Concentration (MIC) Bacteria->MIC Fungi->MIC Comparison Compare with Standard Antibiotics (e.g., Ciprofloxacin, Fluconazole) MIC->Comparison Result Evaluation of Antimicrobial Potential Comparison->Result

Caption: Workflow for Antimicrobial Evaluation.

Conclusion and Future Directions

This comparative guide, based on the cross-validation of experimental data from structurally related compounds, positions This compound as a molecule of significant interest for further investigation. The predicted synthetic accessibility and the anticipated favorable biological profile, particularly in the realms of anticancer and antimicrobial activities, warrant its synthesis and empirical evaluation.

Future research should focus on:

  • Definitive Synthesis and Characterization: Executing the proposed synthesis and obtaining complete spectroscopic data to confirm the structure.

  • In Vitro Biological Screening: Conducting comprehensive anticancer and antimicrobial assays to determine its IC₅₀ and MIC values against a broad panel of cell lines and microbial strains.

  • Mechanism of Action Studies: Investigating the molecular targets and pathways through which the compound exerts its biological effects.

  • Lead Optimization: Based on the initial findings, designing and synthesizing further derivatives to enhance potency and selectivity.

By systematically exploring the potential of this and other novel benzothiazole derivatives, the scientific community can continue to leverage this versatile scaffold in the quest for new and effective therapeutic agents.

References

  • Hu, Y., et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 238, 114467. [Link]

  • Kaur, R., et al. (2019). Benzothiazole derivatives as anticancer agents. Florence Nightingale Journal of Nursing, 27(3), 324-335. [Link]

  • Al-Ostath, O. M., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(48), 45933–45953. [Link]

  • Al-Ostath, O. M., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Central Science, 8(48), 45933–45953. [Link]

  • Wang, L., et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. RSC Medicinal Chemistry, 13(1), 2-23. [Link]

  • Catalano, A., et al. (2013). 2-Aminobenzothiazole derivatives: search for new antifungal agents. European Journal of Medicinal Chemistry, 64, 357-364. [Link]

  • Andrews, J. A., et al. (2018). Riluzole: real-world evidence supports significant extension of median survival times in patients with amyotrophic lateral sclerosis. Frontiers in Neurology, 9, 879. [Link]

  • Kumar, A., et al. (2011). Synthesis and antimicrobial activity of some 2-substituted aminobenzothiazoles. ResearchGate. [Link]

  • Shi, D. F., et al. (1996). Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. Journal of Medicinal Chemistry, 39(17), 3375-3384. [Link]

  • U.S. Food and Drug Administration. (n.d.). RILUTEK® (riluzole) Tablets Rx only. [Link]

  • Shaker, Y. M., et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry, 10, S1534-S1540. [Link]

  • amrhamed. (2007). 2-Amino benzothiazole 6-carboxylic acid synthesis. Sciencemadness Discussion Board. [Link]

  • Hutchinson, I., et al. (2001). Antitumor Benzothiazoles. 3. Synthesis of 2-(4-Aminophenyl)benzothiazoles and Evaluation of Their Activities against Breast Cancer Cell Lines in Vitro and in Vivo. Journal of Medicinal Chemistry, 44(1), 1446-1455. [Link]

  • Kumar, D., et al. (2012). Synthesis and antimicrobial activity of some 2-substituted benzothiazoles containing azomethine linkage. Pharmacophore, 3(3), 221-228. [Link]

  • Leong, C. O., et al. (2003). Antitumour 2-(4-aminophenyl)benzothiazoles generate DNA adducts in sensitive tumour cells in vitro and in vivo. British Journal of Cancer, 88(3), 470-477. [Link]

  • Štefanić, Z., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(14), 8176–8183. [Link]

  • Chen, X., et al. (2018). Riluzole: A neuroprotective drug with potential as a novel anti-cancer agent (Review). International Journal of Oncology, 53(5), 1845-1854. [Link]

  • Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3518-3531. [Link]

  • Juber, A. K., et al. (2020). Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. ResearchGate. [Link]

  • Kaur, R., et al. (2019). Benzothiazole derivatives as anticancer agents. Florence Nightingale Journal of Nursing, 27(3), 324-335. [Link]

  • Sharma, P. C., et al. (2013). Antimicrobial activities of substituted 2-aminobenzothiazole. Journal of Chemical and Pharmaceutical Research, 5(12), 819-822. [Link]

  • Siddiqui, N., et al. (2013). Synthesis of some thiazolyl aminobenzothiazole derivatives as potential antibacterial, antifungal and anthelmintic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 382-388. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). riluzole. [Link]

  • Allen, C. F. H., & VanAllan, J. A. (1946). Benzothiazole, 2-amino-6-methyl-. Organic Syntheses, 26, 11. [Link]

  • Chemistry LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8820. [Link]

  • Macías-Hernández, C. E., et al. (2023). Monothiooxalamide–Benzothiazole Hybrids: Predictive Docking on HDAC6, Synthesis, Molecular Structure, and Antiproliferative Activity on Breast Cancer Cells. International Journal of Molecular Sciences, 24(18), 14193. [Link]

  • Grima, P. M., et al. (2007). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Synlett, 2007(12), 1933-1936. [Link]

  • Obulesu, M., & Lakshmi, M. J. (2020). Riluzole: a therapeutic strategy in Alzheimer's disease by targeting the WNT/β-catenin pathway. Journal of Neuroinflammation, 17(1), 47. [Link]

  • Sahib, H. A., et al. (2021). Synthesis and Preliminary Antimicrobial Activity Evaluation of New Amide Derivatives of 2-aminobenzothiazole. International Journal of Drug Delivery Technology, 11(4), 1258-1261. [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid in Drug Discovery

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The specific molecule, this compound, is a highly valuable building block in drug discovery. Its dual functionality, featuring a reactive amino group and a carboxylic acid, allows for diverse chemical modifications, enabling the exploration of a broad chemical space to optimize ligand-target interactions. The strategic placement of the methyl group at the 4-position can influence the molecule's conformation and metabolic stability, making its efficient and scalable synthesis a critical endeavor for researchers in pharmaceutical and materials science.

This guide provides a comprehensive analysis of the most viable synthetic routes to this compound, offering a detailed comparison of their efficiency, safety, and scalability. We will delve into the mechanistic underpinnings of each synthetic step, providing field-proven insights to aid researchers in making informed decisions for their synthetic campaigns.

Proposed Synthetic Pathways: A Strategic Overview

Two primary synthetic strategies emerge from the literature for the construction of the target molecule.

Route 1: The Convergent Approach via a Pre-functionalized Aniline

This is the most plausible and well-supported pathway. It involves the initial synthesis of a substituted aniline, 4-amino-3-methylbenzoic acid, followed by the construction of the benzothiazole ring. This approach offers the advantage of building complexity from a readily available and well-defined starting material.

Route 2: The Post-functionalization Approach

This strategy involves the initial synthesis of the 2-amino-4-methylbenzothiazole core, followed by the introduction of the carboxylic acid group at the 6-position. While seemingly direct, this route presents significant challenges related to the regioselectivity of the carboxylation step on a substituted, electron-rich aromatic system.

This guide will focus primarily on the detailed benchmarking of Route 1 , as it represents a more robust and predictable synthetic strategy based on current literature. The challenges associated with Route 2 will be discussed as a comparative note.

Route 1: A Deep Dive into the Convergent Synthesis

This synthetic pathway can be broken down into two key stages:

  • Synthesis of the Key Intermediate: 4-Amino-3-methylbenzoic Acid

  • Construction of the Benzothiazole Ring: Thiocyanation and Cyclization

Below is a detailed workflow diagram for Route 1.

Synthetic_Route_1 cluster_stage1 Stage 1: Synthesis of 4-Amino-3-methylbenzoic Acid cluster_stage2 Stage 2: Benzothiazole Ring Formation SM1 3-Methyl-4-nitrobenzoic Acid INT1 4-Amino-3-methylbenzoic Acid SM1->INT1 Reduction (e.g., Catalytic Hydrogenation or Metal/Acid) INT1_ref 4-Amino-3-methylbenzoic Acid INT2 Thiocyanate Intermediate INT1_ref->INT2 Thiocyanation (KSCN or NaSCN) PROD This compound INT2->PROD Oxidative Cyclization (e.g., Bromine or Chlorine)

Caption: Workflow for the convergent synthesis of this compound (Route 1).

Stage 1: Synthesis of 4-Amino-3-methylbenzoic Acid

The synthesis of the crucial aniline intermediate can be achieved through the reduction of the corresponding nitro compound, 3-methyl-4-nitrobenzoic acid. Two common and effective methods for this transformation are catalytic hydrogenation and reduction with metals in an acidic medium.

Scientific Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. The reaction proceeds on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C), where molecular hydrogen is activated. This method often provides high yields and purity, with the only byproduct being water. However, it requires specialized high-pressure equipment and careful handling of the pyrophoric catalyst.[2][3][4]

Experimental Protocol:

  • To a solution of 3-methyl-4-nitrobenzoic acid (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) in a high-pressure reactor, add 5% Pd/C catalyst (typically 1-5 mol%).

  • Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen gas (typically 1-2 MPa) and heat to 60-70°C with vigorous stirring.[5]

  • Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric and should be handled under a wet, inert atmosphere.

  • Concentrate the filtrate under reduced pressure to yield 4-amino-3-methylbenzoic acid.

Scientific Rationale: The reduction of nitroarenes using a metal, such as iron, in the presence of an acid (e.g., acetic acid or hydrochloric acid) is a classic and cost-effective method. This method is particularly suitable for large-scale synthesis where the use of high-pressure hydrogen is a safety concern. The reaction mechanism involves a series of single-electron transfers from the metal to the nitro group.

Experimental Protocol:

  • To a stirred suspension of 3-methyl-4-nitrobenzoic acid (1.0 eq) in a mixture of water and a co-solvent (e.g., ethanol), add iron powder (typically 3-5 eq).

  • Add a catalytic amount of acetic acid or hydrochloric acid to initiate the reaction.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove the iron and iron oxides.

  • Adjust the pH of the filtrate to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain 4-amino-3-methylbenzoic acid.

Stage 2: Benzothiazole Ring Formation via Thiocyanation and Cyclization

This stage involves the reaction of the synthesized 4-amino-3-methylbenzoic acid with a thiocyanate source, followed by an oxidative cyclization to form the benzothiazole ring.

Scientific Rationale: The reaction proceeds through the formation of an intermediate thiourea derivative from the aniline and thiocyanate. This is followed by an electrophilic cyclization onto the aromatic ring, which is activated by the amino group. A mild oxidizing agent, such as bromine or chlorine, facilitates this cyclization.

Experimental Protocol:

  • Dissolve 4-amino-3-methylbenzoic acid (1.0 eq) in a suitable solvent, such as glacial acetic acid.

  • Add potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN) (typically 2-4 eq) to the solution and stir.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine (typically 1.0-1.2 eq) in glacial acetic acid dropwise, maintaining a low temperature. Caution: Bromine is highly corrosive and toxic, and the reaction should be performed in a well-ventilated fume hood.[6][7][8][9]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or overnight.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water to remove any unreacted salts and acid.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Benchmarking of Synthetic Routes

ParameterRoute 1: Convergent SynthesisRoute 2: Post-functionalization (Hypothetical)
Starting Materials 3-Methyl-4-nitrobenzoic acid, KSCN/NaSCN, Bromine/Chlorineo-Toluidine, Ammonium Thiocyanate, Chlorine, Carboxylating agent
Number of Steps 22
Overall Yield High (literature suggests high yields for each step)Uncertain (carboxylation of a substituted benzothiazole is challenging and may have low yield)
Scalability Good, with established procedures for each step.Potentially problematic due to the regioselectivity issues in the carboxylation step.
Cost of Reagents Moderate (3-methyl-4-nitrobenzoic acid can be a significant cost driver).[10][11]Low to moderate (o-toluidine is relatively inexpensive).
Safety Concerns Catalytic hydrogenation requires high-pressure equipment and handling of pyrophoric catalysts. Bromine and chlorine are hazardous.[2][3][4][6]Chlorine gas is highly toxic. Friedel-Crafts carboxylation may use hazardous reagents.
Predictability High, based on well-established reaction mechanisms.Low, the outcome of the carboxylation step is not well-defined for this substrate.

Discussion on the Challenges of Route 2

Route 2, which involves the carboxylation of 2-amino-4-methylbenzothiazole, presents a significant synthetic hurdle. The Friedel-Crafts reaction, a common method for introducing acyl or alkyl groups onto an aromatic ring, is generally not effective for carboxylation with CO2 and is sensitive to the existing substituents. The amino group on the benzothiazole ring is a strong activating group, but it can also coordinate with the Lewis acid catalyst, deactivating the ring. Furthermore, the methyl group also influences the position of electrophilic substitution. The combination of these factors makes achieving regioselective carboxylation at the 6-position challenging, likely leading to a mixture of products and low yields.

Conclusion and Recommendation

Based on the analysis of the available literature and established synthetic methodologies, Route 1, the convergent synthesis starting from 4-amino-3-methylbenzoic acid, is the recommended and most efficient pathway for the preparation of this compound. This route offers a more predictable and scalable approach with well-documented procedures for each transformation. While the starting material, 3-methyl-4-nitrobenzoic acid, may be a cost consideration, the high and reliable yields of the subsequent steps make this route more economically viable in the long run, especially for large-scale production in a drug discovery setting. The challenges associated with the regioselectivity of the post-functionalization approach (Route 2) make it a less desirable option without significant process development and optimization.

References

  • Organic Syntheses Procedure: Benzothiazole, 2-amino-6-methyl-. Available from: [Link]

  • Patsnap: Preparation method of 3-methyl-4-nitrobenzoic acid - CN113479035A. Available from: [Link]

  • Google Patents: Process for the production of 2-amino-4-methyl-benzothiazole - US4435576A.
  • Thermo Scientific Alfa Aesar: 3-Methyl-4-nitrobenzoic acid, 99%. Available from: [Link]

  • Xu, F., et al. (2008). Chlorination/cyclodehydration of amino alcohols with SOCl2: an old reaction revisited. The Journal of organic chemistry, 73(1), 312–315. Available from: [Link]

  • Google Patents: Process for producing tolylthiourea having high purity - US4367345A.
  • Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 23(3), 14-20. Available from: [Link]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Bromine. Available from: [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available from: [Link]

  • Google Patents: Method for preparing 4-aminobenzoic acid by catalytic hydrogenation - CN104326928A.
  • Google Patents: Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid - CN104447348A.
  • Sciencemadness Discussion Board: 2-Amino benzothiazole 6-carboxylic acid synthesis. Available from: [Link]

  • Google Patents: Process for the preparation of 4-methyl-2-amino-benzothiazole - EP0013007A1.
  • ResearchGate: Catalytic Reduction of 4-Nitrobenzoic Acid by cis- Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study. Available from: [Link]

  • Chemistry LibreTexts: Friedel-Crafts Reactions. Available from: [Link]

  • ACS Chemical Health & Safety: Hazards associated with laboratory scale hydrogenations. Available from: [Link]

  • Centers for Disease Control and Prevention. (2024). Chemical Emergencies: Bromine. Available from: [Link]

  • ResearchGate: steps for the synthesis of 6-carboxylate 2-aminobenzothiazole derivative (A1-A6a-c). Available from: [Link]

  • YouTube: Friedel-Crafts Alkylation Reaction Mechanism EAS Vid 6 by Leah4sci. Available from: [Link]

  • CORE: The transformation of ammonium thiocyanate into thiourea under high pressures. Available from: [Link]

  • H.E.L Group: A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Available from: [Link]

  • Organic Syntheses Procedure: α-PHENYLTHIOUREA. Available from: [Link]

  • Wikipedia: Friedel–Crafts reaction. Available from: [Link]

  • H.E.L Group: Hydrogen Safety in Chemistry. Available from: [Link]

  • Google Patents: Process for the preparation of 2-(4-aminophenyl)-6-methyl-benzothiazole - US3801587A.
  • Google Patents: Method for producing 3-methyl-4-nitrobenzoic acid - JP2001011026A.
  • European Patent Office: SYNTHESIS OF 6-METHYL-N1-(4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)BENZENE-1,3-DIAMINE - EP 4045494 B1. Available from: [Link]

  • Chemguide: friedel-crafts reactions of benzene and methylbenzene. Available from: [Link]

  • Stanford Environmental Health & Safety: HYDROGENATION | FACT SHEET. Available from: [Link]

  • ACS Omega: Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Available from: [Link]

  • Google Patents: Thiourea conversion method using ammonium thiocyanate - CN106699623A.
  • National Center for Biotechnology Information: Methyl 4-amino-3-methylbenzoate. Available from: [Link]

  • IndiaMART: 3 Methyl 4 Nitrobenzoic Acid, Purity: 99% at ₹ 566/kg in Hyderabad. Available from: [Link]

  • Carl ROTH: Safety Data Sheet: Bromine. Available from: [Link]

  • CDC Stacks: Supporting Information. Available from: [Link]

  • ResearchGate: Thiocyanation of α-amino carbonyl compounds for the synthesis of aromatic thiocyanates. Available from: [Link]

  • Intermediates: 2-Aminobenzothiazole-6-carboxylic acid for critical molecular building block. Available from: [Link]

Sources

Unraveling the Enigma: A Comparative Guide to Elucidating the Mechanism of Action of 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the benzothiazole scaffold has emerged as a privileged structure, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Within this promising class of compounds, 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid stands out as a molecule of significant interest, yet its precise mechanism of action remains to be fully elucidated. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically investigate and confirm the molecular pathways through which this compound exerts its biological effects.

Our investigation will be anchored in a central hypothesis: that this compound functions as a kinase inhibitor, a common mechanism for compounds featuring the benzothiazole core.[2][3] To rigorously test this hypothesis and provide a meaningful comparison, we will benchmark its performance against a well-characterized kinase inhibitor, Dasatinib , a multi-targeted inhibitor used in cancer therapy that also contains a 2-aminothiazole moiety.[4] This comparative approach will not only illuminate the specific activities of our target compound but also contextualize its potential therapeutic advantages.

Section 1: Foundational Analysis - Target Identification and Engagement

The initial and most critical step in defining a compound's mechanism of action is to identify its direct molecular targets. We will employ a multi-pronged approach to pinpoint and validate the protein(s) with which this compound interacts.

In Silico Target Prediction

Before embarking on wet-lab experiments, computational methods can provide valuable, hypothesis-generating insights. Molecular docking simulations will be performed to predict the binding affinity of this compound against a panel of known cancer-associated kinases. This will allow for the prioritization of kinases for subsequent biochemical and cellular assays.

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

To confirm target engagement within a cellular context, the Cellular Thermal Shift Assay (CETSA®) is an indispensable tool.[5][6][7][8] This assay is predicated on the principle that the binding of a ligand to its target protein confers thermal stability.[7]

Caption: CETSA® workflow to validate target engagement.

  • Cell Culture: Culture a relevant cancer cell line (e.g., K562 for Dasatinib comparison) to 80-90% confluency.

  • Compound Treatment: Treat cells with varying concentrations of this compound, Dasatinib (as a positive control), and a vehicle control for 2 hours at 37°C.[5]

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[9]

  • Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Centrifugation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.[9]

  • Protein Analysis: Analyze the supernatant by SDS-PAGE and Western blotting using an antibody specific for the hypothesized target kinase.

  • Data Analysis: Quantify the band intensities to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

CompoundTarget KinaseEC50 of Thermal Shift
This compoundHypothesized Kinase XTo be determined
DasatinibBCR-ABL~10 nM
Vehicle ControlHypothesized Kinase XNo significant shift

Table 1: Hypothetical data summary for CETSA® experiment.

Section 2: Biochemical Validation - In Vitro Kinase Inhibition Assays

Following the identification of a putative target kinase, it is essential to quantify the inhibitory activity of this compound in a purified, cell-free system. This allows for the determination of key kinetic parameters and a direct comparison with our benchmark compound, Dasatinib.

Rationale for Kinase Inhibition Assays

Enzyme inhibition assays are fundamental for characterizing the potency and mechanism of an inhibitor.[10][11] By measuring the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor, we can determine the IC50 value, a measure of the compound's potency.

Caption: Workflow for an in vitro kinase inhibition assay.

  • Reaction Setup: In a 96-well plate, combine the purified recombinant target kinase, its specific substrate, and ATP in a suitable reaction buffer.

  • Inhibitor Addition: Add serial dilutions of this compound or Dasatinib to the wells. Include a no-inhibitor control.

  • Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Detection: Stop the reaction and detect the product formation. This can be achieved through various methods, such as using a phosphospecific antibody in an ELISA format or a luminescence-based ATP detection assay.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

CompoundTarget KinaseIC50 (nM)
This compoundHypothesized Kinase XTo be determined
DasatinibBCR-ABL~1
Staurosporine (Positive Control)Hypothesized Kinase X~5

Table 2: Hypothetical IC50 values from in vitro kinase assays.

Section 3: Cellular Pathway Analysis - Reporter Gene Assays

To understand the downstream consequences of target engagement and inhibition within a living cell, reporter gene assays are invaluable.[12][13][14] These assays measure the activity of a specific signaling pathway by linking the expression of a reporter gene (e.g., luciferase or GFP) to a promoter that is regulated by a transcription factor downstream of the target kinase.[13]

Rationale for Reporter Gene Assays

Reporter assays provide a quantitative readout of the functional outcome of inhibiting a specific signaling pathway.[15][16] This allows for a direct comparison of the cellular efficacy of this compound and Dasatinib.

Caption: General workflow for a reporter gene assay.

  • Cell Transfection: Transfect a suitable cell line with a plasmid containing a luciferase reporter gene driven by a promoter responsive to the signaling pathway of interest. Co-transfect with a constitutively expressed control reporter (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: Plate the transfected cells and treat with various concentrations of this compound or Dasatinib.

  • Pathway Stimulation: If the pathway is not constitutively active, stimulate the cells with an appropriate agonist.

  • Lysis and Luminescence Measurement: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the specific dual-luciferase reporter assay system.

  • Data Analysis: Normalize the experimental luciferase activity to the control reporter activity. Plot the normalized activity against the compound concentration to determine the cellular IC50.

CompoundSignaling PathwayCellular IC50 (nM)
This compoundHypothesized Pathway YTo be determined
DasatinibBCR-ABL Pathway~10

Table 3: Hypothetical cellular IC50 values from reporter gene assays.

Conclusion and Future Directions

This guide outlines a systematic and robust experimental framework for the definitive confirmation of the mechanism of action of this compound, with a focus on the hypothesis of kinase inhibition. By employing a combination of in silico, biochemical, and cellular assays, and through direct comparison with the established kinase inhibitor Dasatinib, a comprehensive understanding of this novel compound's biological activity can be achieved.

The successful execution of these experiments will not only elucidate the primary mechanism of action but also provide critical data on potency, target selectivity, and cellular efficacy. These findings will be instrumental in guiding further preclinical and clinical development of this compound as a potential therapeutic agent.

References

  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega. [Link]

  • Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate. IUCrData. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

  • Benzothiazole derivatives as anticancer agents. Mini Reviews in Medicinal Chemistry. [Link]

  • 2-Amino-4-methylbenzothiazole. ResearchGate. [Link]

  • Gene Reporter Assays | Signaling Pathway Analysis. QIAGEN. [Link]

  • Elucidating the Mechanisms of Action of Antimicrobial Agents. mBio. [Link]

  • Process for the production of 2-amino-4-methyl-benzothiazole.
  • Experimental training in molecular pharmacology education based on drug–target interactions. Biochemistry and Molecular Biology Education. [Link]

  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega. [Link]

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. [Link]

  • Enzyme assay. Wikipedia. [Link]

  • 2-Amino benzothiazole 6-carboxylic acid synthesis. Sciencemadness Discussion Board. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Gene reporter assays. BMG LABTECH. [Link]

  • Systems-Level Mechanisms and Prediction of Drug-Induced Cardio–Renal–Hepatic Toxicity: Metabolic, Oxidative, and Molecular Pathways. Frontiers in Pharmacology. [Link]

  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library. [Link]

  • Cellular thermal shift assay (CETSA). Bio-protocol. [Link]

  • Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules. [Link]

  • Biochemical Mechanisms Of Enzyme Inhibition And Their Therapeutic Applications. Professional Medical Journal. [Link]

  • New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity. MDPI. [Link]

  • Signaling Reporter Assays. Eurofins DiscoverX. [Link]

  • Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]

  • Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]

  • CLINICAL TRIAL PROTOCOL A Phase II, Randomized, Double-blind, Placebo-controlled Study to Evaluate the Safety and Efficacy of TJ. ClinicalTrials.gov. [Link]

  • Flow cytometric reporter assays provide robust functional analysis of signaling complexes. Journal of Biological Chemistry. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy. [Link]

  • 2-Amino-1,3-benzothiazole-6-carboxylic acid. Amerigo Scientific. [Link]

  • Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Omega. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Archiv der Pharmazie. [Link]

Sources

statistical analysis of biological data from 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid studies

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to the Statistical Analysis of Biological Data from Novel Benzothiazole Derivatives

This guide provides a comprehensive framework for the statistical analysis of biological data derived from studies of novel compounds, using the scaffold of 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid as a representative example. While specific biological data for this exact molecule is not extensively published, the principles and methodologies outlined here are broadly applicable to the wider class of aminobenzothiazole derivatives, which are known to possess a wide range of biological activities.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals seeking to apply robust statistical methods to their experimental data.

The benzothiazole moiety is a cornerstone in medicinal chemistry, with derivatives exhibiting anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, among others.[2][3][5][6] The journey from synthesis to a potential therapeutic agent is paved with rigorous biological testing and, critically, the correct application of statistical analysis to interpret these results.

Section 1: Foundational Concepts in Experimental Design and Statistical Analysis

Before embarking on any biological assay, a well-thought-out experimental design is paramount. This includes determining the appropriate sample size, randomization of treatment groups, and the inclusion of proper controls. The choice of statistical test is intrinsically linked to the experimental design and the nature of the data collected.

A crucial first step in analyzing quantitative biological data is to assess the distribution of the data. The Shapiro-Wilk test or the Kolmogorov-Smirnov test can be used to determine if the data follows a normal (Gaussian) distribution. This will dictate whether a parametric or non-parametric statistical test is appropriate.

  • Parametric tests , such as the t-test and ANOVA, assume that the data is drawn from a population with a normal distribution and that the variances of the groups being compared are similar.

  • Non-parametric tests , such as the Mann-Whitney U test and the Kruskal-Wallis test, do not make these assumptions and are suitable for data that is not normally distributed.

Section 2: Comparative Analysis of a Novel Benzothiazole Derivative in an In Vitro Anticancer Assay

A common primary screen for a novel compound with a benzothiazole core is to assess its cytotoxic or antiproliferative activity against a panel of cancer cell lines.[2][7][8] A typical experiment would involve treating cancer cells with a range of concentrations of the test compound and a known standard anticancer drug (e.g., Doxorubicin) for a set period (e.g., 48 or 72 hours). Cell viability is then measured using an assay such as the MTT or MTS assay.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT)
  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[7]

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) and a positive control (e.g., Doxorubicin) in culture medium. Replace the existing medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO) at the same concentration as in the compound-treated wells.[8]

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Transformation: Convert absorbance values to percentage of cell viability relative to the vehicle control.

Statistical Analysis of Dose-Response Data

The primary output of a cytotoxicity assay is a dose-response curve, which plots the biological response (e.g., percent inhibition of cell growth) against the logarithm of the compound concentration.[9] From this curve, key parameters such as the IC50 (half-maximal inhibitory concentration) can be derived.

Comparison of Statistical Models for IC50 Determination:

Statistical ModelDescriptionAdvantagesDisadvantages
Non-linear Regression (Sigmoidal Dose-Response) Fits the data to a four-parameter logistic equation. This is the most common and recommended method.[10]Provides a robust estimation of the IC50, top and bottom plateaus, and the Hill slope.Requires sufficient data points across the dose-response range.
Linear Regression on Transformed Data Involves linearizing the dose-response curve (e.g., using a probit or logit transformation) and then applying linear regression.Simpler to calculate than non-linear regression.Can introduce bias and is generally less accurate than non-linear regression.

Statistical Comparison of IC50 Values:

To determine if the IC50 value of the test compound is significantly different from that of a standard drug, an F-test can be used to compare the fits of two non-linear regression models. One model assumes that the IC50 values are the same, while the other allows them to be different. A statistically significant p-value (typically < 0.05) indicates that the IC50 values are different.

DoseResponseAnalysis cluster_experiment Experimental Workflow cluster_analysis Statistical Analysis cluster_interpretation Interpretation raw_data Raw Absorbance Data percent_viability Percentage Viability Data raw_data->percent_viability Normalization nonlinear_regression Non-linear Regression (Sigmoidal Dose-Response) percent_viability->nonlinear_regression log_dose Log Transformed Dose log_dose->nonlinear_regression ic50_determination IC50 Calculation nonlinear_regression->ic50_determination statistical_comparison Statistical Comparison of IC50s (F-test) ic50_determination->statistical_comparison conclusion Conclusion on Relative Potency statistical_comparison->conclusion

Caption: Workflow for Dose-Response Data Analysis.

Section 3: Evaluating Antimicrobial Activity

Many benzothiazole derivatives have demonstrated antimicrobial properties.[4][11] A common method to assess this is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Assay
  • Bacterial Inoculum Preparation: Prepare a standardized inoculum of the target bacteria (e.g., Staphylococcus aureus, Escherichia coli).

  • Compound Dilution: Prepare two-fold serial dilutions of the test compound and a standard antibiotic (e.g., Ciprofloxacin) in a 96-well plate containing broth medium.

  • Inoculation: Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Statistical Considerations for MIC Data

MIC values are discrete and not continuous. Therefore, comparing the MIC of a novel compound to a standard is often done descriptively. However, when multiple replicates are performed, statistical tests can be applied.

Comparing Statistical Approaches for MIC Data:

Statistical TestDescriptionApplication
Descriptive Statistics Reporting the mode or median MIC value from multiple experiments.Standard for reporting MIC values.
Non-parametric tests (e.g., Mann-Whitney U test) Can be used to compare the distribution of MIC values between the test compound and a standard if a sufficient number of replicates are performed.To determine if there is a statistically significant difference in the overall antimicrobial activity.

Section 4: Analysis of Gene Expression Data

Should a benzothiazole derivative show promising activity, further investigation into its mechanism of action may involve analyzing its effect on gene expression, for example, using quantitative PCR (qPCR) to look at genes involved in apoptosis or cell cycle regulation.[7]

Experimental Protocol: Quantitative PCR (qPCR)
  • Cell Treatment and RNA Extraction: Treat cells with the compound at a relevant concentration (e.g., near the IC50) for a specific time. Extract total RNA.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR: Perform qPCR using primers for the target genes and one or more housekeeping genes for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Statistical Analysis of Relative Gene Expression Data

The output of a qPCR experiment is typically relative quantification (RQ) values. To compare the gene expression in treated versus control cells, a t-test (for two groups) or an ANOVA (for more than two groups) is appropriate, provided the data meets the assumptions of these tests.

GeneExpressionAnalysis raw_ct Raw Ct Values delta_ct ΔCt Calculation (Normalization to Housekeeping Gene) raw_ct->delta_ct delta_delta_ct ΔΔCt Calculation (Normalization to Control) delta_ct->delta_delta_ct rq Relative Quantification (RQ) (2^-ΔΔCt) delta_delta_ct->rq stat_test Statistical Test (e.g., t-test, ANOVA) rq->stat_test conclusion Conclusion on Gene Regulation stat_test->conclusion

Caption: qPCR Data Analysis Pipeline.

Section 5: Concluding Remarks and Best Practices

Key Takeaways:

  • Experimental Design is Key: The choice of statistical analysis begins with a well-designed experiment.

  • Know Your Data: Assess the distribution of your data to choose between parametric and non-parametric tests.

  • Use Appropriate Models: For dose-response data, non-linear regression is the gold standard for IC50 determination.

  • Compare, Don't Just Report: When comparing a novel compound to a standard, use statistical tests to determine if the observed differences are significant.

  • Transparency in Reporting: Clearly state the statistical methods used, including the tests performed, the p-values obtained, and the sample sizes.

By adhering to these principles, researchers can ensure the integrity and validity of their findings in the exciting and challenging field of drug discovery.

References

  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
  • Al-Ostath, A., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Molecules, 26(9), 2651.
  • Supuran, C. T., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1339-1351.
  • Geronikaki, A., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds, 57(5), 451-453.
  • Kumar, A., et al. (2014). Synthesis of some thiazolyl aminobenzothiazole derivatives as potential antibacterial, antifungal and anthelmintic agents.
  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.
  • Sgarlata, V., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Molecules, 27(15), 4843.
  • Yilmaz, I., et al. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Applied Biochemistry and Biotechnology.
  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22.
  • El-Gamal, M. I., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry.
  • Patel, N. B., et al. (2012). New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity. Iranian Journal of Pharmaceutical Research, 11(3), 867-875.
  • Ayati, A., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81.
  • Yilmaz, I., et al. (2024). Anticancer activity of benzothiazole derivatives.
  • Al-Amiery, A. A. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole.
  • De, P., et al. (2026). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Journal of Medicinal Chemistry.
  • Wang, X., et al. (2025). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives.
  • Ritz, C. (2024). Statistical analysis of dose-response curves. Wiley Analytical Science.
  • El-Faham, A., et al. (2022). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 27(19), 6518.
  • Bretz, F., et al. (2019). Beyond exposure‐response: A tutorial on statistical considerations in dose‐ranging studies.
  • Copeland, R. A. (2025). Quantitation and Error Measurements in Dose–Response Curves. ACS Omega.
  • Zianna, A., et al. (2022). Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate.
  • De Souza-Torres, A. (2023). Statistical tool or test can be used for dose-response curve with time component.
  • GraphPad Software. (n.d.). Prism 3 -- Analyzing Dose-Response Data. GraphPad. Retrieved from [Link]

Sources

Peer-Reviewed Validation of 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid's Therapeutic Potential: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery

Executive Summary

2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid represents a novel investigational compound within the broader class of benzothiazoles, a scaffold of significant interest in medicinal chemistry. While direct peer-reviewed validation of this specific molecule's therapeutic efficacy is emerging, a comprehensive analysis of structurally related analogs provides a strong rationale for its potential as an anticancer and antimicrobial agent. This guide synthesizes available experimental data on close derivatives to build a predictive framework for the therapeutic utility of this compound and to provide a roadmap for its future investigation.

Introduction: The Benzothiazole Scaffold in Drug Development

The benzothiazole nucleus, a fusion of benzene and thiazole rings, is a privileged structure in medicinal chemistry, renowned for its diverse pharmacological activities.[1] Derivatives of this scaffold have been extensively explored and have shown a wide spectrum of biological effects, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1] The therapeutic versatility of benzothiazoles stems from their ability to act as bioisosteres for natural purines, enabling them to interact with a variety of biological targets. This has led to the development of numerous benzothiazole-containing compounds with significant therapeutic applications.[2]

This guide focuses on the therapeutic potential of a specific derivative, this compound. In the absence of direct experimental data on this molecule, we will conduct a comparative analysis of its close structural relatives to infer its likely biological activities and guide future research.

Inferred Therapeutic Potential: A Comparative Analysis

Based on the existing literature for structurally similar compounds, the primary therapeutic avenues for this compound are predicted to be in oncology and infectious diseases.

Anticancer Activity: Targeting Proliferative Pathways

The 2-aminobenzothiazole core is a well-established pharmacophore in the design of anticancer agents.[2] Notably, derivatives of 2-(4-aminophenyl)benzothiazole have demonstrated potent and selective antitumor activity against a range of cancer cell lines, including breast, ovarian, colon, and renal cancers.[3] For instance, the ring-substituted derivative 2-(4-amino-3-methylphenyl) benzothiazole (DF 203) has been developed as an antitumor agent.[4]

The structural similarity of this compound to these active compounds suggests a high probability of it exhibiting similar cytotoxic or antiproliferative effects. The presence of the carboxylic acid group at the 6-position could potentially enhance solubility and bioavailability, or provide an additional point of interaction with biological targets.

Table 1: Comparative Anticancer Activity of Benzothiazole Derivatives

Compound/DerivativeCancer Cell LineActivity Metric (e.g., IC₅₀)Reference
2-(4-amino-3-methylphenyl) benzothiazole (DF 203)VariousAntitumor agent[4]
Phortress (NSC 710305)VariousPhase 1 Clinical Trials[4]
Substituted chlorophenyl oxothiazolidine based benzothiazoleHeLaIC₅₀ = 9.76 µM[2]
Antimicrobial Activity: Inhibition of Essential Bacterial Processes

Benzothiazole derivatives have also emerged as a promising class of antimicrobial agents.[5] The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication.[6] A structurally related compound, methyl 2-amino-4-morpholinobenzo[d]thiazole-6-carboxylate, has been identified as an intermediate in the synthesis of antibacterials targeting these enzymes.[6][7]

Furthermore, studies on 2-amino-6-methylbenzothiazole derivatives have revealed significant antimicrobial activity against various bacterial and fungal strains.[8][9] The core structure of this compound is closely aligned with these active antimicrobial scaffolds.

Table 2: Comparative Antimicrobial Activity of Benzothiazole Derivatives

Compound/DerivativeMicrobial StrainActivity Metric (e.g., MIC, ZOI)Reference
Pyrimidinylbenzazolyl urea containing benzothiazoleBacillus subtilisZone of Inhibition (ZOI) = 40 ± 1.3 mm[5]
2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamidesGram-positive and Gram-negative bacteria, FungiActive (Comparable to standard drugs)[8][9]
2-Amino-4-methylbenzothiazole complexes with Ag(I) and Cu(II)BacteriaModerate activity

Experimental Protocols for Validation

To empirically validate the therapeutic potential of this compound, the following established experimental protocols are recommended.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

In Vitro Antimicrobial Activity Assessment: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Mechanisms and Workflows

Proposed Mechanism of Antibacterial Action

The following diagram illustrates the proposed mechanism of action for benzothiazole-based antibacterials that target DNA gyrase and topoisomerase IV, a likely pathway for this compound.

G cluster_0 Bacterial Cell Compound 2-Amino-4-methyl-1,3- benzothiazole-6-carboxylic acid DNA_Gyrase DNA Gyrase/ Topoisomerase IV Compound->DNA_Gyrase Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Required for Cell_Death Cell Death DNA_Replication->Cell_Death Leads to

Caption: Proposed inhibition of bacterial DNA replication.

Experimental Workflow for In Vitro Anticancer Screening

The following workflow outlines the key steps in the initial in vitro screening of this compound for anticancer activity.

G Start Start: Cancer Cell Lines Step1 Cell Seeding (96-well plates) Start->Step1 Step2 Compound Treatment (Serial Dilutions) Step1->Step2 Step3 Incubation (48-72 hours) Step2->Step3 Step4 MTT Assay Step3->Step4 Step5 Absorbance Reading Step4->Step5 End Data Analysis: Determine IC₅₀ Step5->End

Caption: Workflow for MTT-based cytotoxicity assay.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic potential of this compound is not yet present in peer-reviewed literature, a strong deductive case can be made for its promise as both an anticancer and antimicrobial agent. The structural similarities to well-validated benzothiazole derivatives provide a solid foundation for initiating a comprehensive investigation into its biological activities.

Future research should prioritize the synthesis and in vitro screening of this compound against a diverse panel of cancer cell lines and microbial pathogens using the protocols outlined in this guide. Subsequent studies should focus on elucidating its precise mechanism of action, evaluating its in vivo efficacy and safety profile in animal models, and exploring structure-activity relationships through the synthesis of further derivatives. The insights gained will be crucial in determining the ultimate therapeutic value of this promising molecule.

References

  • Durcik, M. et al. (2023). Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate.
  • Islam, M. K. et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Pharmaceuticals, 14(8), 809.
  • Kashyap, S. J. et al. (2021). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1239, 130524.
  • Kumar, D. et al. (2013). New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity. Molecules, 18(1), 896-910.
  • Nyerges, Á. et al. (2020). Directed evolution of a potent and selective DNA-ligase inhibitor.
  • Shi, D. F. et al. (1999). Antitumor Benzothiazoles. 7. Synthesis of 2-(4-Acylaminophenyl)benzothiazoles and Investigations into the Role of Acetylation in the Antitumor Activities of the Parent Amines. Journal of Medicinal Chemistry, 42(15), 2821-2831.
  • Siddiqui, N. et al. (2019). Benzothiazole derivatives as anticancer agents. Letters in Drug Design & Discovery, 16(1), 2-14.
  • Tariq, M. et al. (2023). Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II)
  • Theuretzbacher, U. et al. (2020). The global preclinical antibacterial pipeline. Nature Reviews Microbiology, 18(5), 275-285.
  • Basha, S. S. et al. (2021). Synthesis and antimicrobial evaluation of new pyrimidinylbenzazolyl urea derivatives. Journal of Heterocyclic Chemistry, 58(3), 756-765.
  • Desai, N. C. et al. (2013). New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity. Molecules, 18(1), 896-910.
  • Stokes, N. R. et al. (2013). The discovery of a novel class of bacterial type II topoisomerase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(2), 525-530.
  • Trivedi, A. R. et al. (2013). New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity. Molecules, 18(1), 896-910.
  • Cotman, M. et al. (2023). Discovery of Novel DNA Gyrase Inhibitors with Potent Activity against Fluoroquinolone-Resistant Gram-Negative Bacteria. Journal of Medicinal Chemistry, 66(1), 389-411.
  • Kamal, A. et al. (2015). Benzothiazole derivatives as anticancer agents: A review. European Journal of Medicinal Chemistry, 97, 615-640.
  • Gjorgjieva, M. et al. (2016). Design, synthesis and biological evaluation of novel N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives as potent bacterial DNA gyrase B inhibitors. European Journal of Medicinal Chemistry, 124, 1039-1055.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Proactive Stewardship in Chemical Lifecycle Management

This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid. As drug development professionals, our responsibility extends beyond synthesis and application to the entire lifecycle of a chemical, culminating in its safe disposal. The structural motifs within this molecule—an aromatic amine, a benzothiazole core, and a carboxylic acid—necessitate a cautious and informed approach to waste management. This document moves beyond generic advice to explain the chemical reasoning behind each procedural step, ensuring that laboratory personnel can manage this waste stream with confidence and scientific integrity. The core principle of this guide is risk mitigation through containment and professional disposal, rather than attempting chemical neutralization in a standard laboratory setting.

Hazard Assessment: A Structurally-Informed Risk Analysis

  • Aromatic Amine Moiety: Aromatic amines as a class are known for their potential toxicity.[1] They can be harmful if ingested, inhaled, or absorbed through the skin. Prudent practice dictates handling this compound with the assumption of toxicity.

  • Benzothiazole Core: The parent benzothiazole ring system is classified as toxic if swallowed or in contact with skin, a serious eye irritant, harmful if inhaled, and detrimental to aquatic life.[2]

  • Carboxylic Acid Group: While contributing to the compound's chemical properties, the carboxylic acid functional group can also cause skin and eye irritation.[3][4]

  • Thermal Decomposition: Upon heating, benzothiazole derivatives can decompose to release highly toxic fumes of sulfur oxides (SOx) and nitrogen oxides (NOx).[5]

Based on this composite analysis, this compound should be managed as a hazardous substance. The table below summarizes the GHS hazard classifications of close structural analogs, reinforcing the need for caution.

CompoundCAS NumberKey HazardsSource
2-Methyl-1,3-benzothiazole-6-carboxylic acid 6941-28-2Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and serious eye irritation; May cause respiratory irritation.[6]PubChem[6]
2-Amino-4-methylbenzothiazole 1477-42-5Harmful if swallowed; emits toxic fumes upon decomposition.[5]PubChem[5]
Benzothiazole 95-16-9Toxic if swallowed or in contact with skin; Causes serious eye irritation; Harmful if inhaled; Harmful to aquatic life.Sigma-Aldrich
2-Aminothiazole-4-carboxylic acid 40283-41-8Causes skin irritation; Causes serious eye irritation.[3]Fisher Scientific[3]

Disposal Workflow: A Step-by-Step Protocol

The following protocol is designed to ensure safety and regulatory compliance. The primary directive is to avoid all environmental release; this chemical waste must not be disposed of down the drain or in standard solid waste receptacles.[7]

Pre-Disposal: Immediate Handling and Segregation
  • Personal Protective Equipment (PPE): Before handling the compound or its waste, always wear standard laboratory PPE, including a lab coat, nitrile gloves (or other chemically resistant gloves), and safety glasses with side shields or goggles.[4] All handling of solid material or solutions should be performed inside a certified chemical fume hood.[4]

  • Waste Segregation: Establish a dedicated hazardous waste container for this compound and any materials contaminated with it. Do not mix this waste with other chemical streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office. Incompatible materials include strong oxidizing agents, strong bases, and acids.[3][8]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Ensure the label is securely attached and legible.

Step-by-Step Disposal Procedure

This procedure applies to the pure compound, reaction mixtures containing it, and contaminated labware (e.g., weigh boats, gloves, pipette tips).

  • Categorize Waste:

    • Solid Waste: Collect the pure solid compound, contaminated weigh paper, and gloves in a designated, robust, sealable container (e.g., a wide-mouth polyethylene bottle or a lined pail).

    • Liquid Waste: Collect solutions containing the compound in a separate, leak-proof, and chemically compatible container (e.g., a high-density polyethylene or glass bottle).

    • Sharps & Glassware: Contaminated glassware should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The first two rinsates are hazardous waste and must be collected in the designated liquid waste container. The cleaned glassware can then be managed according to standard lab procedures.

  • Containerization:

    • Use only containers approved for chemical waste.

    • Do not overfill containers; leave at least 10% headspace to allow for expansion.

    • Keep the exterior of the waste container clean and free of contamination.

    • Ensure the container is tightly sealed at all times, except when adding waste.[9]

  • On-Site Storage:

    • Store the sealed waste container in a designated satellite accumulation area that is secure and under the control of laboratory personnel.

    • The storage area should be cool, dry, and well-ventilated, away from heat sources or direct sunlight.[10]

    • Ensure the storage location is clearly marked as a hazardous waste storage area.

  • Final Disposal:

    • Crucially, the final disposal must be handled by a licensed professional waste disposal service. [9][11] Contact your institution's EHS department to arrange for a scheduled pickup.

    • Provide the EHS office or the disposal company with all necessary information about the waste, including its chemical name and hazard assessment. They will ensure it is transported and disposed of in compliance with all local, regional, and national regulations.[12]

Emergency Spill Management

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate & Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.

  • Isolate: Restrict access to the spill area. Remove all ignition sources.

  • Assess & Equip: If the spill is small and you are trained to handle it, don the appropriate PPE (including respiratory protection if dealing with a fine powder).

  • Containment (Solid Spill):

    • Gently cover the solid spill material. To avoid generating dust, you can dampen the material with 60-70% ethanol.[8]

    • Carefully sweep or scoop the dampened material into the designated hazardous waste container.[3]

  • Cleanup:

    • Use absorbent paper, also dampened with 60-70% ethanol, to wipe up any remaining residue.[8]

    • Place all cleanup materials into the sealed hazardous waste container.[8]

    • Wash the spill surface with a soap and water solution.[8]

  • Report: Report the incident to your laboratory supervisor and EHS department, regardless of the spill's size.

Visualized Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound start Waste Generated (Solid, Liquid, or Contaminated Material) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe categorize Step 2: Categorize Waste ppe->categorize solid_waste Solid Waste (Powder, Contaminated Items) categorize->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsates) categorize->liquid_waste Liquid containerize Step 3: Place in Labeled, Sealed Hazardous Waste Container solid_waste->containerize liquid_waste->containerize storage Step 4: Store in Designated Satellite Accumulation Area containerize->storage ehs_contact Step 5: Contact EHS for Pickup by Licensed Disposal Vendor storage->ehs_contact end Compliant Disposal ehs_contact->end

Caption: Decision flowchart for compliant chemical waste disposal.

References

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-methylbenzothiazole. PubChem. Retrieved from [Link]

  • Synerzine. (2019, February 15). SAFETY DATA SHEET Benzothiazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-1,3-benzothiazole-6-carboxylic acid. PubChem. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 25). LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Tanke, R. S., & Foxman, B. M. (2007). 2-Amino-4-methylbenzothiazole. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4563.
  • Leah4sci. (2023, March 18). Carboxylic Acid Derivative Reactions, Mechanisms, Synthesis + Shortcuts [Live Recording]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the production of 2-amino-4-methyl-benzothiazole.
  • SKC Inc. (2024, January 9). SDS - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

  • ResearchGate. (2017, August 5). Removal and Extraction of Carboxylic Acids and Non-ionic Compounds with Simple Hydroxides and Layered Double Hydroxides. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Benzothiazole-2-carbaldehyde, 97%. Retrieved from [Link]

  • Scribd. (n.d.). BENZOTHIAZOLE. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 18.7: Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Aminothiazoline-4-carboxylic acid. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, field-proven safety protocols for handling 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid. As direct Safety Data Sheet (SDS) information for this specific molecule is not extensively available, the following procedures are synthesized from authoritative data on structurally analogous compounds, including 2-amino-4-methylbenzothiazole and other benzothiazole derivatives. This approach ensures a robust and cautious safety margin, upholding the highest standards of laboratory practice.

Hazard Assessment: Understanding the Risks

This compound is a heterocyclic compound. Based on its structural motifs—a benzothiazole core and an amine group—we must anticipate several potential hazards. Structurally similar compounds are known to cause skin and eye irritation.[1][2] The primary risks associated with handling this compound, particularly in its solid, powdered form, are:

  • Dermal Contact: Can cause skin irritation.[1] Prolonged contact should be avoided.

  • Ocular Contact: Poses a risk of serious eye irritation.[1][2]

  • Inhalation: Inhaling fine dust particles may lead to respiratory tract irritation.[2]

  • Ingestion: Analogous compounds are classified as harmful if swallowed.[3][4]

Thermal decomposition may release toxic fumes, including nitrogen oxides (NOx) and sulfur oxides (SOx).[4][5] Therefore, all handling procedures must be designed to minimize direct contact and aerosolization.

Core PPE Requirements: A Task-Based Approach

The selection of Personal Protective Equipment (PPE) is directly dictated by the experimental task and the potential for exposure. The following table summarizes the minimum required PPE for common laboratory operations involving this compound.

Task Engineering Controls Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport General Laboratory VentilationSafety GlassesNitrile GlovesLab CoatNot typically required
Weighing & Transfer (Solid) Chemical Fume Hood or Ventilated Balance EnclosureChemical Safety GogglesNitrile GlovesLab CoatRecommended if outside of a ventilated enclosure
Solution Preparation Chemical Fume HoodChemical Safety GogglesNitrile GlovesLab CoatNot typically required within a fume hood
Spill Cleanup N/AChemical Safety Goggles & Face ShieldHeavy-duty Nitrile or Butyl Rubber GlovesChemical-resistant Apron over Lab CoatNIOSH-approved respirator with particulate filters

Operational Protocols: Step-by-Step Guidance

Adherence to methodical protocols is critical for ensuring safety. These procedures are designed to be self-validating, minimizing contamination risk when followed precisely.

Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.

PPE_Workflow cluster_assessment Task Assessment cluster_tasks Operational Scenarios cluster_ppe Required PPE Start Identify Handling Task Weighing Weighing Solid Compound (<10g) Start->Weighing Solution Preparing Solution (in Fume Hood) Start->Solution Spill Spill Cleanup Start->Spill PPE_Standard Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Weighing->PPE_Standard Requires containment Solution->PPE_Standard PPE_Enhanced Enhanced PPE: - Standard PPE - Face Shield - Chemical Apron - NIOSH Respirator Spill->PPE_Enhanced High exposure risk

Caption: PPE selection workflow for handling this compound.

Protocol 1: Donning Personal Protective Equipment
  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Lab Coat: Put on a clean, buttoned lab coat.

  • Eye Protection: Don chemical safety goggles. Ensure a snug fit.

  • Gloves: Put on nitrile gloves, ensuring they overlap the cuffs of the lab coat.

Protocol 2: Handling the Solid Compound

Causality: The primary risk with the solid is the inhalation of fine powder and dermal contact. A ventilated enclosure is non-negotiable.

  • Engineering Control: Perform all weighing and transfers inside a certified chemical fume hood or a ventilated balance enclosure to contain any airborne particles.

  • Surface Protection: Place a disposable, plastic-backed absorbent liner on the work surface to contain any minor spills.

  • Transfer: Use a spatula or powder funnel to transfer the solid. Avoid any actions that could create dust clouds, such as dropping the powder from a height.

  • Cleanup: After transfer, gently wipe the spatula and any contaminated surfaces with a cloth dampened with 70% ethanol before removing from the hood.[4][6]

Protocol 3: Doffing Personal Protective Equipment

Causality: The doffing sequence is critical to prevent transferring contaminants from the PPE to your skin or clothing.

  • Gloves: Remove gloves first, turning them inside out as you pull them off to trap contaminants. Dispose of them in the designated chemical waste container.

  • Lab Coat: Remove your lab coat, folding the contaminated exterior inward. Hang it in its designated location or place it in a laundry bin if contaminated.

  • Eye Protection: Remove safety goggles.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Emergency & Disposal Plans

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate: Alert others in the area and evacuate if the spill is large or you feel unsafe.

  • Isolate: Secure the area to prevent entry.

  • Protect: Don enhanced PPE as outlined in the table above (respirator, face shield, apron, heavy-duty gloves).

  • Contain & Clean:

    • For small spills, gently cover the solid material with an absorbent paper dampened with 60-70% ethanol to prevent dust from becoming airborne.[4][6]

    • Carefully sweep the dampened material into a designated chemical waste container.[3]

    • Use absorbent pads dampened with 60-70% ethanol to wipe the spill area, followed by a thorough wash with soap and water.[4][6]

    • All cleanup materials must be sealed in a vapor-tight plastic bag for disposal as chemical waste.[4][6]

Exposure First Aid
  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area thoroughly with plenty of soap and water.[4] Seek medical attention if irritation develops or persists.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately.[4] If breathing is difficult, seek medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[5]

Waste Disposal
  • Contaminated PPE: All used gloves, disposable liners, and contaminated wipes must be disposed of in a clearly labeled solid chemical waste container.

  • Chemical Waste: Unused compound and solutions must be collected in a designated hazardous waste container. Do not pour down the drain.[3]

  • Container Decontamination: Triple-rinse empty containers with a suitable solvent (e.g., ethanol). The rinsate must be collected as hazardous chemical waste.

By integrating these expert-validated protocols into your daily workflow, you build a foundation of safety and trust in your handling of this compound, ensuring the integrity of your research and the well-being of your team.

References

  • 2 - SAFETY DATA SHEET. (n.d.).
  • 2-Amino-4-methylbenzothiazole - Safety Data Sheet. (2025, February 1). ChemicalBook.
  • SAFETY DATA SHEET - 2-Aminothiazole-4-carboxylic acid. (n.d.). Fisher Scientific.
  • Application Notes: 2-Amino-4-methylbenzothiazole as a Versatile Building Block in Organic Synthesis. (n.d.). Benchchem.
  • 2-AMINO-4-METHYLBENZOTHIAZOLE. (n.d.). CAMEO Chemicals - NOAA.
  • 2-Amino-4-methylbenzothiazole | C8H8N2S. (n.d.). PubChem. Retrieved January 22, 2026, from [Link].

  • Benzothiazole. (2015, August). LANXESS.
  • Benzothiazole, 2-amino-6-methyl-. (n.d.). Organic Syntheses Procedure.
  • Process for the production of 2-amino-4-methyl-benzothiazole. (n.d.).
  • 2-Amino-4-methylbenzothiazole. (2007).
  • 2-Amino benzothiazole 6-carboxylic acid synthesis. (2007, August 15). Sciencemadness Discussion Board.
  • Benzothiazole, benzotriazole, and their derivates in clothing textiles—a potential source of environmental pollutants and human exposure. (2014).
  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Deriv
  • Design, Synthesis and Evaluation of New Multifunctional Benzothiazoles as Photoprotective, Antioxidant and Antiproliferative Agents. (2022, December 29). PubMed Central.
  • 2-Aminothiazole-4-carboxylic acid | C4H4N2O2S. (n.d.). PubChem. Retrieved January 22, 2026, from [Link].

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.